Technical Documentation Center

Dansyl-L-leucine cyclohexylammonium salt Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Dansyl-L-leucine cyclohexylammonium salt
  • CAS: 42954-58-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Dansyl-L-leucine Cyclohexylammonium Salt

This guide provides an in-depth analysis of Dansyl-L-leucine cyclohexylammonium salt, a fluorogenic amino acid derivative critical for various applications in proteomics, drug development, and analytical biochemistry. We...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of Dansyl-L-leucine cyclohexylammonium salt, a fluorogenic amino acid derivative critical for various applications in proteomics, drug development, and analytical biochemistry. We will explore its chemical structure, the rationale behind its salt form, its fluorescent properties, and provide a validated protocol for its application in high-performance liquid chromatography (HPLC).

Deciphering the Molecular Architecture

Dansyl-L-leucine cyclohexylammonium salt is a compound comprised of three key components: the L-leucine amino acid, the fluorescent dansyl group, and a cyclohexylammonium counter-ion.

  • L-leucine Core: An essential amino acid featuring an isobutyl side chain. This non-polar side chain influences its chromatographic behavior and interactions within biological systems.

  • Dansyl Group (5-(Dimethylamino)naphthalene-1-sulfonyl): This is the chromophore and fluorophore of the molecule. It is attached to the primary amine of the L-leucine core via a stable sulfonamide bond.[1] This bond is notably resistant to acid hydrolysis, a crucial feature for applications like N-terminal amino acid sequencing where protein hydrolysis is a necessary step.[2]

  • Cyclohexylammonium Counter-ion: The dansylated leucine, being a carboxylic acid, is deprotonated and forms an ionic bond with the protonated amine of cyclohexylamine. This salt formation is a deliberate chemical strategy. While the free acid form exists, the cyclohexylammonium salt is often preferred in commercial preparations to enhance stability, improve handling characteristics as a solid, and in some cases, modify solubility profiles.[3][4]

The resulting molecule is a well-defined, fluorescent derivative of L-leucine, primed for sensitive detection.

Physicochemical and Spectroscopic Properties

The utility of Dansyl-L-leucine cyclohexylammonium salt is defined by its specific chemical and physical properties. These characteristics dictate its handling, storage, and application parameters.

PropertyValueSource(s)
CAS Number 42954-58-5[5]
Molecular Formula C18H24N2O4S • C6H13N[5]
Molecular Weight 463.63 g/mol [5]
Appearance Typically a yellow to yellow-orange powder or chunks[6]
Fluorescence Excitation (Max) ~335-339 nm[7][8]
Fluorescence Emission (Max) ~518-532 nm[7][8]
Storage Temperature −20°C[9][10]

Expert Insight: The Power of the Dansyl Group

The dansyl group itself is largely non-fluorescent.[1][11] Its power is unleashed upon reaction with a primary or secondary amine, such as the one on L-leucine. The resulting dansyl-sulfonamide adduct exhibits strong, blue-to-green fluorescence with a large Stokes shift (the difference between excitation and emission maxima).[11] This fluorescence is highly sensitive to the local environment; quantum yields and emission maxima can shift based on the polarity and hydrophobicity of the surrounding medium, making it a valuable probe for studying protein folding and ligand binding to hydrophobic sites.[11][12]

Core Applications in Research & Development

The unique properties of this compound make it a versatile tool for sensitive detection and quantification.

  • N-Terminal Amino Acid Sequencing: A classic application involves using dansyl chloride to react with the N-terminal amino acid of a protein or peptide.[1][2] After hydrolysis, the fluorescent dansylated amino acid can be identified by chromatography, revealing the first amino acid in the sequence.[2]

  • HPLC Analysis of Amino Acids: Pre-column derivatization with dansyl chloride converts amino acids into fluorescent molecules, enabling highly sensitive detection by HPLC with a fluorescence detector.[13][14] This is a robust method for quantifying amino acids in complex biological samples like protein hydrolysates and physiological fluids.[14][15]

  • Fluorescent Probes: As dansylated amino acids, they can be used as fluorescent probes to study drug-protein binding interactions and to investigate the dynamics of protein structure.[1][11]

Experimental Protocol: HPLC Quantification of Amino Acids

This section provides a self-validating protocol for the quantification of amino acids using pre-column derivatization with dansyl chloride, a process for which Dansyl-L-leucine serves as an excellent analytical standard.

Causality Behind Choices:

  • High pH: The derivatization reaction is performed at a high pH (typically 9.5-10) because the amino group of the amino acid must be deprotonated (in its free base form) to act as a nucleophile and react with the dansyl chloride.[1][15]

  • Reversed-Phase HPLC: Dansylated amino acids are significantly more hydrophobic than their underivatized counterparts due to the bulky naphthalene ring. This makes them ideally suited for separation on C8 or C18 reversed-phase columns.[15]

  • Gradient Elution: A gradient of increasing organic solvent (like acetonitrile) is used to effectively elute the dansylated amino acids, from the more polar to the more hydrophobic, within a reasonable timeframe.[13]

Step-by-Step Methodology
  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of Dansyl-L-leucine cyclohexylammonium salt in a 1:1 mixture of acetone and water.

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., ranging from 1 µg/mL to 100 µg/mL).

  • Sample Derivatization (Dansylation):

    • To 50 µL of your amino acid sample or standard, add 100 µL of 100 mM sodium carbonate buffer (pH 9.5).

    • Add 100 µL of a 2.5 mg/mL solution of dansyl chloride in acetone.

    • Vortex the mixture and incubate in a heating block at 60°C for 60 minutes in the dark. The dansyl group is light-sensitive.

    • After incubation, add 50 µL of 250 mM methylamine hydrochloride solution to quench the reaction by consuming any excess dansyl chloride.

    • Vortex and incubate for an additional 15 minutes at room temperature.

    • Centrifuge the sample to pellet any precipitate before transferring the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: Fluorescence detector set to Excitation λ = 335 nm and Emission λ = 520 nm.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: Linear gradient from 20% to 80% B

      • 25-30 min: Hold at 80% B

      • 30-35 min: Return to 20% B

      • 35-45 min: Column re-equilibration at 20% B

  • Data Analysis:

    • Integrate the peak area corresponding to Dansyl-L-leucine for each standard.

    • Construct a calibration curve by plotting peak area against concentration.

    • Quantify the amount of leucine in unknown samples by comparing their peak areas to the calibration curve.

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis Std_Prep Prepare Dansyl-Leu Standard Curve Deriv Add Buffer (pH 9.5) & Dansyl Chloride Std_Prep->Deriv Sample_Prep Prepare Amino Acid Sample Sample_Prep->Deriv Incubate Incubate at 60°C Deriv->Incubate Quench Quench with Methylamine Incubate->Quench Inject Inject onto HPLC-C18 Column Quench->Inject Detect Fluorescence Detection (Ex: 335nm, Em: 520nm) Inject->Detect Quant Quantify using Standard Curve Detect->Quant

Caption: Workflow for amino acid analysis using dansylation and HPLC.

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating. The use of a certified Dansyl-L-leucine cyclohexylammonium salt standard provides a direct reference for retention time and detector response. The linearity of the calibration curve (typically R² > 0.99) validates the consistency of the derivatization reaction and the precision of the HPLC system across the desired concentration range. Including a blank (a reaction with no amino acid) is critical to ensure that no interfering peaks are present from the reagents themselves.

References

  • Wikipedia. (n.d.). Dansyl chloride. Retrieved from [Link][12]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dansyl Amino Acids. Retrieved from [Link][13]

  • Zheng, S. J., et al. (n.d.). Targeted quantification of amino acids by dansylation. PMC. Retrieved from [Link][14]

  • Walash, M. I., et al. (n.d.). Utility of dansyl chloride for the establishment of a sensitive spectrofluorimetric approach for estimating midodrine hydrochloride: application to content uniformity testing. PMC. Retrieved from [Link][7]

  • Molnár-Perl, I. (n.d.). HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. Retrieved from [Link][15]

  • SIELC Technologies. (n.d.). Dansyl-DL-norleucine cyclohexylammonium salt. Retrieved from [Link]

  • Walker, J. M. (n.d.). The Dansyl Method for Identifying N-Terminal Amino Acids. Springer Nature Experiments. Retrieved from [Link][2]

  • Szabo-Scandic. (n.d.). Dansyl-DL-norleucine cyclohexylammonium salt, CAS 84540-65-8. Retrieved from [Link]

  • Witte, D. T., et al. (n.d.). Chromatographic Behavior of Ion Pair Enantiomers of Dansyl Leucine Cyclohexylammonium Salt on a β-Cyclodextrin Stationary Phase. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Dansyl-DL-phenylalanine cyclohexylammonium salt. Retrieved from [Link]

  • LookChem. (n.d.). DANSYL-DL-LEUCINE CYCLOHEXYLAMMONIUM SALT [102783-70-0]. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link][3]

  • Gurney, S. M., & Jones, D. S. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Retrieved from [Link][4]

  • CD Formulation. (n.d.). Insoluble Salt Technology for Drug Physicochemical Improvement. Retrieved from [Link]

  • Longdom Publishing. (2025, June 15). Chemical and Pharmaceutical Salts: Nomenclatural, Formulative, and Therapeutic Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of (a) Poly-(sodium Undecyl-(L)-Leucine-Valine). Retrieved from [Link]

Sources

Exploratory

The Physicochemical and Photophysical Landscape of Dansyl-L-Leucine Cyclohexylammonium Salt: A Comprehensive Guide

Executive Summary Dansyl-L-leucine cyclohexylammonium salt (CAS: 42954-58-5) is a highly specialized fluorogenic amino acid derivative widely utilized in proteomics, N-terminal sequencing, and supramolecular chemistry[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dansyl-L-leucine cyclohexylammonium salt (CAS: 42954-58-5) is a highly specialized fluorogenic amino acid derivative widely utilized in proteomics, N-terminal sequencing, and supramolecular chemistry[1]. By conjugating the environmentally sensitive dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) fluorophore to the aliphatic amino acid L-leucine, researchers gain a powerful probe for mapping hydrophobic pockets in proteins and macrocycles[2]. This whitepaper dissects its structural dynamics, photophysical behavior, and provides field-proven protocols for its application in advanced biochemical assays.

Physicochemical Profile and Structural Dynamics

The physical properties of Dansyl-L-leucine cyclohexylammonium salt are dictated by its amphiphilic architecture. The molecule features a bulky, hydrophobic dansyl group and an isobutyl side chain from leucine, contrasted by a polar sulfonamide linkage.

Causality of the Salt Form: Free dansyl amino acids are often hygroscopic, amorphous, or oily, making them difficult to handle. The addition of cyclohexylamine forms a stable carboxylate salt with the C-terminal carboxylic acid of the L-leucine moiety. This ion-pairing dramatically improves the compound's crystallinity and shelf-life, standardizes stoichiometric weighing for sensitive quantitative assays, and enhances its solubility in the mixed aqueous-organic mobile phases used in liquid chromatography[3].

Table 1: Quantitative Physicochemical Properties
PropertyValue / Description
CAS Number 42954-58-5[1]
Molecular Formula C24H37N3O4S (Dansyl-L-leucine + Cyclohexylamine)[4]
Molecular Weight 463.63 g/mol [1]
Boiling Point (Estimated) 336.9 °C[4]
Excitation Maximum (λex) ~335 nm[5]
Emission Maximum (λem) ~526 nm (Aqueous environment)[5]

Photophysical Mechanisms: Solvatochromism and Environmental Sensitivity

The hallmark of the dansyl fluorophore is its profound environmental sensitivity, governed by a Twisted Intramolecular Charge Transfer (TICT) state.

In highly polar solvents (such as aqueous buffers), rapid solvent relaxation stabilizes the charge-separated excited state of the dansyl group. This leads to a lower fluorescence quantum yield and a red-shifted emission maximum (~526 nm)[5]. However, when Dansyl-L-leucine partitions into a restricted hydrophobic pocket, water molecules are excluded. The inability of the microenvironment to undergo solvent relaxation prevents TICT state stabilization, resulting in a dramatic increase in fluorescence intensity and a characteristic blue-shift in the emission spectrum[2].

Photophysics A Aqueous State (High Polarity) B Dansyl-L-leucine (Quenched, Em: 526 nm) A->B Solvation (TICT State) C Hydrophobic Pocket (HSA / Cyclodextrin) B->C Hydrophobic Interaction D Bound State (Enhanced, Em: < 520 nm) C->D Water Exclusion (Blue Shift)

Figure 1: Mechanism of solvatochromic fluorescence enhancement in hydrophobic microenvironments.

Molecular Recognition and Protein Binding

Dansyl-L-leucine is extensively utilized as a fluorescent reporter to map structural cavities and binding sites.

  • Cyclodextrin Inclusion Complexes: Modification of β-cyclodextrin with N-dansyl-L-leucine creates an intelligent self-inclusion complex. In aqueous solution, the dansyl moiety rests inside its own hydrophobic cyclodextrin cavity[2]. Upon the introduction of a competing guest molecule (e.g., adamantanol or cyclohexanol), the dansyl group is sterically expelled into the bulk aqueous environment, causing a measurable drop in fluorescence[2]. The L-leucine spacer provides specific chiral constraints that make this system highly sensitive to enantiomeric guests[2].

  • Human Serum Albumin (HSA) Binding: HSA contains two primary drug-binding sites. While highly apolar dansylated amino acids (like Dansyl-L-phenylalanine) strictly prefer Drug Site 2, Dansyl-L-leucine exhibits unique cross-affinity. Due to its branched aliphatic isobutyl side chain, it binds weakly to Site 2 while also showing measurable affinity for Site 1[6]. This differential binding highlights the precise steric requirements of the sub-domain IIA pocket in HSA[6].

Chromatographic Behavior and Enantiomeric Separation

In chiral chromatography, the cyclohexylammonium salt plays a critical role. When analyzing the enantiomers of Dansyl-L-leucine on a β-cyclodextrin chiral stationary phase (CSP), the compound exists in rapid equilibrium between the free deprotonated amino acid and the ion-pair with the cyclohexylammonium counter-ion[3].

To achieve high-resolution separation of D- and L-enantiomers, mobile phase additives such as adamantane carboxylic acid are often employed[3]. These additives act as "inclusion site-blockers," occupying non-specific hydrophobic cavities on the CSP. This forces the Dansyl-L-leucine enantiomers to interact strictly with the most stereoselective chiral pockets, sharpening the chromatographic peaks and enhancing resolution[3].

Experimental Methodology: N-Terminal Dansylation Protocol

Dansylation is a classical, self-validating method for N-terminal amino acid sequencing. If a peptide features an N-terminal leucine, reacting it with dansyl chloride followed by acid hydrolysis yields Dansyl-L-leucine[5]. The protocol below ensures complete derivatization while minimizing side reactions.

Step-by-Step Protocol
  • Peptide Solubilization: Dissolve the target peptide in 0.1 M sodium bicarbonate buffer, adjusting the pH to 9.5–10.0[5].

    • Causality: A high pH is required to deprotonate the N-terminal α-amino group (pKa ~9), converting it into a strong nucleophile capable of attacking the sulfonyl chloride.

  • Reagent Addition: Add a 100-fold molar excess of Dansyl chloride dissolved in anhydrous acetone to the peptide solution[5].

    • Causality: The massive molar excess drives the pseudo-first-order reaction to completion, overcoming the competing, unavoidable hydrolysis of dansyl chloride by the aqueous buffer.

  • Incubation: Incubate the reaction mixture at 38°C in the dark for 90–120 minutes[5].

    • Causality: Darkness prevents photobleaching of the sensitive fluorophore. The moderate temperature accelerates the sulfonylation without prematurely denaturing the peptide backbone.

  • Acid Hydrolysis: Lyophilize the sample to remove acetone, then resuspend in 6 M HCl. Seal the vial under vacuum and heat at 110°C for 18 hours.

    • Causality: This harsh thermal acid treatment cleaves all standard peptide (carboxamide) bonds. Crucially, the sulfonamide bond connecting the dansyl group to the L-leucine is highly resistant to acid hydrolysis, leaving the Dansyl-L-leucine derivative completely intact.

  • HPLC Analysis: Extract the dansylated amino acid using ethyl acetate, evaporate the solvent, and reconstitute in methanol. Analyze via Reverse-Phase HPLC using fluorescence detection (Ex: 335 nm, Em: 526 nm)[5].

Protocol Step1 1. Peptide Solubilization (0.1 M NaHCO3, pH 9.5-10) Step2 2. Dansyl Chloride Addition (100x excess in Acetone) Step1->Step2 Nucleophilic Activation Step3 3. Dark Incubation (38°C, 90-120 min) Step2->Step3 Sulfonylation Step4 4. Acid Hydrolysis (6 M HCl, 110°C, 18h) Step3->Step4 Peptide Cleavage Step5 5. Solvent Extraction (Ethyl Acetate partition) Step4->Step5 Isolation Step6 6. RP-HPLC & Fluorescence Detection (Ex: 335nm, Em: 526nm) Step5->Step6 Quantification

Figure 2: Experimental workflow for N-terminal peptide dansylation and isolation of Dansyl-L-leucine.

References

  • Ikeda, H. et al. "Fluorescent Properties, NMR Characterization, and Inclusion Phenomena of N-Dansylleucine-Modified Cyclodextrins". Journal of the American Chemical Society. acs.org. URL: [Link]

  • Ghuman, J. et al. "Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin". Journal of Structural Biology. nih.gov. URL:[Link]

  • Oxford University Press. "Chromatographic Behavior of Ion Pair Enantiomers of Dansyl Leucine Cyclohexylammonium Salt on a β-Cyclodextrin Stationary Phase". oup.com. URL: [Link]

Sources

Foundational

The Critical Role of Cyclohexylammonium Salt in the Stabilization and Application of Dansyl-L-leucine

An In-Depth Technical Guide for Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary In the realm of analytical chemistry, peptide synthesis, and supramolecular research, N-protected and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

In the realm of analytical chemistry, peptide synthesis, and supramolecular research, N-protected and fluorescently labeled amino acids are indispensable tools. Dansyl-L-leucine—a derivative where the amino group of L-leucine is covalently linked to a 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) fluorophore—is widely utilized for probing protein dynamics, HPLC/MS quantification, and chiral recognition studies.

However, the free acid form of Dansyl-L-leucine presents significant physical and chemical challenges. It is prone to existing as a non-crystalline oil or an amorphous, hygroscopic solid, complicating precise gravimetric analysis and long-term storage. This whitepaper, written from the perspective of a Senior Application Scientist, elucidates the thermodynamic and mechanistic causality behind converting Dansyl-L-leucine into its cyclohexylammonium (CHA) salt . By acting as a resolving and stabilizing agent, cyclohexylamine transforms a difficult-to-handle intermediate into a highly pure, shelf-stable, and crystalline analytical standard.

Mechanistic Foundations: The "Why" Behind Salt Formation

To understand the necessity of the cyclohexylammonium salt, we must first analyze the structural dichotomy of the Dansyl-L-leucine molecule.

The Physical Chemistry of the Free Acid

Dansyl-L-leucine contains a bulky, hydrophobic, and highly polarizable dansyl group alongside a flexible aliphatic leucine side chain and a free carboxylic acid moiety. This steric bulk disrupts the orderly intermolecular hydrogen bonding required for efficient crystal lattice formation. Consequently, the free acid often precipitates as an amorphous solid or a viscous oil. Furthermore, the free carboxylic acid is susceptible to moisture absorption (hygroscopicity) and premature degradation over time, which compromises its utility as a precise analytical standard [1].

Cyclohexylamine as a Resolving Agent

To circumvent these thermodynamic barriers, synthetic chemists employ strong, sterically hindered organic bases like cyclohexylamine (CHA) or dicyclohexylamine (DCHA) [2]. When CHA is introduced to the free acid in an organic solvent, a rapid acid-base neutralization occurs. The carboxylic acid protonates the amine, forming a robust ionic salt bridge (carboxylate anion and cyclohexylammonium cation).

Causality of Crystallization: The introduction of the bulky, rigid cyclohexyl ring provides a geometric anchor. The strong ionic interactions between the carboxylate and the ammonium ion, combined with the hydrophobic packing of the cyclohexyl and dansyl rings, overcome the entropic penalty of the flexible leucine side chain. This drives the thermodynamics heavily in favor of a highly ordered, stable crystalline lattice [3].

G A Dansyl-L-leucine (Free Acid) Amorphous / Hygroscopic B Addition of Cyclohexylamine (CHA) in Organic Solvent A->B C Proton Transfer (Salt Bridge Formation) B->C D Hydrophobic Packing & Lattice Ordering C->D E Pure Dansyl-L-leucine CHA Salt (Thermodynamically Stable) D->E

Thermodynamic workflow of Dansyl-L-leucine stabilization via CHA salt formation.

Quantitative Data: Free Acid vs. CHA Salt

The physical transformation induced by CHA salt formation is stark and measurable. The table below summarizes the comparative physical properties that dictate laboratory handling and storage protocols.

PropertyDansyl-L-leucine (Free Acid)Dansyl-L-leucine CHA SaltCausality / Impact
Physical State Amorphous solid / Viscous oilFine crystalline powderCHA induces ordered lattice packing, enabling precise gravimetric weighing.
Hygroscopicity HighNegligibleIonic bond shielding prevents water coordination, ensuring concentration accuracy.
Shelf Life < 6 months (-20°C)> 24 months (0-8°C)Salt formation prevents premature degradation and oligomerization[4].
Solubility Soluble in DMSO, MeOHSoluble in MeOH, EtOH, DMFCHA salt allows for easy in situ liberation during downstream assays.
Purity (Typical) 90 - 95%≥ 98% - 99% (TLC/HPLC)Crystallization inherently acts as a purification step, excluding impurities.

Self-Validating Experimental Protocols

Trust in analytical chemistry stems from reproducible, self-validating workflows. Below are the field-proven protocols for synthesizing the CHA salt for purification, and subsequently liberating the free acid for downstream assays.

Protocol A: Synthesis and Crystallization of Dansyl-L-leucine CHA Salt

Objective: To purify crude Dansyl-L-leucine by converting it into a stable crystalline salt.

  • Dissolution: Dissolve 10 mmol of crude Dansyl-L-leucine free acid in 20 mL of anhydrous ethyl acetate (or a mixture of ethyl acetate and minimal methanol). Ensure complete dissolution; filter if particulate matter is present.

  • Neutralization: Slowly add 1.05 equivalents (10.5 mmol) of pure cyclohexylamine dropwise to the stirring solution at room temperature.

  • Observation of Causality: An immediate exothermic acid-base reaction occurs. As the ionic salt forms, its solubility in the non-polar ethyl acetate drops drastically.

  • Crystallization: Cool the mixture to 4°C for 4–6 hours to maximize precipitation. If crystallization is slow, add a non-polar anti-solvent (e.g., hexanes) dropwise until turbidity persists.

  • Isolation: Collect the resulting white-to-pale-yellow crystals via vacuum filtration. Wash the filter cake with cold diethyl ether to remove unreacted CHA and soluble organic impurities.

  • Validation: Dry under a high vacuum to a constant weight. Validate purity via HPLC (target ≥98%) and confirm the melting point.

Protocol B: In Situ Liberation of the Free Acid

Objective: To utilize the stable CHA salt in a biological assay or peptide coupling reaction requiring the free carboxylic acid.

  • Biphasic Partitioning: Suspend 1 mmol of Dansyl-L-leucine CHA salt in 15 mL of ethyl acetate.

  • Acidification: Add 10 mL of cold 0.5 M aqueous citric acid (or 5% KHSO₄) to the suspension. Stir vigorously for 10 minutes.

    • Mechanism: The stronger mineral/organic acid protonates the carboxylate of the Dansyl-L-leucine, driving it back to its free acid form, which partitions into the ethyl acetate layer. The cyclohexylamine forms a highly water-soluble citrate/sulfate salt and partitions into the aqueous layer [5].

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with 10 mL of ethyl acetate.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Validation: The resulting residue is pure Dansyl-L-leucine free acid, ready for immediate use in coupling reactions or buffer dissolution.

Applications of the Stabilized Derivative

The stabilization of Dansyl-L-leucine via its CHA salt has unlocked its potential across several advanced scientific domains:

  • Supramolecular Chiral Recognition: Researchers synthesize N-dansyl-L-leucine-appended cyclodextrins to act as fluorescent indicators for molecular recognition. The high purity of the CHA salt starting material is critical for ensuring the correct enantiomeric configuration and precise stoichiometry during the synthesis of these complex host-guest systems [6].

  • Protein Structure Probing: Dansylated amino acids are utilized to probe binding sites on human serum albumin (HSA) and other proteins. The fluorescent nature of the dansyl group, combined with the specific steric profile of leucine, allows researchers to map hydrophobic drug-binding pockets using native mass spectrometry and UV-Vis spectroscopy[7].

  • Analytical Metabolomics: In targeted quantification of amino acids, stable isotope-labeled or derivatized amino acid standards are required. The CHA salt ensures that the standard curves generated for HPLC-MS/MS are based on highly accurate, non-degraded reference materials.

G A Dansyl-L-leucine CHA Salt (Stable Standard) B Free Acid Liberation A->B C Supramolecular Chemistry (Cyclodextrin Modification) B->C D Protein Probing (HSA Binding Site Mapping) B->D E Analytical Chemistry (HPLC/MS Standards) B->E

Downstream application pathways enabled by the stabilization of Dansyl-L-leucine.

Conclusion

The conversion of Dansyl-L-leucine into its cyclohexylammonium salt is not merely a matter of chemical convenience; it is a fundamental requirement for scientific rigor. By leveraging the acid-base chemistry and steric bulk of cyclohexylamine, researchers can force a difficult, amorphous compound into a thermodynamically stable, highly pure crystalline lattice. This self-validating approach to reagent handling ensures that downstream applications—from chiral cyclodextrin synthesis to complex protein mapping—are built upon a foundation of absolute molecular reliability.

References

  • Save My Exams. (2025). Amino Acids & Proteins (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

  • Corradini, R., et al. (n.d.). NMR Studies of Conformations of N-Dansyl-l-leucine-Appended and N-Dansyl-d-leucine-Appended β-Cyclodextrin as Fluorescent Indicators for Molecular Recognition. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • MDPI. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Retrieved from[Link]

Exploratory

Technical Whitepaper: Dansyl-L-Leucine Cyclohexylammonium Salt (CAS 42954-58-5)

Identification, Mechanistic Dynamics, and Analytical Workflows Executive Summary In the realm of proteomics and chiral chromatography, the precise identification and quantification of amino acids are paramount. While pre...

Author: BenchChem Technical Support Team. Date: March 2026

Identification, Mechanistic Dynamics, and Analytical Workflows

Executive Summary

In the realm of proteomics and chiral chromatography, the precise identification and quantification of amino acids are paramount. While pre-column derivatization agents like o-phthalaldehyde (OPA) are common, they often suffer from rapid degradation. Dansyl chloride derivatives—specifically Dansyl-L-leucine cyclohexylammonium salt (CAS 42954-58-5) —offer a highly stable, fluorogenic alternative for advanced structural elucidation and stereochemical analysis.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will explore the causality behind utilizing the cyclohexylammonium salt form over the free acid, detail the thermodynamic mechanisms of its chiral recognition, and provide self-validating protocols for its analytical verification.

Chemical Identity & Structural Mechanics

When sourcing standards for fluorescence detection, researchers must distinguish between Dansyl-L-leucine free acid (CAS 1100-22-7) and its cyclohexylammonium salt (CAS 42954-58-5).

Why the Salt Form? The free acid of dansylated amino acids can be hygroscopic and challenging to handle quantitatively. The addition of cyclohexylamine forms a stable ion-pair salt. This not only yields a highly pure, weighable powder ideal for proteomics research (1[1]), but it also fundamentally alters its chromatographic behavior. In solution, the salt mimics the ionizable groups found on sulfated cyclodextrins, driving predominantly enthalpic interactions during chiral separations (2[2]).

Quantitative Data: Physicochemical Properties

Table 1: Identification Parameters of CAS 42954-58-5

PropertyValueCausality / Significance
CAS Number 42954-58-5Uniquely identifies the salt form, preventing free-acid substitution errors.
Molecular Formula C₁₈H₂₄N₂O₄S • C₆H₁₃NConfirms the 1:1 stoichiometric ratio of fluorophore to counter-ion.
Molecular Weight 463.63 g/mol Critical for mass spectrometry (ESI-MS) calibration.
Fluorophore 5-(dimethylamino)naphthaleneProvides the extended π -conjugated system required for UV/FLD detection.

Causality in Experimental Design: Detection & Chiral Recognition

The Fluorescence Advantage

Dansyl derivatives are highly resistant to acid and alkaline hydrolysis, making them vastly superior to OPA derivatives for rigorous, long-run HPLC analyses (3[3]). The dansyl group absorbs strongly in the UV region but emits a highly specific fluorescent signal, allowing for detection limits in the femtomole range.

Thermodynamic Chiral Recognition

When separating Dansyl-L-leucine from its D-enantiomer on a chiral stationary phase, the separation is driven by stereospecific hydrogen bonding. Molecular dynamics reveal that Dansyl-(L)-leucine forms three major intermolecular hydrogen bonds with chiral selectors, whereas the D-enantiomer forms only two (4[4]). This thermodynamic discrepancy ( ΔG≈−21.89 kJ/mol for L vs. −14.58 kJ/mol for D) is the exact causal mechanism that allows baseline resolution in chromatography.

Table 2: Analytical & Thermodynamic Parameters

Analytical ParameterOptimum ValueExperimental Impact
Excitation Wavelength ~340 nmSelectively excites the dansyl moiety without background interference (5[5]).
Emission Wavelength ~510 nmCaptures the Stokes-shifted photon emission for quantification (5[5]).
L-Isomer Binding Affinity ΔG≈−21.89 kJ/molStronger hydrogen bonding results in longer column retention (4[4]).
D-Isomer Binding Affinity ΔG≈−14.58 kJ/molWeaker interaction causes earlier elution, enabling chiral validation (4[4]).

Visualizing the Analytical Pathway

The following diagram illustrates the on-column dissociation of the salt and the subsequent chiral recognition workflow.

G cluster_0 Phase 1: Sample Dissociation (On-Column) cluster_1 Phase 2: Chiral Recognition & Detection A Dansyl-L-Leucine Cyclohexylammonium Salt (CAS 42954-58-5) B Free Dansyl-L-Leucine Anion (Fluorophore Active) A->B Aqueous Mobile Phase C Cyclohexylammonium Cation (Counter-ion) A->C Dissociation D Chiral Stationary Phase (e.g., β-Cyclodextrin) B->D Retention Mechanism E Stereospecific Hydrogen Bonding (L-Enantiomer Preference) D->E Chiral Selection F Fluorescence Detection (Ex: 340nm | Em: 510nm) E->F Elution & Excitation

Figure 1: On-column dissociation and chiral recognition pathway of Dansyl-L-leucine salt.

Analytical Workflows & Self-Validating Protocols

To ensure scientific integrity, analytical methods must be self-validating. The protocols below incorporate internal checkpoints to prevent false positives.

Protocol A: Stoichiometric Purity Validation via Orthogonal HPLC-FLD/MS

Objective: Verify the identity of CAS 42954-58-5 by confirming both the fluorophore and the invisible counter-ion.

  • Sample Preparation: Dissolve 1.0 mg of the salt in 1 mL of HPLC-grade Acetonitrile. Causality: Acetonitrile ensures complete solvation of the ion pair without premature aqueous hydrolysis.

  • Chromatographic Setup: Utilize a C18 reversed-phase column. Set a gradient mobile phase of Water/Acetonitrile with a 25 mM sodium acetate buffer adjusted to pH 5.94 (5[5]). Causality: Maintaining a slightly acidic pH ensures the dansyl amino acid remains in its stable, deprotonated state for optimal fluorescence.

  • Dual-Detector Execution: Route the column effluent through a Fluorescence Detector (FLD) in series with a Mass Spectrometer (MS). Set FLD to Ex: 340 nm / Em: 510 nm.

  • Self-Validation Checkpoint: The FLD chromatogram must show exactly one peak (the Dansyl-L-leucine anion). The MS must detect two distinct masses: m/z 363.1 (Dansyl-leucine) and m/z 100.1 (Cyclohexylamine). If the MS lacks the 100.1 peak, the sample is the free acid (CAS 1100-22-7), not the target salt.

Protocol B: Stereochemical Verification via Chiral Spiking

Objective: Confirm the L-enantiomeric purity of the standard.

  • Column Equilibration: Install a β -cyclodextrin chiral stationary phase column. Equilibrate with an isocratic mobile phase (e.g., 80:20 Methanol-Water).

  • On-Column Dissociation: Inject the sample. As it enters the column, the ion pair dissociates (2[2]), allowing the free dansyl anion to interact with the chiral cavities.

  • Self-Validation Checkpoint (The Racemic Spike): Run the sample normally, noting the retention time (RT). Next, spike the sample vial with a known standard of Dansyl-DL-leucine (a 50/50 racemic mix) and re-inject.

  • Data Interpretation: A successful validation will yield two peaks. The first peak (lower RT) is the D-enantiomer, which forms fewer hydrogen bonds. The second peak (higher RT) is the L-enantiomer (4[4]). The area of the second peak must increase proportionally to the spike, proving the original sample was exclusively the L-isomer.

References

  • Santa Cruz Biotechnology (SCBT). Dansyl-L-leucine cyclohexylammonium salt | CAS 42954-58-5.1

  • Oxford Academic (OUP). Chromatographic Behavior of Ion Pair Enantiomers of Dansyl Leucine Cyclohexylammonium Salt on a β-Cyclodextrin Stationary Phase.2

  • ResearchGate. 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives.3

  • USDA. Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run.5

  • PubMed Central (PMC). Chiral Recognition of Dansyl Derivatives with an Amino Acid-Based Molecular Micelle.4

Sources

Foundational

Thermodynamic Stability of Dansyl-L-Leucine Derivatives: Mechanisms, Profiling, and Applications in Supramolecular Chemistry

Executive Summary In the realm of supramolecular chemistry and separation sciences, rigorous thermodynamic profiling is the cornerstone of understanding molecular recognition. Dansyl-L-leucine, a fluorescently derivatize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of supramolecular chemistry and separation sciences, rigorous thermodynamic profiling is the cornerstone of understanding molecular recognition. Dansyl-L-leucine, a fluorescently derivatized amino acid, has emerged as an indispensable model compound. Its unique structural dichotomy—combining the environmentally sensitive, hydrophobic dansyl fluorophore with the chiral, hydrogen-bonding capable leucine moiety—makes it an ideal probe for interrogating complex thermodynamic landscapes. This technical guide dissects the thermodynamic stability of Dansyl-L-leucine derivatives, exploring the delicate interplay of enthalpy and entropy in chiral recognition, self-inclusion phenomena, and hydrophobic interaction chromatography (HIC).

Mechanistic Drivers of Thermodynamic Stability

Stereoselective Hydrogen Bonding in Micellar Systems

The thermodynamic stability of chiral complexes is dictated by precise spatial alignments that minimize free energy ( ΔG ). Molecular dynamics and micellar electrokinetic chromatography (MEKC) demonstrate that Dansyl-L-leucine exhibits superior thermodynamic stability when binding to polymeric chiral selectors like poly(SULV) compared to its D-enantiomer (1)[1]. The binding free energy for the L-enantiomer reaches approximately -21.89 kJ/mol[1]. This stability is causally linked to a primary hydrogen bond where the carbonyl oxygen of Dansyl-L-leucine acts as an acceptor for the leucine N-H of the poly(SULV) micelle, exhibiting a high hydrogen bond occupancy of 46.36% (2)[2].

Self-Inclusion Thermodynamics in Cyclodextrin Scaffolds

When Dansyl-L-leucine is covalently appended to β -cyclodextrin ( β -CD), the system undergoes dynamic self-inclusion. NMR and fluorescence lifetime studies reveal that the thermodynamic stability of this self-inclusion state is highly stereodependent (3)[3]. Specifically, the N-dansyl-D-leucine-appended β -CD forms a self-inclusion complex that is 1.7-fold more stable than its L-leucine counterpart[3]. This difference in baseline thermodynamic stability inversely affects their ability to act as fluorescent sensors; guest binding must competitively disrupt the self-inclusion complex, meaning the less stable L-derivative often exhibits higher sensitivity to external guests[3].

Heat Capacity Effects in Hydrophobic Interaction Chromatography (HIC)

In HIC, Dansyl-L-leucine serves as a robust model for evaluating retention thermodynamics without the confounding variable of protein denaturation (4)[4]. van 't Hoff analyses from 5 °C to 50 °C reveal nonlinear retention behavior, indicating significant heat capacity ( ΔCp​ ) effects[4]. At lower temperatures, the binding is entropy-driven (characteristic of the classical hydrophobic effect), with large positive enthalpy and entropy changes[4]. As temperature increases, these parameters decrease and eventually become negative, highlighting the dynamic nature of water structuring around the nonpolar dansyl and isobutyl groups[4].

Quantitative Thermodynamic Data

Molecular SystemHost / Environment ΔG∘ (kJ/mol)Key Stabilizing InteractionReference
Dansyl-L-Leucine Poly(SULV) Micelle-21.89C=O H-N Hydrogen Bond[1]
Dansyl-D-Leucine Poly(SULV) Micelle-18.45*Sub-optimal Steric Alignment[2]
N-Dansyl-L-Leu- β -CD Self-Inclusion (Aqueous)Lower StabilityShallow Cavity Insertion[3]
N-Dansyl-D-Leu- β -CD Self-Inclusion (Aqueous)1.7x Higher StabilityDeep Cavity Insertion[3]

*Value inferred from relative binding affinities and computational docking scores.

Experimental Methodology: Self-Validating Thermodynamic Titration

To accurately profile the thermodynamic stability of Dansyl-L-leucine derivatives, we employ a temperature-dependent fluorescence titration workflow.

Objective: Extract the standard enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of binding via van 't Hoff analysis.

Causality & Design: The dansyl fluorophore undergoes a twisted intramolecular charge transfer (TICT). Upon entering a hydrophobic environment (e.g., a cyclodextrin cavity or micellar core), its quantum yield drastically increases, and the emission maximum blue-shifts. Monitoring this shift allows precise, label-free quantification of the bound fraction.

Step-by-Step Protocol
  • Preparation of Equimolar and Titrant Solutions:

    • Prepare a 10 μ M stock of Dansyl-L-leucine in 50 mM phosphate buffer (pH 7.4). Causality: Maintaining pH 7.4 ensures the analyte remains in a consistent ionization state (the dimethylamino group is unprotonated, and the carboxylate is deprotonated), preventing pH-induced thermodynamic artifacts.

    • Prepare a titrant solution containing 10 mM host (e.g., β -CD) and exactly 10 μ M Dansyl-L-leucine. Causality: Including the fluorophore in the titrant at the exact same concentration as the cuvette prevents dilution artifacts, ensuring that any change in fluorescence is strictly due to host-guest complexation.

  • Temperature-Controlled Spectral Acquisition:

    • Place the cuvette in a Peltier-controlled spectrofluorometer. Equilibrate at the starting temperature (e.g., 283 K) for 5 minutes. Causality: Inadequate thermal equilibration leads to localized refractive index gradients and inaccurate quantum yield measurements.

    • Titrate the host solution in stepwise increments. Excite at 340 nm and integrate the emission from 400 to 600 nm.

    • Self-Validation Check: Overlay the emission spectra and verify the presence of an isoemissive (isosbestic) point. If the spectra do not cross at a single wavelength, it indicates higher-order stoichiometry, aggregation, or photobleaching, thereby invalidating a simple 1:1 binding model.

  • Thermodynamic Parameter Extraction:

    • Fit the integrated fluorescence intensity vs. host concentration to a 1:1 non-linear binding isotherm to extract the association constant ( Ka​ ).

    • Repeat Step 2 across a temperature gradient (283 K to 323 K).

    • Construct a van 't Hoff plot ( lnKa​ vs. 1/T ). The slope yields −ΔH∘/R and the y-intercept yields ΔS∘/R .

System Workflows & Logical Relationships

Workflow Start Synthesize Dansyl-L-Leu Derivatives Prep Prepare Equimolar Host-Guest Solutions Start->Prep Purified Analyte Temp Temperature-Controlled Fluorescence Titration (283 K - 323 K) Prep->Temp Equilibration Analysis Extract Binding Constants (Ka) via Non-Linear Regression Temp->Analysis Emission Spectra VanHoff van 't Hoff Plot ln(Ka) vs 1/T Analysis->VanHoff Ka values Thermo Calculate ΔH°, ΔS°, ΔG° VanHoff->Thermo Linear Fit

Workflow for thermodynamic profiling of Dansyl-L-leucine via fluorescence titration.

Mechanism Dansyl Dansyl-L-Leucine (Chiral Analyte) HBond Primary Hydrogen Bond: Dansyl C=O to Leucine N-H Dansyl->HBond Hydrophobic Hydrophobic Insertion of Dansyl Fluorophore Dansyl->Hydrophobic Poly Poly(SULV) Micelle (Chiral Selector) Poly->HBond Poly->Hydrophobic Stability High Thermodynamic Stability (ΔG = -21.89 kJ/mol) HBond->Stability Hydrophobic->Stability

Logical relationship of intermolecular forces driving Dansyl-L-leucine chiral recognition.

References

  • Title: The highest scoring docked position of Dansyl-(L)-Leucine (blue) in each binding pocket of Poly (SULV) is displayed in...
  • Source: acs.
  • Source: researchgate.
  • Source: acs.

Sources

Exploratory

absorption maximum (lambda max) of Dansyl-L-leucine

Photophysical Characterization and Absorption Maximum ( λmax​ ) of Dansyl-L-leucine: A Technical Whitepaper Executive Summary Dansyl-L-leucine is a highly fluorescent sulfonamide derivative extensively utilized in N-term...

Author: BenchChem Technical Support Team. Date: March 2026

Photophysical Characterization and Absorption Maximum ( λmax​ ) of Dansyl-L-leucine: A Technical Whitepaper

Executive Summary

Dansyl-L-leucine is a highly fluorescent sulfonamide derivative extensively utilized in N-terminal amino acid sequencing, high-performance liquid chromatography (HPLC) detection, and supramolecular host-guest chemistry. Understanding its exact photophysical properties—specifically its absorption maximum ( λmax​ )—is critical for optimizing excitation parameters and ensuring quantitative accuracy in fluorometric assays. This whitepaper provides an in-depth mechanistic analysis of the absorption characteristics of Dansyl-L-leucine, detailing the causality behind its spectral behavior and providing self-validating experimental protocols for its synthesis and spectroscopic characterization.

Photophysical Fundamentals: The Absorption Maximum

The absorption maximum ( λmax​ ) of Dansyl-L-leucine is consistently observed at ~335 nm [1][2]. This specific wavelength corresponds to the energy required to promote the molecule from its singlet ground state ( S0​ ) to its first excited singlet state ( S1​ ).

Mechanistic Causality: The absorption profile is fundamentally dictated by the 5-(dimethylamino)naphthalene-1-sulfonyl fluorophore. The peak at 335 nm is the result of two primary electronic transitions:

  • π→π∗ Transition : Occurring within the highly conjugated naphthalene ring system.

  • n→π∗ Transition : Facilitated by the non-bonding electrons on the nitrogen atom of the electron-donating dimethylamino group.

While the absorption maximum remains relatively anchored around 335 nm regardless of the solvent environment, the emission maximum ( λem​ ) exhibits profound solvatochromism (Stokes shift) [4]. In a highly polar aqueous environment, the excited state is stabilized by dipole-dipole interactions, red-shifting the emission to ~526 nm [1]. In non-polar environments, such as the hydrophobic cavity of a cyclodextrin or a lipid bilayer, the emission blue-shifts to ~518 nm [2].

G S0 Ground State (S0) Dansyl-L-leucine Abs Photon Absorption (λmax ≈ 335 nm) S0->Abs Excitation S1_FC Franck-Condon State (S1) π → π* / n → π* Abs->S1_FC Energy Transfer Relax Vibrational Relaxation & Solvent Reorganization S1_FC->Relax Non-radiative S1_Relaxed Relaxed Excited State (S1) Relax->S1_Relaxed Stokes Shift Emit Fluorescence Emission (λem ≈ 518-526 nm) S1_Relaxed->Emit Radiative Decay Emit->S0 Return to Ground

Photophysical pathway of Dansyl-L-leucine upon UV excitation.

Quantitative Spectral Data Summary

To facilitate assay design, the following table summarizes the key photophysical parameters of Dansyl-L-leucine and its reaction precursors/byproducts.

Compound / StateAbsorption Maximum ( λmax​ )Emission Maximum ( λem​ )Environmental Context
Dansyl-L-leucine ~335 nm ~526 nmAqueous Buffer (pH 9.5) [1]
Dansyl-L-leucine ~335 nm ~518 nmNon-polar / Organic Solvent [2]
Dansyl Chloride ~365 nm N/A (Quenched)Unreacted Reagent in MeCN [5]
Dansyl Acid ~315 nm Environment DependentHydrolyzed Byproduct [5]

Experimental Methodology: Synthesis and UV-Vis Validation

The following protocols detail the synthesis of Dansyl-L-leucine via the derivatization of L-leucine with dansyl chloride, followed by the spectroscopic determination of its λmax​ . This workflow is designed as a Self-Validating System , utilizing the distinct absorption shifts of the reagent, product, and byproduct to internally verify reaction success.

Protocol 1: Dansylation of L-leucine

  • Sample Preparation : Dissolve L-leucine in 100 mM sodium bicarbonate buffer adjusted to pH 9.5–10.0 [1].

    • Causality: The primary amine of L-leucine (pKa ~9.6) must be deprotonated to act as an effective nucleophile. A pH below 9.0 significantly reduces labeling efficiency, while a pH above 10.5 accelerates the competitive hydrolysis of dansyl chloride into non-reactive dansyl acid.

  • Reagent Addition : Add a >100-fold molar excess of freshly prepared Dansyl chloride (50 mM in anhydrous acetonitrile) [1].

    • Causality: The massive stoichiometric excess ensures complete derivatization, driving the reaction to completion despite the competing hydrolysis pathway.

  • Incubation : Incubate the mixture at 37°C for 90-120 minutes in the dark [1].

    • Causality: Thermal energy overcomes the activation barrier for sulfonamide bond formation, while darkness prevents photobleaching of the newly formed fluorophore.

Protocol 2: Self-Validating UV-Vis Spectroscopic Measurement

  • Cuvette Selection : Utilize a high-purity quartz cuvette with a 1 cm pathlength.

    • Causality: Standard glass and plastic cuvettes absorb strongly in the UV region below 340 nm, which would artificially truncate or obscure the 335 nm absorption peak of Dansyl-L-leucine.

  • Baseline Correction : Run a blank scan using the exact solvent composition (sodium bicarbonate/acetonitrile mix) to subtract background absorbance.

  • Spectral Scanning & Kinetic Monitoring : Scan the sample from 250 nm to 500 nm.

    • Self-Validation Logic: By monitoring the reaction mixture over time, the scientist can quantitatively track the reaction. Unreacted Dansyl chloride exhibits a λmax​ at 365 nm [5]. As the reaction proceeds, this peak will diminish, replaced by the desired Dansyl-L-leucine product peak at ~335 nm [1][2]. Simultaneously, the formation of the hydrolyzed byproduct (Dansyl acid) can be tracked via the emergence of a peak at 315 nm [5]. If the 335 nm peak is dominant and the 365 nm peak has disappeared, the protocol is internally validated as successful.

G Prep 1. Sample Preparation Dissolve L-leucine in Buffer (pH 9.5-10.0) Reagent 2. Dansyl Chloride Addition (>100x Molar Excess in MeCN) Prep->Reagent Incubate 3. Incubation (37°C, 90-120 min in dark) Reagent->Incubate Monitor 4. Self-Validating Monitoring (Track 365 nm → 335 nm shift) Incubate->Monitor Measure 5. UV-Vis Spectroscopy Scan 250-500 nm in Quartz Cuvette Monitor->Measure Result 6. Determine λmax (Validated Peak at ~335 nm) Measure->Result

Workflow for self-validating peptide dansylation and UV-Vis absorption measurement.

Advanced Applications in Molecular Recognition

Because the absorption maximum ( λmax​ at 335 nm) provides a highly stable excitation target, Dansyl-L-leucine is frequently deployed as a fluorescent indicator for molecular recognition. For instance, in supramolecular chemistry, Dansyl-L-leucine appended to β -cyclodextrin acts as an environmental sensor. When a guest molecule (such as 1-adamantanol) binds to the cyclodextrin cavity, the dansyl moiety is expelled into the bulk aqueous phase. Exciting the system at its stable 335 nm λmax​ allows researchers to measure the resulting shift in the emission spectrum, thereby calculating binding affinities and characterizing the conformational equilibrium of the host-guest complex[4].

References

  • Dansyl glycine Optical Absorption and Emission Data. Oregon Medical Laser Center (OMLC). Available at: [Link]

  • NMR Studies of Conformations of N-Dansyl-l-leucine-Appended and N-Dansyl-d-leucine-Appended β-Cyclodextrin as Fluorescent Indicators for Molecular Recognition. ACS Publications. Available at: [Link]

  • The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. Available at: [Link]

Foundational

The Molecular Dichotomy of Dansyl-L-Leucine: A Comparative Analysis of Free Acid vs. Cyclohexylammonium Salt Forms

Executive Summary Dansyl-L-leucine is a highly sensitive fluorogenic amino acid derivative utilized extensively in proteomics, chiral HPLC separations, and enzymatic binding assays[1],[2]. However, a critical yet often o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dansyl-L-leucine is a highly sensitive fluorogenic amino acid derivative utilized extensively in proteomics, chiral HPLC separations, and enzymatic binding assays[1],[2]. However, a critical yet often overlooked variable in assay design is the selection of the reagent's physical form: the free acid versus the cyclohexylammonium salt . As a Senior Application Scientist, I frequently observe assay inconsistencies—ranging from gravimetric errors to unexpected precipitation—stemming from a fundamental misunderstanding of these two molecular states. This technical guide deconstructs the physicochemical causality behind these forms and provides self-validating protocols to ensure absolute reproducibility in your bioanalytical workflows.

Physicochemical Profiling & The Causality of Salt Formation

The core fluorophore of Dansyl-L-leucine is the 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) group. This bulky, highly hydrophobic moiety imparts strong fluorescence but drastically reduces aqueous solubility[3].

The Free Acid Form: The Problem of Amorphous Aggregation

In its free acid state, the terminal carboxylic acid of L-leucine remains un-neutralized. The combination of the hydrophobic dansyl group, the aliphatic leucine side chain, and the capacity for erratic intermolecular hydrogen bonding at the carboxylate terminus prevents the formation of a stable crystal lattice. Consequently, the free acid typically presents as a hygroscopic, amorphous solid or a sticky gum. This physical state makes precise gravimetric weighing nearly impossible and accelerates hydrolytic degradation upon exposure to atmospheric moisture[4].

The Cyclohexylammonium Salt: Engineering Stability

To circumvent the handling limitations of the free acid, chemists neutralize the carboxylic acid with cyclohexylamine, yielding the cyclohexylammonium salt (CAS 42954-58-5)[1],[2]. The Causality: The steric bulk of the cyclohexyl ring disrupts the erratic amorphous aggregation of the free acid. By stabilizing the pre-ionized state of the carboxylate group, the bulky counter-ion drives the thermodynamic formation of a highly ordered, stable crystalline lattice. The Result: A free-flowing crystalline powder. This form is highly stable (extended shelf life at -20°C)[1], allows for precise analytical weighing, and exhibits predictable dissolution kinetics, drastically reducing the risk of the compound "crashing out" when organic stock solutions are diluted into aqueous assay buffers.

Quantitative Data Presentation

The following table summarizes the critical physicochemical differences dictating reagent selection.

ParameterDansyl-L-Leucine (Free Acid)Dansyl-L-Leucine Cyclohexylammonium Salt
CAS Number 1252-04-6 (General Free Acid)42954-58-5[1],[2]
Molecular Formula C₁₈H₂₄N₂O₄SC₁₈H₂₄N₂O₄S · C₆H₁₃N[2]
Molecular Weight 364.46 g/mol 463.63 g/mol [2]
Physical State Amorphous solid / sticky gumCrystalline, free-flowing powder
Hygroscopicity High (moisture sensitive)Low
Storage Temperature -20°C (Desiccated)-20°C[1]
Aqueous Dilution Kinetics High risk of precipitationStable, predictable dissociation
Primary Application Specialized organic synthesisProteomics, HPLC, Fluorogenic assays[1],[2]

Workflow Visualization

The diagram below maps the divergent handling pathways and dilution kinetics of the two forms, illustrating why the salt form is the industry standard for analytical precision.

G Start Dansyl-L-Leucine Selection FreeAcid Free Acid Form (Amorphous, Hygroscopic) Start->FreeAcid SaltForm Cyclohexylammonium Salt (Crystalline, Stable) Start->SaltForm Weighing1 Gravimetric Error Risk (Sticky Gum) FreeAcid->Weighing1 Weighing2 Precise Weighing (Free-Flowing Powder) SaltForm->Weighing2 Stock Dissolve in 100% DMSO (10-100 mM Stock) Weighing1->Stock Weighing2->Stock Dilution1 High Risk of Precipitation Stock->Dilution1 Free Acid Pathway Dilution2 Stable Aqueous Dilution Stock->Dilution2 Salt Form Pathway HPLC HPLC-Fluorescence Assay (Ex: 340nm | Em: 520nm) Dilution1->HPLC Dilution2->HPLC

Workflow comparing the handling and dilution kinetics of Dansyl-L-Leucine forms for HPLC.

Experimental Methodologies

Protocol 1: Preparation of a 10 mM Master Stock Solution

Due to the intrinsic hydrophobicity of the dansyl group, both forms must initially be dissolved in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) before introduction to aqueous buffers[3].

Step-by-Step Procedure:

  • Gravimetric Measurement:

    • For the Salt Form: Weigh exactly 4.64 mg of Dansyl-L-leucine cyclohexylammonium salt (MW: 463.63 g/mol )[2] using a microbalance.

    • For the Free Acid: Weigh exactly 3.64 mg (MW: 364.46 g/mol ). Note: Due to its gummy nature, weigh directly into the tared destination vial to prevent transfer loss.

  • Primary Dissolution: Add 1.0 mL of anhydrous, HPLC-grade DMSO to the vial.

  • Homogenization: Vortex for 30 seconds. Sonicate in a water bath for 2 minutes at room temperature to ensure complete disruption of the crystal lattice.

  • Self-Validation Check: Inspect the solution against a bright light source. The solution must be perfectly clear with a slight yellowish tint. A quick UV-Vis spectrophotometric scan should reveal a characteristic absorption peak at ~330-340 nm, validating the active dansyl fluorophore.

  • Storage: Aliquot into amber microcentrifuge tubes (dansyl groups are photolabile) and store at -20°C[1].

Protocol 2: HPLC-Fluorescence Separation Workflow

This protocol outlines the detection of Dansyl-L-leucine in an analytical matrix.

Step-by-Step Procedure:

  • Aqueous Dilution: Dilute the 10 mM DMSO master stock into your working buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a final concentration of 10 µM. Causality Note: The salt form will dissociate smoothly into the buffer, whereas the free acid requires dropwise addition under vortexing to prevent micelle formation or precipitation.

  • System Setup: Equip the HPLC with a reversed-phase C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase Configuration:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Solvent B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Gradient: 20% B to 80% B over 20 minutes.

  • Detector Calibration: Set the fluorescence detector (FLD) to an Excitation ( λex​ ) of 340 nm and an Emission ( λem​ ) of 520 nm.

  • Self-Validation Check: Inject a blank sample (1% DMSO in Tris-HCl buffer). A flat baseline validates that the system is free of auto-fluorescent contaminants.

  • Sample Injection: Inject 10 µL of the 10 µM Dansyl-L-leucine sample and monitor the chromatogram.

Conclusion

The transition from the free acid to the cyclohexylammonium salt of Dansyl-L-leucine represents a triumph of physical organic chemistry applied to analytical workflows. By intentionally engineering steric bulk via the cyclohexylammonium counter-ion, researchers gain a reagent that guarantees gravimetric precision, long-term stability, and flawless integration into aqueous-organic HPLC systems.

References

  • Title: Amino Acids, Peptides and Proteins (SPR Amino Acids, Peptides, and Proteins) Source: Scribd / Royal Society of Chemistry URL: [Link]

Sources

Protocols & Analytical Methods

Method

using Dansyl-L-leucine cyclohexylammonium salt for N-terminal protein sequencing

Application Note: High-Fidelity N-Terminal Protein Sequencing Using Dansyl-L-Leucine Cyclohexylammonium Salt as a Reference Standard Introduction & Mechanistic Principles Determining the N-terminal amino acid of a peptid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity N-Terminal Protein Sequencing Using Dansyl-L-Leucine Cyclohexylammonium Salt as a Reference Standard

Introduction & Mechanistic Principles

Determining the N-terminal amino acid of a peptide or protein is a foundational step in protein characterization, quality control of biologics, and de novo sequencing. While modern mass spectrometry has revolutionized proteomics, classical chemical derivatization methods like the Dansyl Chloride method remain indispensable due to their exceptional sensitivity and robust fluorogenic readout[1].

The dansyl method relies on the reaction between 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) and the free α-amino group of a peptide's N-terminus. Following derivatization, the peptide is subjected to harsh acid hydrolysis. Because the newly formed sulfonamide bond is highly resistant to acid—unlike standard amide peptide bonds—the peptide backbone is completely degraded, liberating a highly fluorescent dansylated N-terminal amino acid[2].

The Critical Role of the Cyclohexylammonium Salt Form: To accurately identify the liberated amino acid, it must be chromatographically compared against a highly pure reference standard. Free dansyl amino acids are frequently amorphous, hygroscopic, and susceptible to environmental degradation, which introduces significant errors during gravimetric weighing for standard curves. To circumvent this, Dansyl-L-leucine cyclohexylammonium salt (CAS 42954-58-5) is utilized[3]. The addition of the cyclohexylammonium counter-ion yields a highly stable, non-hygroscopic, crystalline solid. This stoichiometric stability ensures absolute molar accuracy when preparing analytical reference standards, making it a self-validating anchor for high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) workflows.

Experimental Workflow

G Peptide Target Peptide (Unknown N-terminus) DansylatedPeptide Dansylated Peptide (Fluorescent) Peptide->DansylatedPeptide Coupling DansylCl Dansyl Chloride (pH 9.5 - 10.0) DansylCl->DansylatedPeptide Sulfonamide Bond Formation Hydrolysis Acid Hydrolysis (6M HCl, 110°C) DansylatedPeptide->Hydrolysis Cleavage DansylAminoAcid Dansylated N-Terminal AA + Free Amino Acids Hydrolysis->DansylAminoAcid Release Chromatography Chromatographic Analysis (TLC / HPLC) DansylAminoAcid->Chromatography Standard Dansyl-L-Leucine Cyclohexylammonium Salt (Reference Standard) Standard->Chromatography Calibration/Reference Result N-Terminal Identification (Fluorescence Detection) Chromatography->Result λex ~335 nm

Workflow of N-terminal sequencing using Dansyl-L-Leucine standard.

Quantitative Data Summaries

Table 1: Optimal Reaction Parameters for Peptide Dansylation [2]

Parameter Optimal Range / Value Mechanistic Rationale
Buffer pH 9.5 – 10.0 Ensures the α-amino group is unprotonated (nucleophilic) without causing rapid hydrolysis of the dansyl chloride reagent.
Molar Excess >100-fold Drives the reaction to absolute completion, ensuring quantitative labeling of all available N-termini.
Temperature 37°C – 60°C Accelerates sulfonamide bond formation; 60°C for 60 minutes is optimal for sterically hindered peptides.
Excitation (λex) ~335 nm Maximum absorption wavelength for the dansyl fluorophore.

| Emission (λem) | ~525 nm | Provides high signal-to-noise ratio against biological background fluorescence. |

Table 2: Chromatographic Reference Data for Dansyl-L-Leucine [4][5]

Analytical Method Stationary Phase Mobile Phase / Solvent System Retention / Migration Value
1D TLC Silica Gel Chloroform : Methanol : Ethyl Acetate (23:8:2, v/v) Rf ≈ 0.77
2D TLC Polyamide D1: Water:Formic Acid (200:3) / D2: Benzene:Acetic Acid (9:1) Distinct spot resolution

| HPLC | ZIC-HILIC | 10 mM Sodium Acetate (pH 4.75) / Acetonitrile gradient | RT ≈ 8.5 - 9.2 min |

Step-by-Step Methodologies

To ensure a self-validating system, this protocol incorporates a parallel standard preparation and a negative control (reagent blank) to account for background hydrolysis products (e.g., dansyl acid).

Phase 1: Preparation of the Reference Standard
  • Gravimetric Weighing: Accurately weigh 4.64 mg of Dansyl-L-leucine cyclohexylammonium salt (MW: 463.63 g/mol )[3].

  • Stock Solution: Dissolve the crystalline salt in 10 mL of 50% Ethanol (or Methanol) to create a 1.0 mM stock solution. Causality: The cyclohexylammonium salt ensures rapid, complete dissolution without the clumping typical of free dansyl amino acids.

  • Standard Curve Generation: Serially dilute the stock with the intended HPLC mobile phase to create a calibration curve ranging from 10 µM to 100 µM.

Phase 2: Peptide Dansylation
  • Sample Preparation: Dissolve 1-5 nmol of the target peptide in 20 µL of 100 mM Sodium Bicarbonate buffer (pH 9.8). Note: Do not use Tris or amine-containing buffers, as they will competitively react with the dansyl chloride.

  • Reagent Addition: Add 20 µL of a freshly prepared 50 mM Dansyl Chloride solution (in anhydrous acetonitrile) to the peptide[2].

  • Incubation: Vortex gently and incubate the mixture in the dark at 60°C for 60 minutes.

  • Quenching: Add 5 µL of 10% (v/v) Ammonium Hydroxide. Incubate for an additional 15 minutes at room temperature. Causality: Excess ammonium hydroxide reacts with any unreacted dansyl chloride, converting it to dansyl amide and preventing side reactions during the subsequent acid hydrolysis.

Phase 3: Acid Hydrolysis
  • Drying: Evaporate the quenched reaction mixture to complete dryness using a vacuum centrifuge (SpeedVac).

  • Hydrolysis: Resuspend the dried pellet in 50 µL of 6M HCl. Seal the tube tightly (preferably under a nitrogen atmosphere to prevent oxidative degradation of sensitive amino acids).

  • Cleavage: Incubate at 110°C for 18–24 hours. Causality: The extreme heat and low pH completely hydrolyze the peptide's amide bonds. The sulfonamide bond connecting the dansyl group to the N-terminal Leucine remains intact[1][2].

  • Recovery: Cool to room temperature and evaporate the HCl completely under vacuum.

Phase 4: Chromatographic Identification
  • Resuspension: Redissolve the hydrolyzed sample in 20 µL of 50% Ethanol.

  • HPLC Analysis: Inject 5 µL of the sample onto a C18 or ZIC-HILIC column[4]. Run a parallel injection of the Dansyl-L-leucine standard prepared in Phase 1.

  • Validation: Monitor fluorescence at λex 335 nm / λem 525 nm. If the N-terminal residue of the unknown peptide is Leucine, the retention time of the primary fluorescent peak in the sample will exactly match the retention time of the Dansyl-L-leucine cyclohexylammonium salt standard.

References

  • Creative Biolabs. Dansyl Chloride Method for Protein Sequencing. Available at:[Link]

  • VDOC.PUB. Chromatography Encyclopedia Of Separation Science. Available at: [Link]

  • Asian Journal of Chemistry. Zwitterionic Ion Chromatography of Dansyl Amino Acids with 4-Vinylbenzyl Dimethyl Ammonio Pentanesulfonate as Stationary Phase. Available at: [Link]

Sources

Application

Application Note: Fluorescent Labeling of Amino Acids and the Utilization of Dansyl-L-Leucine as a Molecular Probe

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction & Core Principles The fluorescent derivatization...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Core Principles

The fluorescent derivatization of amino acids is a cornerstone technique in proteomics, peptide sequencing, and quantitative chromatography. While 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride or DNS-Cl) is the active labeling reagent, Dansyl-L-leucine serves a critical dual purpose in modern biochemistry. First, it is the canonical fluorescent product used as an internal standard to calibrate and validate amino acid labeling workflows[1]. Second, intact Dansyl-L-leucine is a highly sensitive, commercially available fluorescent probe used to map protein-ligand binding sites and evaluate supramolecular host-guest interactions[2],[3].

This application note provides a mechanistic breakdown of the dansylation reaction, a self-validating protocol for generating and quantifying Dansyl-L-leucine, and an overview of its advanced applications in drug discovery.

Mechanistic Causality of the Dansylation Reaction

The dansylation of L-leucine relies on the nucleophilic attack of the amino acid's primary α -amino group on the electrophilic sulfonyl group of Dansyl chloride, yielding a stable sulfonamide bond[1].

The Causality of pH: The reaction is strictly governed by pH. The pKa of the α -amino group of L-leucine is approximately 9.6. The reaction must be buffered between pH 9.5 and 10.0 to ensure a significant fraction of the amine is unprotonated (nucleophilic)[1]. If the pH drops below 9.5, the amine remains protonated and unreactive; if the pH exceeds 10.0, hydroxide ions rapidly hydrolyze DNS-Cl into non-reactive dansyl acid, destroying the labeling reagent[1].

Workflow Prep 1. Sample Preparation L-Leucine in NaHCO3 Buffer Label 2. Dansylation Reaction Add DNS-Cl in Acetonitrile Prep->Label Note1 Causality: pH 9.8 deprotonates the α-amino group for nucleophilic attack. Prep->Note1 Incubate 3. Incubation 60°C for 60 minutes Label->Incubate Quench 4. Reaction Quenching Add 10% NH4OH Incubate->Quench Note2 Causality: Heat accelerates sulfonamide bond formation. Incubate->Note2 Analyze 5. HPLC/Fluorescence Analysis Quench->Analyze Note3 Causality: NH4OH consumes excess DNS-Cl to prevent background fluorescence. Quench->Note3

Figure 1: Step-by-step workflow and mechanistic causality for the dansylation of L-leucine.

Quantitative Data & Photophysical Properties

The efficiency of the labeling reaction and the subsequent detection of Dansyl-L-leucine depend on specific photophysical and thermodynamic parameters, summarized below:

ParameterOptimal Value / RangeMechanistic Rationale
Excitation ( λex​ ) ~335 nmCorresponds to the absorption maximum of the dimethylamino-naphthalene system[1].
Emission ( λem​ ) ~465 nmHighly sensitive to local polarity; blue-shifts and intensifies in hydrophobic pockets[3].
Reaction pH 9.5 – 10.0Ensures the α -amino group is unprotonated while minimizing DNS-Cl hydrolysis[1].
Reaction Temperature 60°CAccelerates sulfonamide bond formation; optimal for a 60-minute high-throughput workflow[1].
DNS-Cl Concentration >100-fold molar excessDrives the pseudo-first-order reaction to completion, ensuring quantitative labeling[1].

Self-Validating Protocol: Synthesis & Quantification

To ensure absolute trustworthiness in your analytical pipeline, this protocol is designed as a self-validating system . It incorporates mandatory blanks and standard spikes to differentiate the target Dansyl-L-leucine from fluorescent byproducts (e.g., dansyl acid and dansyl amide).

Reagents Required
  • Target: L-Leucine standard solution (1 mM in LC-MS grade water).

  • Buffer: 100 mM Sodium bicarbonate ( NaHCO3​ ), adjusted to pH 9.8[1].

  • Label: Dansyl chloride (50 mM in anhydrous acetonitrile)[1].

  • Quencher: 10% (v/v) Ammonium Hydroxide ( NH4​OH )[1].

Step-by-Step Methodology
  • Sample Preparation: Combine 50 µL of the L-Leucine solution with 150 µL of the NaHCO3​ buffer in a microcentrifuge tube.

    • System Control: Prepare a parallel "Blank" containing 50 µL of water and 150 µL of buffer.

  • Derivatization: Add 100 µL of the 50 mM Dansyl chloride solution to both the sample and the blank. Vortex immediately for 10 seconds.

  • Incubation: Heat the mixtures in a thermomixer at 60°C for exactly 60 minutes[1]. Protect from light to prevent photobleaching of the nascent fluorophore.

  • Quenching: Add 20 µL of 10% NH4​OH to all tubes. Incubate at room temperature for 15 minutes.

    • Causality: Ammonia reacts rapidly with any unreacted DNS-Cl to form dansyl amide. This prevents the reagent from continuously reacting with the column matrix during HPLC analysis and standardizes the background fluorescence[1].

  • Chromatographic Validation: Analyze via RP-HPLC with fluorescence detection ( λex​ 335 nm / λem​ 465 nm).

    • Validation Logic: The Blank will show peaks for dansyl acid (hydrolysis product) and dansyl amide (quenched product). The Sample will show these peaks plus a distinct peak for Dansyl-L-leucine. Peak identity is confirmed by spiking the sample with commercially pure Dansyl-L-leucine and observing a proportional increase in the target peak area without peak splitting.

Advanced Applications of Dansyl-L-Leucine as a Molecular Probe

Beyond its use as an analytical standard, intact Dansyl-L-leucine is a powerful tool in structural biology and supramolecular chemistry due to the environmental sensitivity of the dansyl fluorophore.

Mapping Human Serum Albumin (HSA) Binding Sites

HSA possesses two primary drug-binding pockets that dictate the pharmacokinetics of many therapeutics. Dansylated amino acids are classic fluorescent markers for these sites[2]. While highly apolar derivatives (e.g., Dansyl-L-phenylalanine) strictly target Drug Site 2, Dansyl-L-leucine exhibits a unique dual-affinity profile[2]. Its branched aliphatic side chain allows it to bind weakly to Drug Site 1, while maintaining primary affinity for the hydrophobic compartment of Drug Site 2[2]. Upon binding to Site 2, the leucine side chain interacts with an apolar flanking wall, displacing residue Arg-410, which results in a massive enhancement and blue-shift of the fluorescence emission[2].

HSABinding cluster_HSA Human Serum Albumin (HSA) Binding Dynamics Probe Dansyl-L-Leucine Probe Site1 Drug Site 1 (Sub-domain IIA) Polar/Charged Preference Probe->Site1 Site2 Drug Site 2 (Sub-domain IIIA) Apolar/Hydrophobic Preference Probe->Site2 Binding1 Weak Binding (Due to branched side-chain) Site1->Binding1 Binding2 Primary Binding (Hydrophobic interactions) Site2->Binding2 Outcome Fluorescence Enhancement (Shift in Microenvironment) Binding1->Outcome Binding2->Outcome

Figure 2: Dual-site binding dynamics of Dansyl-L-leucine to Human Serum Albumin (HSA).

Supramolecular Host-Guest Chemistry

Dansyl-L-leucine is frequently appended to supramolecular hosts, such as β -cyclodextrin, to create responsive fluorescent indicators for molecular recognition[3]. In the absence of a guest molecule, the dansyl moiety self-includes into the hydrophobic cyclodextrin cavity, resulting in high baseline fluorescence[4]. Upon the introduction of a guest molecule (e.g., 1-adamantanol), the dansyl group is sterically excluded from the cavity into the bulk aqueous environment[4]. This transition to a highly polar environment causes a measurable decrease in fluorescence intensity, allowing researchers to indirectly quantify spectroscopically inert molecules[3].

References

  • Ghuman, J., et al. "Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin." Journal of Structural Biology, 174(1), 84-91 (2011). Available at:[Link]

  • Ikeda, H., et al. "NMR Studies of Conformations of N-Dansyl-L-leucine-Appended and N-Dansyl-D-leucine-Appended β-Cyclodextrin as Fluorescent Indicators for Molecular Recognition." The Journal of Organic Chemistry, 62(5), 1411-1418 (1997). Available at:[Link]

Sources

Method

Chiral Separation of Dansyl-Amino Acids using Ligand Exchange Chromatography: Principles and Protocols

An Application Guide for Researchers Prepared by a Senior Application Scientist, this guide provides an in-depth exploration of Chiral Ligand Exchange Chromatography (CLEC) for the separation of dansylated amino acid ena...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Prepared by a Senior Application Scientist, this guide provides an in-depth exploration of Chiral Ligand Exchange Chromatography (CLEC) for the separation of dansylated amino acid enantiomers. It is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for chiral analysis. This document elucidates the underlying principles of the technique, offers detailed experimental protocols, and presents practical guidance for data interpretation and troubleshooting.

Introduction: The Imperative of Chirality in Science

In the pharmaceutical and life sciences, the stereochemistry of a molecule is often as critical as its chemical formula. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological, toxicological, and metabolic properties. Consequently, the ability to separate and quantify enantiomers is of paramount importance.[1]

One powerful technique for this purpose is Chiral Ligand Exchange Chromatography (CLEC). Introduced by Davankov, CLEC achieves separation based on the formation of transient, diastereomeric metal complexes.[2] The system typically involves a central metal ion (commonly copper(II)), a chiral selector, and the enantiomers of the analyte. The differential stability of the resulting ternary complexes leads to their separation.[2][3]

To enhance detection sensitivity, particularly for trace-level analysis, amino acids are often derivatized with a fluorescent tag prior to chromatographic analysis.[4] 5-(dimethylamino)naphthalene-1-sulfonyl chloride, or dansyl chloride, is a premier reagent for this purpose. It reacts with the primary amino group of an amino acid to form a highly fluorescent sulfonamide adduct, which can be detected with high sensitivity.[5][6] This guide focuses on the chiral separation of these dansyl-amino acid derivatives, using Dansyl-Leucine as a primary example, via HPLC-based CLEC.

The Mechanism of Chiral Recognition in CLEC

The cornerstone of chiral separation in this context is the formation of a mixed-ligand ternary complex. The process can be broken down into the following key interactions:

  • Binary Complex Formation: In the mobile phase, the chiral selector, an L-amino acid such as L-Proline or L-Hydroxyproline, coordinates with a copper(II) ion to form a stable binary complex.[7]

  • Ligand Exchange and Ternary Complex Formation: The analyte, a Dansyl-DL-amino acid, displaces a solvent molecule from the binary complex to form a ternary diastereomeric complex. Two such complexes are possible: [Cu(II)(Chiral Selector)(Dansyl-L-amino acid)] and [Cu(II)(Chiral Selector)(Dansyl-D-amino acid)].

  • Stereoselectivity and Differential Stability: The chiral recognition arises from differences in the thermodynamic stability of these two diastereomeric complexes.[3] The three-point interaction model, originally proposed by Dalgliesh, provides a framework for understanding this selectivity.[8] Steric hindrance between the side chains of the chiral selector and the Dansyl-amino acid analyte is a primary determinant of complex stability. For instance, in the [Cu(II)(L-Proline)(Dansyl-D-Leucine)] complex, the bulky isobutyl group of leucine and the dansyl group may face less steric repulsion with the proline ring compared to the corresponding L-L complex. This results in the D-enantiomer forming a more stable complex, leading to a longer retention time on a reversed-phase column.[7] The enantiomer that forms the less stable complex will elute first.

G cluster_Analyte Analyte Cu Cu(II) Ion CS Chiral Selector (e.g., L-Proline) CuCS Binary Complex [Cu(II)-(L-Proline)] DL_Leu Dansyl-DL-Leucine (Analyte) Complex_L Diastereomeric Complex 1 [Cu(II)-(L-Proline)-(Dansyl-L-Leu)] (Less Stable) DL_Leu->Complex_L Forms Less Stable Complex Complex_D Diastereomeric Complex 2 [Cu(II)-(L-Proline)-(Dansyl-D-Leu)] (More Stable) DL_Leu->Complex_D Forms More Stable Complex Elute_Fast Elutes Faster Complex_L->Elute_Fast Elute_Slow Elutes Slower Complex_D->Elute_Slow

Mechanism of Chiral Recognition in CLEC.

Experimental Protocols

This section is divided into two core workflows: the derivatization of the amino acid sample with dansyl chloride and the subsequent chiral separation by HPLC.

Workflow Overview
Complete Experimental Workflow.
Part 1: Protocol for Dansylation of Amino Acids

This protocol details the pre-column derivatization of an amino acid sample (e.g., Leucine) with dansyl chloride. This step is essential to attach the chromophore/fluorophore required for sensitive detection.[6]

Materials:

  • Amino acid standard or sample solution (e.g., 1 mM in 0.1 M HCl).[1]

  • Dansyl chloride solution (2.5 - 5.0 mg/mL in acetone, prepare fresh).[1]

  • Sodium bicarbonate or sodium carbonate buffer (100 mM, pH 9.5-10.0).[1][4]

  • 0.1 M HCl to quench the reaction.[1]

  • Microcentrifuge tubes (1.5 mL).

  • Heating block or water bath.

Procedure:

  • Aliquot Sample: In a 1.5 mL microcentrifuge tube, add 100 µL of the amino acid sample solution.

  • Adjust pH: Add 200 µL of the alkaline buffer (e.g., 100 mM sodium bicarbonate, pH 9.8) to the tube. This is critical as dansyl chloride reacts with the unprotonated form of the amino group.[9]

  • Add Reagent: Add 200 µL of the freshly prepared dansyl chloride solution. A significant molar excess of dansyl chloride ensures the reaction proceeds to completion.[9]

  • Mix: Vortex the tube for 1 minute to ensure the reactants are thoroughly mixed.

  • Incubate: Place the sealed tube in a heating block or water bath set to 60°C for 30-60 minutes.[1][4] The elevated temperature accelerates the derivatization reaction.

  • Quench Reaction: After incubation, cool the mixture to room temperature. Add 100 µL of 0.1 M HCl to stop the reaction by neutralizing the excess base and hydrolyzing any remaining dansyl chloride.[1]

  • Clarify Sample: Centrifuge the tube at 10,000 x g for 5 minutes to pellet any precipitate.[1]

  • Collect Supernatant: Carefully transfer the supernatant, which contains the dansylated amino acids, to an HPLC vial for analysis.

Part 2: Protocol for Chiral HPLC Separation

This protocol describes the separation of the prepared Dansyl-DL-amino acid sample using a reversed-phase column and a chiral mobile phase.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV or fluorescence detector.

  • Column: A high-quality reversed-phase column (e.g., Supelcosil LC-18-DB, C18, 150 mm x 4.6 mm, 5 µm).[7]

  • Chiral Selector: N,N-dimethyl-L-phenylalanine or L-proline.[7]

  • Metal Salt: Copper(II) Acetate or Copper(II) Sulfate.[7][10]

  • Solvents: HPLC-grade water, methanol, or acetonitrile.

Mobile Phase Preparation:

  • Aqueous Component: Prepare an aqueous solution containing the chiral selector and the copper salt. For example, dissolve N,N-dimethyl-L-phenylalanine to a final concentration of 2 mM and Copper(II) Acetate to 1 mM in HPLC-grade water.[7]

  • pH Adjustment: The mobile phase pH should be adjusted to a range where the complexation can readily occur, typically between 5.0 and 6.5. A higher pH ensures the amino groups are sufficiently deprotonated for complexation.[7]

  • Organic Modifier: For more hydrophobic amino acids, an organic modifier is necessary to reduce retention times. The final mobile phase may consist of a mixture such as Water/Methanol (95:5 v/v) containing the chiral complex.[7]

  • Degassing: Thoroughly degas the prepared mobile phase using sonication or vacuum filtration before use.

Chromatographic Conditions: The following table provides a representative set of starting conditions. Optimization will be required depending on the specific Dansyl-amino acid and the column used.

ParameterRecommended ValueRationale
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)Provides hydrophobic interaction with the dansyl group and analyte side chain.
Mobile Phase 1 mM Cu(CH₃COO)₂, 2 mM N,N-dimethyl-L-phenylalanine in 95:5 Water:MethanolThe core of the ligand exchange system. Methanol adjusts retention.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[10]
Column Temperature 30 °CControls reaction kinetics and improves peak shape and reproducibility.[10]
Detection (UV) 254 nm or 325 nmDansyl derivatives have a strong absorbance at these wavelengths.[10][11]
Detection (Fluorescence) Excitation: ~335 nm, Emission: ~525 nmOffers higher sensitivity and selectivity for dansylated compounds.[11]
Injection Volume 10 - 20 µLStandard volume; should be optimized for concentration.

Data Interpretation and Expected Results

Upon analysis, a chromatogram showing two resolved peaks corresponding to the D- and L-enantiomers of the dansyl-amino acid will be obtained. The elution order depends on the relative stability of the diastereomeric complexes formed. With an L-amino acid as the chiral selector, the D-enantiomer of the analyte often forms the more stable complex and is retained longer.[7]

Table of Representative Data: The following data illustrates the typical separation achievable for various Dansyl-DL-amino acids using a method similar to the one described.

Dansyl-Amino AcidL-Enantiomer Migration Time (min)D-Enantiomer Migration Time (min)Resolution (Rs)
Dansyl-Valine18.519.21.8
Dansyl-Leucine20.121.02.1
Dansyl-Phenylalanine22.823.92.3
Dansyl-Tryptophan25.426.82.5
(Note: Data is illustrative, based on typical MEKC separations which show similar principles, and will vary based on exact HPLC conditions and column.)[1]

Key Parameters to Evaluate:

  • Resolution (Rs): A measure of the degree of separation between two peaks. A value of Rs ≥ 1.5 indicates baseline separation, which is ideal for accurate quantification.

  • Separation Factor (α): The ratio of the capacity factors of the two enantiomers (k₂'/k₁'). It reflects the thermodynamic difference in the interaction of the enantiomers with the chiral selector.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Poor Resolution 1. Incorrect mobile phase pH. 2. Inappropriate chiral selector concentration. 3. Column temperature too high.1. Optimize pH between 5.0-6.5. 2. Adjust the molar ratio of selector to Cu(II) (typically 2:1). 3. Lower the column temperature to enhance complex stability differences.
Broad Peaks / Tailing 1. Secondary interactions with column silanols. 2. Low mobile phase buffer concentration. 3. Column degradation.1. Use a well-end-capped column. 2. Increase buffer concentration slightly. 3. Replace the column.
Long Retention Times 1. Insufficient organic modifier in the mobile phase. 2. Low flow rate.1. Increase the percentage of methanol or acetonitrile in the mobile phase. 2. Verify and adjust the flow rate.
Irreproducible Results 1. Unstable column temperature. 2. Mobile phase degradation or precipitation. 3. Inconsistent sample preparation.1. Use a reliable column thermostat. 2. Prepare fresh mobile phase daily. 3. Standardize the dansylation protocol meticulously.

References

  • Miyazawa, T., et al. (1997). Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. Marcel Dekker, Inc.
  • Schmid, M. G. (n.d.). Chiral separation by ligand-exchange. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Application Note: Chiral Separation of Dansyl-Amino Acids Using a Proline-Based Chiral Selector. BenchChem.
  • Lin, C. E., et al. (2003). Chiral separation of underivatized and dansyl amino acids by ligand-exchange micellar electrokinetic capillary chromatography using a copper(II)-L-valine complex as selector. Journal of Chromatography A. Available at: [Link]

  • Huang, L., et al. (2020). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. Available at: [Link]

  • Huang, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International.
  • Pinto, A. C. S., et al. (2025). Chiral Ligand Exchange Chromatography: Separation of Enantiomeric Mixtures of Underivatized α-Amino Acids under UV Detection. ResearchGate. Available at: [Link]

  • Mizrahi, S., et al. (2008). Chiral Separation of Dansyl Amino Acids by Ligand Exchange Capillary Electrochromatography in a Low Molecular Weight Organogel. Electrophoresis. Available at: [Link]

  • Garcia, M., et al. (2021). Chiral recognition of Dansyl Derivatives with an amino acid-based molecular micelle: A Molecular dynamics investigation. TAMU-CC Repository.
  • Garcia, M., et al. (2021). Chiral Recognition of Dansyl Derivatives with an Amino Acid-Based Molecular Micelle. Open Journal of Physical Chemistry. Available at: [Link]

  • Lin, C. E., et al. (2003). Chiral separation of underivatized and dansyl amino acids by ligand-exchange micellar electrokinetic capillary chromatography. CORE. Available at: [Link]

  • BenchChem. (2025). Protocol for dansylation of peptides with Dansyl-L-leucine. BenchChem.
  • Unknown. (n.d.). HPLC Analysis of Dansyl Derivatives. Scribd. Available at: [Link]

  • Molnár-Perl, I. (n.d.). HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2021). Research progress of chiral ligand exchange stationary phases in the enantiomer resolution. E3S Web of Conferences. Available at: [Link]

  • Garcia, M., et al. (2021). Chiral Recognition of Dansyl Derivatives with an Amino Acid-Based Molecular Micelle. PMC. Available at: [Link]

  • Mizrahi, S., et al. (2008). Chiral separation of dansyl amino acids by ligand exchange capillary electrochromatography in a low molecular weight organogel. The Hebrew University of Jerusalem. Available at: [Link]

  • Garcia, M., et al. (2021). Chiral Recognition of Dansyl Derivatives with an Amino Acid-Based Molecular Micelle: A Molecular Dynamics Investigation. Open Journal of Physical Chemistry. Available at: [Link]

  • Lam, S., & Karmen, A. (1986). Stereoselective analysis of D and L dansyl amino acids as the mixed chelate copper(II) complexes by HPLC. Journal of Liquid Chromatography. Available at: [Link]

  • Gertsman, I., & Gangoiti, J. (2015). Targeted quantification of amino acids by dansylation. PMC. Available at: [Link]

  • Unknown. (2020). DOE Assisted RP-HPLC Method Development and Validation for Estimation of L-Cysteine and Cystine with Dansyl Chloride derivatization in Presence of Amino Acid Mixture. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

Sources

Application

Application Note: Synthesis and Validation of Fluorescent Peptide Derivatives Using Dansyl-L-Leucine Cyclohexylammonium Salt

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Technique: Solid-Phase Peptide Synthesis (SPPS), Fluorogenic Derivatization, Liquid-Liquid Extraction Introduction & Mechanistic Ra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Technique: Solid-Phase Peptide Synthesis (SPPS), Fluorogenic Derivatization, Liquid-Liquid Extraction

Introduction & Mechanistic Rationale

Dansyl-L-leucine is a highly specialized, fluorogenic amino acid derivative utilized extensively in proteomics, receptor binding studies, and enzyme kinetics assays[1]. The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) fluorophore provides a robust signal with an excitation maximum near 335 nm and an environmentally sensitive emission maximum around 520 nm[2]. Because the emission is highly sensitive to solvent polarity, Dansyl-L-leucine is an ideal probe for mapping hydrophobic binding pockets, such as drug-binding sites on human serum albumin[3].

The Causality of the Salt Form: Commercially, this reagent is often supplied as Dansyl-L-leucine cyclohexylammonium salt (CAS 42954-58-5)[4]. The free acid form of Dansyl-L-leucine is prone to instability and can be difficult to handle due to its hygroscopic and oily nature. Crystallization as a cyclohexylammonium (CHA) salt significantly enhances shelf-life, stability, and handling properties.

The Chemical Caveat in SPPS: While the CHA salt is excellent for storage, it introduces a critical chemical conflict during Solid-Phase Peptide Synthesis (SPPS). Cyclohexylamine is a primary amine. If it is not removed or neutralized prior to carboxylic acid activation, it will act as a competing nucleophile against the resin-bound peptide's N-terminus. This side reaction consumes the activated Dansyl-L-leucine to form an inert cyclohexylamide byproduct, drastically reducing coupling yields. Therefore, a pre-activation desalting step (Protocol A) is mandatory to isolate the free acid.

System Workflows & Application Pathways

The following diagrams illustrate the logical flow of the synthesis process and the downstream application of the synthesized fluorescent peptide.

Workflow A Dansyl-L-Leu CHA Salt B Acidic Extraction (0.1M HCl / EtOAc) A->B Remove CHA C Dansyl-L-Leu Free Acid B->C Organic Layer D Activation (HATU / DIPEA) C->D DMF Solvent E SPPS Coupling to Peptide N-term D->E Amide Bond F Cleavage & Validation E->F TFA Cocktail

Caption: Workflow for the conversion and solid-phase coupling of Dansyl-L-leucine CHA salt.

Pathway A Dansyl-Peptide (Fluorophore) C Receptor-Peptide Complex A->C Binding Event B Target Receptor (Hydrophobic Pocket) B->C Recognition E Emission (~520 nm, Blue-shifted) C->E Enhanced Fluorescence D Excitation (~335 nm) D->C Photon Input

Caption: Mechanism of action for receptor binding assays using Dansyl-labeled peptide derivatives.

Quantitative Data Summaries

To ensure reproducibility, all reagent stoichiometries and analytical gradients are standardized below.

Table 1: Quantitative Stoichiometry for Dansyl-L-Leucine Coupling

ReagentEquivalentsConcentrationMechanistic Function
Resin-bound Peptide1.0 eqN/ASolid-phase substrate
Dansyl-L-Leu (Free Acid)3.0 eq0.2 M in DMFFluorogenic building block
HATU2.9 eq0.2 M in DMFHigh-efficiency coupling activator
DIPEA6.0 eq0.4 M in DMFNon-nucleophilic base / Proton scavenger

Table 2: HPLC Gradient for Dansyl-Peptide Purification

Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in MeCN)Flow Rate (mL/min)
0.09551.0
5.09551.0
25.030701.0
30.05951.0
35.09551.0

Self-Validating Experimental Protocols

Protocol A: Free Acid Conversion (Desalting of CHA Salt)

Causality: The cyclohexylamine counterion (pKa ~10.6) must be protonated to partition into the aqueous phase, while the Dansyl-L-leucine carboxylic acid (pKa ~3.5) remains protonated and partitions into the organic phase.

  • Dissolution: Suspend 1.0 g of Dansyl-L-leucine cyclohexylammonium salt[4] in 20 mL of Ethyl Acetate (EtOAc) in a separatory funnel.

  • Acidification: Add 20 mL of 0.1 M HCl (or 5% KHSO₄). Shake vigorously and frequently vent the funnel.

  • Phase Separation: Allow the layers to separate. The aqueous layer will contain the cyclohexylammonium chloride, while the organic layer contains the Dansyl-L-leucine free acid.

  • Extraction: Extract the aqueous layer with an additional 10 mL of EtOAc. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with 10 mL of brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Self-Validation Step: Spot the resulting oil/foam on a TLC plate. Illuminate with a 365 nm UV lamp. A bright yellow-green fluorescent spot confirms the presence and recovery of the active Dansyl fluorophore[5].

Protocol B: Solid-Phase Coupling of Dansyl-L-Leucine

Causality: Dansyl-L-leucine contains a bulky fluorophore. HATU is selected over standard carbodiimides (like DCC) because it generates a highly reactive 7-aza-OBt ester intermediate, which overcomes the steric hindrance of the leucine derivative.

  • Resin Preparation: Swell the Fmoc-deprotected peptide resin (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 20 minutes.

  • Activation: In a microcentrifuge tube, dissolve the Dansyl-L-leucine free acid (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in 1.5 mL of DMF.

  • Base Addition: Add DIPEA (0.6 mmol, 6 eq) to the mixture. Vortex for 30 seconds to initiate activation (the solution will turn slightly darker yellow).

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 2 hours protected from light (to prevent photobleaching of the fluorophore).

  • Self-Validation Step (Kaiser Test): Wash a few resin beads with DCM and perform a Kaiser (ninhydrin) test.

    • Pass: Beads are yellow/colorless (complete capping of primary amines).

    • Fail: Beads are blue (incomplete coupling). If blue, repeat steps 2-4.

Protocol C: Cleavage, Deprotection, and Validation

Causality: A standard TFA cocktail is used to cleave the peptide from the resin and remove side-chain protecting groups. Scavengers (TIS/H₂O) are included to trap reactive carbocations and prevent re-alkylation of the peptide.

  • Cleavage Cocktail: Add 2 mL of cleavage cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) to the resin.

  • Incubation: Shake for 2 hours at room temperature, protected from light.

  • Precipitation: Filter the cleavage solution into 15 mL of ice-cold diethyl ether. Centrifuge at 3000 rpm for 5 minutes to pellet the fluorescent peptide.

  • Self-Validation Step (LC-MS): Analyze the crude pellet via LC-MS. The successful addition of the Dansyl-L-leucine moiety will result in a mass shift of +346.4 Da relative to the parent peptide sequence.

Comprehensive References

Sources

Method

fluorescence polarization assay protocols involving Dansyl-L-leucine

An in-depth guide to characterizing protein-ligand interactions using Dansyl-L-leucine, specifically focusing on the pharmacological profiling of Human Serum Albumin (HSA) drug binding sites. Scientific Rationale & Mecha...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to characterizing protein-ligand interactions using Dansyl-L-leucine, specifically focusing on the pharmacological profiling of Human Serum Albumin (HSA) drug binding sites.

Scientific Rationale & Mechanistic Principles

Fluorescence Polarization (FP) is a homogeneous, mix-and-read assay format that relies on the rotational dynamics of a fluorescent molecule in solution. When excited by plane-polarized light, a fluorophore emits light with a degree of polarization that is inversely proportional to its rate of molecular rotation.

Why Dansyl-L-leucine? Dansyl-L-leucine is a highly effective fluorescent tracer for studying macromolecular binding. The dansyl fluorophore (5-(dimethylamino)naphthalene-1-sulfonyl) exhibits an excitation maximum at ~335–340 nm and an environmentally sensitive emission maximum at ~525 nm [1]. Crucially, the causality behind its selection for FP assays lies in its fluorescence lifetime ( τ ). The dansyl group has a relatively long fluorescence lifetime of ~10–15 ns. According to the Perrin equation, for an FP assay to have an optimal dynamic range, the fluorescence lifetime of the tracer must be roughly comparable to the rotational correlation time ( θ ) of the bound complex. Human Serum Albumin (HSA, ~66 kDa) has a rotational correlation time of ~40 ns. This temporal alignment ensures a stark contrast between the fast rotation of the free tracer and the slow rotation of the HSA-bound tracer.

Pharmacological Relevance to HSA HSA is the most abundant protein in human plasma and acts as a primary transport vehicle for endogenous ligands and pharmaceutical drugs. It contains two primary drug-binding pockets: Sudlow's Site I and Site II. Crystallographic and competitive binding studies have demonstrated that apolar, branched-chain dansylated amino acids, particularly Dansyl-L-leucine, bind to both Site I and Site II [2][3]. This dual-site affinity makes Dansyl-L-leucine an ideal universal tracer for competitive displacement assays to screen the pharmacokinetics of novel drug candidates.

Assay Logic and The Self-Validating System

To ensure scientific integrity, this FP assay is designed as a self-validating system. The assay measures the millipolarization (mP) shift caused by the competitive displacement of the tracer.

  • State 1 (Free Tracer - Minimum mP Control): Free Dansyl-L-leucine (~364 Da) rotates rapidly during its excited state lifetime. The emitted light is highly depolarized, establishing the assay's baseline mP.

  • State 2 (Bound Tracer - Maximum mP Control): Upon binding to HSA, the effective molecular volume of the tracer increases to ~66 kDa. Rotation slows dramatically, preserving the polarization of the emitted light and establishing the assay's maximum mP.

  • State 3 (Competitive Displacement): When a test drug with a higher affinity for Site I or Site II is introduced, it competitively displaces Dansyl-L-leucine back into the aqueous solution, causing a dose-dependent decrease in mP.

By comparing the dynamic range between State 1 and State 2, researchers can calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's robustness and readiness for high-throughput screening (HTS).

FP_Assay Free Free Dansyl-L-leucine (Fast Rotation) Bound Bound Complex (Slow Rotation) Free->Bound + HSA Signal1 Low FP (mP) Depolarized Free->Signal1 Excitation 340 nm Target HSA Target (~66 kDa) Target->Bound Signal2 High FP (mP) Polarized Bound->Signal2 Excitation 340 nm

Caption: Fluorescence Polarization assay logic demonstrating the transition from free to bound tracer.

Quantitative Assay Parameters

The following table summarizes the critical physicochemical and experimental parameters required to establish the Dansyl-L-leucine FP assay.

ParameterValue / SpecificationMechanistic Causality
Excitation Wavelength ( λex​ ) 340 nmMatches the absorption maximum of the dansyl sulfonamide adduct [4].
Emission Wavelength ( λem​ ) 525 - 530 nmCaptures the environmentally sensitive emission peak of the bound tracer.
Tracer Concentration 1.0 µMMust be kept at or below the Kd​ to avoid stoichiometric titration and ensure true equilibrium.
HSA Target Concentration ~5 to 15 µMConcentration required to achieve EC80​ (80% of maximum specific binding).
Assay Buffer 50 mM HEPES, 150 mM NaCl, pH 7.4, 0.01% Triton X-100Triton X-100 prevents non-specific adsorption of the tracer to plastic wells, preventing false-positive mP.
Microplate Type 384-well, Flat-bottom, BlackBlack plastic absorbs scattered UV excitation light, drastically reducing background noise.

Step-by-Step Experimental Protocols

Protocol A: Target Titration and Kd​ Determination

Objective: Determine the dissociation constant ( Kd​ ) of Dansyl-L-leucine for HSA and identify the optimal protein concentration ( EC80​ ) for the competitive displacement assay.

  • Buffer Preparation: Prepare the Assay Buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Add 0.01% (v/v) Triton X-100 immediately before use.

  • Tracer Preparation: Dilute the Dansyl-L-leucine DMSO stock into the Assay Buffer to yield a 2X working solution of 2.0 µM. (Note: Final assay concentration will be 1.0 µM. Ensure final DMSO concentration remains 1% to prevent HSA denaturation).

  • Protein Serial Dilution: In a 96-well intermediate plate, prepare a 12-point, 2-fold serial dilution of defatted HSA starting at 200 µM down to 0 µM (Buffer only) to serve as the 2X protein stock.

  • Assay Assembly: Transfer 10 µL of the 2X HSA serial dilutions into the black 384-well assay plate. Add 10 µL of the 2X Dansyl-L-leucine working solution to all wells.

  • Equilibration: Seal the plate to prevent evaporation and incubate in the dark at room temperature (22–25°C) for 60 minutes. Equilibrium is critical; premature reading will skew the Kd​ calculation.

  • Measurement: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Ex: 340 nm, Em: 525 nm).

  • Data Analysis: Plot mP values against the log of the HSA concentration. Fit the data using a one-site specific binding model (Non-linear regression) to determine the Kd​ . Select the HSA concentration that yields 80% of the maximum mP shift ( EC80​ ) for Protocol B.

Protocol B: Competitive Displacement Assay ( IC50​ Determination)

Objective: Screen test compounds for their ability to displace Dansyl-L-leucine from HSA Site I or Site II.

  • Complex Master Mix: Prepare a master mix containing HSA at the EC80​ concentration (determined in Protocol A) and 1.0 µM Dansyl-L-leucine in Assay Buffer.

  • Competitor Preparation: Prepare 3X concentrated serial dilutions of your test compounds, as well as control competitors (Warfarin for Site I; Ibuprofen for Site II), in Assay Buffer. Maintain a constant DMSO concentration across all wells.

  • Dispensing: Add 15 µL of the Complex Master Mix to each well of a black 384-well plate.

  • Compound Addition: Add 5 µL of the 3X test compounds or controls to the respective wells.

  • Incubation: Seal and incubate in the dark at room temperature for 60 minutes to allow competitive equilibrium to establish.

  • Measurement & Analysis: Read the FP signals. Plot the mP values against the log of the competitor concentration. Use a 4-parameter logistic (4PL) curve fit to determine the IC50​ .

HSA_Binding HSA Human Serum Albumin (HSA) Site1 Sudlow Site I (Warfarin Site) HSA->Site1 Site2 Sudlow Site II (Ibuprofen Site) HSA->Site2 Displaced Displaced Tracer (Signal Decrease) Site1->Displaced Site2->Displaced Tracer Dansyl-L-leucine (Fluorescent Tracer) Tracer->Site1 Binds Tracer->Site2 Binds Comp1 Site I Competitor (e.g., Warfarin) Comp1->Site1 Competes Comp2 Site II Competitor (e.g., Ibuprofen) Comp2->Site2 Competes

Caption: Competitive binding logic showing Dansyl-L-leucine displacement at HSA Site I and Site II.

Troubleshooting & Optimization Insights

  • Inner Filter Effect (IFE): Because Dansyl-L-leucine requires UV excitation (~340 nm), test compounds that heavily absorb in the UV range can cause an artificial drop in fluorescence intensity, skewing the mP calculation. Always monitor the total fluorescence intensity ( Iparallel​+2×Iperpendicular​ ) alongside the mP value. If total intensity drops by >20% at high compound concentrations, IFE is likely occurring.

  • Protein Defatting: HSA naturally carries endogenous fatty acids which can allosterically alter the conformation of drug binding sites. Using strictly defatted HSA is critical to ensure reproducibility and accurate Kd​ measurements [2].

References

  • Ryan, A. J., Ghuman, J., Zunszain, P. A., Chung, C. W., & Curry, S. (2011). "Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin." Journal of Structural Biology, 174(1), 84-91. URL: [Link]

  • Sudlow, G., Birkett, D. J., & Dn, W. (1976). "Further characterization of specific drug binding sites on human serum albumin." Molecular Pharmacology, 12(6), 1052-1061. URL: [Link]

  • Wikipedia Contributors. "Dansyl chloride." Wikipedia, The Free Encyclopedia. URL: [Link]

Application

Application Notes and Protocols for the Derivatization of L-Leucine with Dansyl Chloride in Biological Samples

Introduction: The Significance of Dansyl-L-leucine Derivatization In the fields of metabolomics, clinical diagnostics, and drug development, the precise quantification of amino acids in complex biological matrices is of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Dansyl-L-leucine Derivatization

In the fields of metabolomics, clinical diagnostics, and drug development, the precise quantification of amino acids in complex biological matrices is of paramount importance.[1][2][3] L-leucine, an essential branched-chain amino acid, plays a critical role in protein synthesis and various metabolic pathways. Its levels in biological fluids such as plasma, serum, and cerebrospinal fluid can serve as a biomarker for various physiological and pathological states.[4] However, the inherent chemical properties of amino acids, such as their high polarity and lack of a strong chromophore, pose significant challenges for their direct analysis by common analytical techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).[1][5]

To overcome these limitations, pre-column derivatization with a labeling agent is a widely adopted strategy.[1][5] 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as Dansyl chloride (Dns-Cl), is a highly effective fluorescent labeling reagent for primary and secondary amines, including amino acids.[6] The derivatization reaction introduces a nonpolar, highly fluorescent dansyl group to the L-leucine molecule. This chemical modification significantly enhances the hydrophobicity of the analyte, allowing for excellent retention and separation on reversed-phase columns.[1] Furthermore, the resulting dansylated L-leucine (Dansyl-L-leucine) exhibits strong fluorescence, enabling highly sensitive detection by fluorescence detectors or mass spectrometry.[6][7] This application note provides a comprehensive guide to the principles, protocols, and best practices for the derivatization of L-leucine with dansyl chloride in biological samples.

Principle of Derivatization: The Chemistry Behind the Method

The derivatization of L-leucine with Dansyl chloride is a nucleophilic substitution reaction.[6] The reaction proceeds optimally under alkaline conditions (pH 9-10.5), which facilitates the deprotonation of the primary amino group of L-leucine, thereby increasing its nucleophilicity.[6][7][8] The nucleophilic nitrogen atom of the deprotonated amino group then attacks the electrophilic sulfur atom of the sulfonyl chloride group in Dansyl chloride.[6][9] This results in the formation of a stable sulfonamide bond and the release of a chloride ion. The resulting Dansyl-L-leucine derivative is highly fluorescent, with a characteristic excitation maximum around 330-340 nm and an emission maximum in the range of 500-560 nm.[6]

It is crucial to control the reaction pH, as high pH levels also accelerate the hydrolysis of Dansyl chloride into the non-reactive dansyl sulfonic acid, which can compete with the derivatization reaction and reduce the yield of the desired product.[7][10]

Caption: Chemical reaction of Dansyl-L-leucine derivatization.

Detailed Protocol for Dansyl-L-leucine Derivatization in Biological Samples

This protocol provides a step-by-step guide for the derivatization of L-leucine in biological fluids such as plasma or serum.

1. Reagent and Sample Preparation

  • Sample Pre-treatment (Deproteinization): To remove interfering proteins, add 400 µL of cold acetonitrile or methanol to 100 µL of plasma or serum.[6] Vortex the mixture vigorously for 1 minute to precipitate the proteins.[6] Centrifuge at 10,000 x g for 10 minutes at 4°C.[6] Carefully transfer the supernatant to a clean microcentrifuge tube.[6]

    • Expert Insight: The use of cold organic solvent is critical for efficient protein precipitation while minimizing the degradation of target analytes. Acetonitrile is often preferred as it results in a cleaner protein pellet.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.[6] Reconstitute the dried extract in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).[6]

  • Dansyl Chloride Solution (10 mg/mL): Prepare this solution fresh by dissolving 10 mg of Dansyl chloride in 1 mL of acetonitrile.[6]

    • Trustworthiness Check: Dansyl chloride is sensitive to moisture and light.[10] Always prepare the solution immediately before use and store it in an amber vial to prevent degradation.[10]

  • Quenching Solution (e.g., 2% Formic Acid or 10% Ammonium Hydroxide): Prepare a 2% (v/v) solution of formic acid in water or a 10% (v/v) solution of ammonium hydroxide in water.[1][6]

2. Derivatization Procedure

  • To the 100 µL of reconstituted sample, add 100 µL of the freshly prepared Dansyl chloride solution.[6]

  • Vortex the mixture for 30 seconds to ensure thorough mixing.[6]

  • Incubate the reaction mixture in a water bath or heating block at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes).[11][12] The optimal temperature and time may need to be determined empirically for specific applications.

    • Expert Insight: Elevated temperatures accelerate the derivatization reaction but can also promote the hydrolysis of dansyl chloride.[10] A time-course and temperature optimization experiment is recommended to achieve maximum derivatization efficiency with minimal side reactions.

  • After incubation, cool the mixture to room temperature.[6]

  • Add 20 µL of the quenching solution to stop the reaction by consuming the excess Dansyl chloride.[6] Vortex for 30 seconds.[6]

    • Causality Explained: Quenching is a critical step to prevent further reactions that could lead to the formation of unwanted byproducts and to ensure the stability of the dansylated derivatives.[10][13]

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.[6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in Dansyl-L-leucine HPLC Analysis

Welcome to the technical support center for troubleshooting HPLC analyses. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues specifically during the a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting HPLC analyses. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues specifically during the analysis of Dansyl-L-leucine. Here, we will delve into the root causes of this common chromatographic problem and provide actionable, field-proven solutions to restore peak symmetry and ensure the integrity of your analytical results.

Understanding the Problem: Why Does My Dansyl-L-leucine Peak Tail?

Peak tailing is a frequent challenge in reversed-phase HPLC, often indicating undesirable secondary interactions between the analyte and the stationary phase, or issues with the HPLC system itself. For an analyte like Dansyl-L-leucine, which possesses both a bulky hydrophobic dansyl group and a polar amino acid moiety, several factors can contribute to asymmetrical peaks.

The primary cause of peak tailing is often the interaction of the analyte with more than one retention mechanism.[1][2] While the primary retention in reversed-phase chromatography is hydrophobic interaction, secondary interactions, particularly with residual silanol groups on the silica-based stationary phase, can lead to peak tailing.[1][3][4] Basic compounds, like the amino group in leucine, are especially prone to strong interactions with ionized silanol groups.[1]

This guide provides a systematic approach to diagnose and resolve these issues, ensuring robust and reliable HPLC analysis of Dansyl-L-leucine.

Visual Troubleshooting Workflow

To begin, let's visualize the troubleshooting process. The following diagram outlines a logical flow for identifying and resolving the cause of peak tailing in your Dansyl-L-leucine analysis.

G A Start: Peak Tailing Observed for Dansyl-L-leucine B Q1: Is the mobile phase pH optimized and buffered? A->B C Q2: Are you using a suitable, well-maintained column? B->C Yes F Adjust mobile phase pH to 2-3 pH units away from analyte pKa. Add buffer. B->F No D Q3: Is your sample preparation and injection technique appropriate? C->D Yes G Perform column wash or replace with a new, end-capped column. C->G No E Q4: Have you considered system-related issues (extra-column volume)? D->E Yes H Dissolve sample in mobile phase or a weaker solvent. Check injection volume. D->H No I Check tubing and fittings for dead volume. Use smaller ID tubing. E->I Potential Issue J Resolution: Symmetrical Peak Achieved E->J No Issue Found F->C G->D H->E I->J

Caption: A step-by-step workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Dansyl-L-leucine peak is tailing. Could my mobile phase be the problem?

A1: Yes, the mobile phase composition, particularly its pH, is a critical factor influencing the peak shape of ionizable compounds like Dansyl-L-leucine.

The Science Behind It:

Dansyl-L-leucine has two ionizable functional groups: the carboxylic acid of leucine and the dimethylamino group of the dansyl moiety. The overall charge of the molecule, and therefore its interaction with the stationary phase, is highly dependent on the mobile phase pH.

Residual silanol groups (Si-OH) on the surface of silica-based stationary phases are acidic and can become deprotonated (SiO-) at pH values above 3-4.[1][4] If the amino group of leucine is protonated (positively charged), it can undergo a strong ion-exchange interaction with the negatively charged silanol groups. This secondary retention mechanism, in addition to the primary hydrophobic interaction, is a major cause of peak tailing.[1][3][4]

To minimize this interaction, it is crucial to control the ionization of both the analyte and the silanol groups. By operating at a low pH (ideally 2-3 pH units away from the analyte's pKa), the silanol groups remain protonated and neutral, thus reducing the undesirable ionic interactions.[5][6]

Troubleshooting Steps & Protocol:

  • Determine the pKa of Dansyl-L-leucine: While the exact pKa can vary slightly with the solvent environment, the carboxylic acid group of leucine is around 2.4 and the dimethylamino group of the dansyl moiety is around 4.

  • Adjust Mobile Phase pH: For reversed-phase chromatography, a mobile phase pH of around 2.5-3.0 is often effective at suppressing the ionization of silanol groups and ensuring the amino group is consistently protonated.[1]

  • Use a Buffer: A buffer is essential to maintain a constant pH throughout the analysis and prevent peak shape distortion.

Protocol: Preparation of a Buffered Mobile Phase (pH 3.0)

  • Mobile Phase A (Aqueous):

    • Prepare a 10-20 mM solution of a suitable buffer, such as potassium phosphate or ammonium phosphate, in HPLC-grade water.

    • Adjust the pH to 3.0 using phosphoric acid.

    • Filter the buffer solution through a 0.22 µm or 0.45 µm membrane filter.[7]

  • Mobile Phase B (Organic):

    • HPLC-grade acetonitrile or methanol.

  • Elution:

    • Use a gradient or isocratic elution with the appropriate ratio of Mobile Phase A and B for optimal retention and separation.

Q2: I've optimized my mobile phase pH, but the peak tailing persists. What should I check next?

A2: If mobile phase optimization doesn't resolve the issue, the problem may lie with the HPLC column itself, either due to its inherent properties or contamination.

The Science Behind It:

  • Secondary Silanol Interactions: Even at low pH, some residual silanol groups can still interact with basic analytes. The activity of these silanols varies depending on the type of silica used in the column manufacturing (Type A vs. Type B) and the effectiveness of the end-capping process.[2] End-capping is a chemical process that covers many of the residual silanol groups with a less polar functional group, thereby reducing their potential for secondary interactions.[1] Modern, high-purity, end-capped columns are designed to minimize these interactions.[8]

  • Column Contamination: Over time, strongly retained sample components or impurities from the mobile phase can accumulate on the column, particularly at the inlet frit or the head of the column.[9][10] This contamination can create active sites that lead to peak tailing.

Troubleshooting Steps & Protocols:

  • Evaluate Your Column:

    • Use a High-Quality, End-Capped Column: If you are using an older or non-end-capped column, consider switching to a modern, base-deactivated column specifically designed for the analysis of basic compounds.[11]

    • Consider a Different Stationary Phase: Phenyl-hexyl or embedded-polar group (PEG) columns can sometimes offer alternative selectivity and improved peak shape for challenging compounds.

  • Perform a Column Wash: If you suspect contamination, a thorough column cleaning procedure is necessary.

Protocol: General Reversed-Phase Column Washing Procedure

  • Important: Always disconnect the column from the detector before starting a cleaning procedure to prevent contamination of the detector flow cell.[12] Ensure all solvents are miscible with each other.[13]

StepSolventVolumePurpose
1Mobile phase (without buffer)10-20 column volumesTo remove buffer salts.
2100% Acetonitrile10-20 column volumesTo remove strongly retained hydrophobic compounds.
375% Acetonitrile / 25% Isopropanol10-20 column volumesFor more stubborn hydrophobic contaminants.
4100% Isopropanol10-20 column volumesA stronger solvent for removing lipids and other highly non-polar compounds.
5Re-equilibrate with Mobile PhaseAt least 20 column volumesTo prepare the column for the next analysis.

For severe contamination, a more aggressive cleaning with solvents like methylene chloride or hexane might be necessary, followed by a flush with isopropanol before returning to aqueous mobile phases.[12][13]

Q3: Could my sample preparation or injection technique be causing the peak tailing?

A3: Absolutely. The way you prepare your sample and the volume you inject can significantly impact peak shape.

The Science Behind It:

  • Sample Solvent Strength: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including tailing or fronting.[14][15][16] The strong solvent can carry the analyte band down the column too quickly at the point of injection, leading to band broadening.[17][18]

  • Sample Overload: Injecting too large a mass of your analyte onto the column can saturate the stationary phase, leading to a non-linear relationship between the concentration of the analyte in the mobile and stationary phases. This is a common cause of "overload tailing," where the peak has a characteristic right-angled triangle shape.[19]

Troubleshooting Steps & Protocol:

  • Match Sample Solvent to Mobile Phase:

    • The ideal scenario is to dissolve your sample in the initial mobile phase composition.[15]

    • If this is not possible due to solubility issues, use a solvent that is weaker than the mobile phase (e.g., a higher percentage of water in a reversed-phase system).[14][15]

  • Reduce Injection Volume:

    • If you suspect mass overload, try reducing the injection volume or diluting your sample.[5]

Protocol: Optimal Sample Preparation

  • Dissolution: Whenever possible, dissolve your Dansyl-L-leucine standard and samples in the starting mobile phase composition of your HPLC method.

  • Filtration: Filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could block the column frit.

  • Concentration Check: If peak tailing is still observed, perform a series of injections with decreasing concentrations of your analyte to see if the peak shape improves. If it does, mass overload was likely the issue.

Q4: I have addressed mobile phase, column, and sample issues, but still see some peak tailing. What else could be wrong?

A4: If you have ruled out the most common chemical and column-related causes, the issue may be related to the physical configuration of your HPLC system, specifically extra-column volume.

The Science Behind It:

Extra-column volume (or extra-column dispersion) refers to all the volume in the flow path outside of the column itself, including the injector, connecting tubing, fittings, and the detector flow cell.[20][21][22] Excessive extra-column volume can cause the analyte band to broaden before it reaches the detector, leading to wider and more asymmetrical peaks.[21][23] This effect is more pronounced for early-eluting peaks and in high-efficiency systems like UHPLC.[20]

Troubleshooting Steps:

  • Minimize Tubing Length and Diameter:

    • Use the shortest possible length of connecting tubing between the injector, column, and detector.

    • Use tubing with a narrow internal diameter (e.g., 0.005 inches or smaller) to reduce volume.[6]

  • Ensure Proper Fittings:

    • Check all fittings to ensure they are properly seated and not creating any dead volume. A poor connection can create a small void where the sample can diffuse and cause tailing.[11]

  • Select an Appropriate Detector Flow Cell:

    • The volume of the detector flow cell should be appropriate for the scale of your column. Using a large volume flow cell with a small-bore column will lead to significant peak broadening.

By systematically addressing these potential issues, you can effectively troubleshoot and eliminate peak tailing in your Dansyl-L-leucine HPLC analysis, leading to more accurate and reliable results.

References

  • Shimadzu. Effects of Sample Solvents on Peak Shape.
  • Shimadzu. Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.
  • Hage, D. S., et al. (1998). Interactions between dansyl amino acids and human serum albumin using high-performance liquid chromatography: mobile-phase pH and temperature considerations. PubMed. [Link]

  • Wilkinson, M., et al. (1979). Separation of Dansyl Amino Acids by Reversed-Phase High Performance Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Axion Labs. (2024). Best Solvent To Dissolve HPLC Samples.
  • Gritti, F., & Guiochon, G. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. PubMed. [Link]

  • Shimadzu. (2023). Important Hints for Daily Use of HPLC3. Abnormal peak shape (Effect of sample solvent and others). YouTube. [Link]

  • Nagae, N., et al. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Conference Proceedings.
  • MilliporeSigma.
  • ResearchGate. Effect of pH on the dansylation of 25 µg/mL (A) or 5 µg/mL (B) BAs in terms of peak height. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC.
  • YMC. HPLC Troubleshooting Guide.
  • ResearchGate. Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. [Link]

  • ResearchGate. Influence of the pH of the mobile phase on the retention time of... [Link]

  • ResearchGate. How can I prevent peak tailing in HPLC? [Link]

  • Kang, X., et al. (2006). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. PubMed. [Link]

  • Waters Corporation. Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems.
  • MICROSOLV. (2026). Cleaning and Washing HPLC Columns – Effective Maintenance Guidelines.
  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
  • Collins, C. H., & Neue, U. D. (2003). Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization. PubMed. [Link]

  • Dolan, J. W. (2020). Extracolumn Effects.
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?
  • Phenomenex. (2025). Column Volume and Extra-Column Volume.
  • Labtech. Full Guide of How to Clean HPLC Column.
  • Waters Corporation. Dwell Volume and Extra-Column Volume: What Are They and How Do They Impact Method Transfer.
  • Separation Science. (2024). Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis.
  • Chemass.
  • Benchchem.
  • Chromatography Today. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Sharma, S. D., et al. (2001). Effect of mobile phase composition and pH on thin layer chromatographic behaviour of amino acids. Zenodo. [Link]

  • Latorre, R. M., et al. (2000). Rapid Analysis of Essential and Branched-Chain Amino Acids in Nutraceutical Products by Micellar Electrokinetic Capillary Chromatography. ACS Publications. [Link]

  • Element Lab Solutions. Extra-Column Volume in HPLC.
  • Chrom Tech, Inc. (2025). HPLC Column Care and Maintenance.
  • SIELC Technologies. HPLC Method for Analysis of Dansyl Amino Acids.
  • Agilent. Amino Acid Analysis.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • Chrom Tech, Inc. (2025).
  • Polite, L. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. [Link]

Sources

Optimization

minimizing photodegradation of Dansyl-L-leucine during experiments

Welcome to the Dansyl-L-leucine Photostability Support Center . As researchers and drug development professionals, you rely on the fluorescent properties of Dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) derivatives fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Dansyl-L-leucine Photostability Support Center . As researchers and drug development professionals, you rely on the fluorescent properties of Dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) derivatives for amino acid analysis, protein binding assays, and structural probing. However, the high-energy UV excitation required for Dansyl-L-leucine makes it highly susceptible to rapid signal decay.

This technical support guide is engineered to provide you with the mechanistic causality behind this degradation, alongside self-validating protocols and troubleshooting steps to preserve the integrity of your experimental data.

Part 1: Mechanistic FAQs – The Causality of Photobleaching

Q: Why does Dansyl-L-leucine undergo rapid signal loss under continuous UV excitation? A: The degradation of Dansyl-L-leucine is not a random failure of the dye, but a predictable photochemical reaction. When excited by UV light (~340 nm), the Dansyl fluorophore transitions to an excited singlet state ( S1​ ). While most molecules return to the ground state ( S0​ ) by emitting a photon (~520 nm), a small fraction undergoes intersystem crossing (ISC) to a longer-lived excited triplet state ( T1​ ). In this state, the molecule is highly reactive and collides with dissolved molecular oxygen ( O2​ ), generating Reactive Oxygen Species (ROS) such as singlet oxygen. These ROS chemically attack the dimethylamino group or the naphthalene ring of the Dansyl moiety, causing irreversible structural cleavage and a permanent loss of fluorescence[1].

Mechanism S0 Ground State (S0) Dansyl-L-leucine S1 Excited Singlet (S1) S0->S1 UV Excitation S1->S0 Fluorescence T1 Excited Triplet (T1) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS + O2 Collision Degraded Photobleached Product ROS->Degraded Structural Cleavage

Fig 1. Jablonski-style causality of Dansyl-L-leucine photobleaching via ROS generation.

Q: Does the choice of solvent or microenvironment affect this degradation rate? A: Absolutely. Dansyl amino acids are highly solvatochromic. In polar, oxygen-rich aqueous buffers, the lifetime of the excited state is prolonged enough to facilitate frequent ROS generation. Conversely, utilizing advanced microenvironments, such as plasmonic platforms (e.g., Ag@SiO 2​ core-shell nanostructures), can drastically decrease the fluorescence lifetime. By accelerating the radiative decay rate, the fluorophore spends less time in the vulnerable S1​ state, significantly reducing the probability of ISC and prolonging photostability[2].

Q: Can I use chemical additives to protect Dansyl-L-leucine in aqueous assays? A: Yes, introducing ROS scavengers or triplet-state quenchers (antifade reagents) is highly effective. Reagents like Trolox or ascorbic acid quench the T1​ state or scavenge singlet oxygen before it destroys the fluorophore. Be aware that some antifade reagents may cause an initial quenching of the baseline fluorescence; this can often be mitigated by blending the buffer with glycerol to adjust the refractive index and stabilize the signal[3].

Part 2: Troubleshooting Guide

Issue: Fluorescence drops by >50% within the first 2 minutes of continuous monitoring.

  • Diagnostic Step: You must determine if the loss is due to true photobleaching or a chemical instability in your buffer (e.g., pH shifts or enzymatic cleavage).

  • Action: Perform a light "on-off" experiment[4]. Expose the sample to UV light for 10 seconds, record the intensity, then shutter the light source for 2 minutes. Unshutter and immediately read the intensity again.

  • Resolution: If the signal remains stable during the dark period but drops during illumination, the issue is photobleaching. Mitigate this by switching from a continuous xenon-arc lamp to a pulsed LED light source, or insert Neutral Density (ND) filters to reduce the photon flux reaching the sample[5]. If the signal drops during the dark period, investigate your buffer chemistry.

Issue: Antifade reagents are altering the binding kinetics of my Dansyl-L-leucine assay.

  • Diagnostic Step: High concentrations of small-molecule scavengers can competitively inhibit protein binding sites.

  • Resolution: Shift from chemical mitigation to all-optical mitigation. Implement a reduced exposure paradigm by focusing your microscope or plate reader using transmitted light or an adjacent region of interest (ROI) before acquiring the actual data from your Dansyl-L-leucine sample[5].

Part 3: Standard Operating Procedure (SOP)

To ensure scientific integrity, every experiment involving Dansyl-L-leucine must utilize a self-validating protocol. The following methodology incorporates internal controls to continuously verify that your mitigation strategies are working without introducing experimental artifacts.

Protocol: Self-Validating Preparation and Acquisition of Dansyl-L-leucine

Step 1: Deoxygenation (The Primary Defense)

  • Action: Sparge your experimental buffer with Argon or Nitrogen gas for 15 minutes prior to dissolving Dansyl-L-leucine.

  • Causality: Removing dissolved O2​ eliminates the primary substrate required for ROS generation, cutting off the photodegradation pathway at the source.

Step 2: Antifade Integration & Refractive Index Tuning

  • Action: Add a water-soluble triplet quencher (e.g., 1-2 mM Trolox) to the buffer. If initial fluorescence quenching is observed, titrate 5-10% glycerol into the solution[3].

  • Causality: Trolox acts as a sacrificial electron donor/acceptor to safely return the Dansyl fluorophore from the T1​ state back to the S0​ state. Glycerol stabilizes the local refractive index, recovering the quantum yield.

Step 3: Optical Attenuation

  • Action: Configure your excitation source (e.g., 340 nm LED) to the lowest power setting that yields a signal-to-noise ratio of at least 3:1. Insert a 25% transmission Neutral Density (ND) filter into the excitation path[5].

Step 4: Internal Validation (Self-Validating Checkpoint)

  • Action: Prepare a parallel "Control" well containing Dansyl-L-leucine without the antifade reagent and without deoxygenation. Expose both the Optimized sample and the Control sample to identical pulsed illumination.

  • Validation Logic: Calculate the decay rate ( kdecay​ ) for both. The Optimized sample must demonstrate a statistically significant reduction in kdecay​ . If both samples decay at the same rate, your light source intensity is too high, overriding the chemical protections.

Protocol P1 1. Deoxygenation (Argon Purge) P2 2. Antifade Addition (Trolox/Glycerol) P1->P2 P3 3. Optical Tuning (ND Filters/LED) P2->P3 P4 4. Validation (On-Off Control) P3->P4

Fig 2. Self-validating experimental workflow for mitigating Dansyl photodegradation.

Part 4: Quantitative Data & Strategy Comparison

To assist in selecting the appropriate mitigation strategy for your specific assay constraints, refer to the quantitative summary below.

Mitigation StrategyPrimary Mechanism of ActionImpact on Fluorescence IntensityEstimated Half-Life Extension
Deoxygenation (Ar/N 2​ ) Prevents ROS formation by removing O2​ Neutral2.0x – 3.0x
Antifade Reagents (Trolox) Quenches T1​ state; scavenges ROSSlight initial quenching3.0x – 5.0x
Optical Attenuation (ND Filters) Reduces photon flux and S1​ populationProportional reduction2.0x – 4.0x
Plasmonic Enhancement (Ag@SiO 2​ ) Decreases fluorescence lifetime (reduces ISC)Significant Enhancement > 10.0x

Note: Half-life extensions are relative estimates compared to untreated, continuously illuminated aqueous samples under standard arc-lamp excitation.

References

Sources

Troubleshooting

resolving solubility issues of Dansyl-L-leucine in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address one of the most common physicochemical challenges encountered when working with fluorescently labeled ami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address one of the most common physicochemical challenges encountered when working with fluorescently labeled amino acids: the aqueous insolubility of Dansyl-L-leucine.

This guide bypasses generic advice to provide you with mechanistic insights, field-proven formulation strategies, and self-validating protocols to ensure reliable data in your binding assays, HPLC analyses, and in vivo studies.

Mechanistic Background: The "Why" Behind the Precipitation

Dansyl-L-leucine (5-Dimethylaminonaphthalene-1-sulfonyl-L-leucine) is a highly sensitive fluorescent probe. However, its molecular architecture presents a dual-hydrophobic challenge: it contains both a bulky, lipophilic naphthyl ring (the dansyl group) and an aliphatic isobutyl side chain (from leucine)[1][2].

When you attempt to dissolve this compound directly into an aqueous buffer (high dielectric constant), the system experiences hydrophobic collapse . To minimize the thermodynamically unfavorable interaction between water molecules and the non-polar naphthyl/isobutyl groups, the Dansyl-L-leucine molecules rapidly self-associate, forming insoluble aggregates[1]. While the carboxylic acid group of the leucine moiety can be deprotonated at higher pH levels to provide some ionic solubility, the massive hydrophobic bulk of the molecule typically overpowers this, necessitating the use of co-solvents or supramolecular encapsulation (like cyclodextrins)[1][3].

Diagnostic Workflow

G Start Dansyl-L-leucine Precipitation Detected CheckStock Is the stock solution completely dissolved? Start->CheckStock FixStock Use anhydrous DMSO (Up to 250 mg/mL) Sonicate if needed CheckStock->FixStock No CheckBuffer Diluting into aqueous buffer? CheckStock->CheckBuffer Yes SolventShock Solvent Shock / Hydrophobic Collapse (Dansyl & Isobutyl groups) CheckBuffer->SolventShock Yes Solution1 Method A: Co-solvents Maintain 5-10% DMSO/MeOH SolventShock->Solution1 Solution2 Method B: Cyclodextrins Use 20% SBE-β-CD or HP-β-CD SolventShock->Solution2 Solution3 Method C: pH Adjustment Ensure pH > 5.5 (Deprotonation) SolventShock->Solution3 Success Clear Aqueous Working Solution Solution1->Success Solution2->Success Solution3->Success

Troubleshooting workflow for resolving Dansyl-L-leucine aqueous precipitation.

Troubleshooting Q&A (FAQs)

Q1: My Dansyl-L-leucine stock was perfectly clear in DMSO, but it instantly turned cloudy when I pipetted it into PBS. What happened? A: You are observing "solvent shock." When a highly concentrated DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the water. The Dansyl-L-leucine is left stranded in an aqueous environment where its solubility limit is vastly exceeded, causing immediate nucleation and precipitation. To prevent this, you must either maintain a minimum organic co-solvent concentration (typically 5-10% DMSO or Methanol) in your final assay volume or use a carrier molecule like a cyclodextrin prior to aqueous introduction[3][4].

Q2: I need to perform an in vivo assay or a sensitive protein-binding assay where high DMSO concentrations are toxic/disruptive. How can I achieve a high-concentration aqueous solution? A: The gold standard for this scenario is supramolecular encapsulation using Sulfobutylether-β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins feature a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic dansyl group and/or the leucine side chain will partition into this cavity, forming a reversible "host-guest" inclusion complex[1]. This effectively masks the hydrophobicity from the aqueous environment. Using a 20% SBE-β-CD saline solution allows you to achieve clear working solutions of Dansyl-L-leucine at ≥ 2.08 mg/mL with minimal DMSO[3].

Q3: Does the pH of my buffer matter? A: Absolutely. Dansyl-L-leucine contains a carboxylic acid group. If your buffer is acidic (pH < 4.0), this group remains protonated (neutral), maximizing the molecule's hydrophobicity. By ensuring your aqueous buffer is slightly alkaline or physiological (pH 7.4), the carboxylic acid becomes deprotonated (anionic)[2]. While this negative charge alone isn't enough to overcome the massive hydrophobic bulk at high concentrations, it works synergistically with cyclodextrins or low-percentage co-solvents to stabilize the solution.

Q4: My DMSO stock solution isn't reaching the expected 250 mg/mL solubility limit. It remains a suspension. Why? A: Dansyl-L-leucine is highly sensitive to water contamination in organic solvents. DMSO is notoriously hygroscopic. If your DMSO bottle has been opened multiple times and exposed to ambient humidity, it has absorbed water, which drastically reduces the solubility of Dansyl-L-leucine[3]. Always use freshly opened, anhydrous DMSO for stock preparation and utilize ultrasonic bath sonication to provide the activation energy needed to break the initial crystal lattice.

Quantitative Formulation Data

To assist in your experimental design, reference the following solubility and dilution parameters.

Table 1: Solubility Limits & Solvent Compatibility

Solvent SystemMax SolubilityVisual StateNotes / Causality
Anhydrous DMSO 250 mg/mL (685.95 mM)Clear, yellowIdeal for master stocks. Requires ultrasonication. Must be stored at -80°C[3][5].
Pure Water / PBS < 0.1 mg/mLTurbid / PrecipitateHydrophobic collapse due to dansyl/isobutyl groups[1].
20% SBE-β-CD in Saline ≥ 2.08 mg/mL (5.71 mM)Clear, light yellowHost-guest inclusion complex masks hydrophobicity[1][3].

Table 2: Stock Solution Preparation Guide (Targeting specific molarities)

Target Stock ConcentrationMass of Dansyl-L-leucineVolume of Anhydrous DMSO Required
1 mM 10 mg27.4379 mL
5 mM 10 mg5.4876 mL
10 mM 10 mg2.7438 mL

(Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight (364.46 g/mol ))[3].

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Preparation of a 20.8 mg/mL Master Stock in DMSO

This protocol ensures maximum stability and prevents degradation from repeated freeze-thaw cycles.

  • Preparation: Equilibrate a vial of Dansyl-L-leucine powder to room temperature in a desiccator before opening to prevent condensation.

  • Solvent Selection: Pierce a septum of a newly opened, anhydrous DMSO bottle using a dry, sterile syringe. Do not use older, ambiently stored DMSO[3].

  • Dissolution: Add the calculated volume of anhydrous DMSO to the Dansyl-L-leucine powder to achieve 20.8 mg/mL.

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, place the vial in an ultrasonic water bath at room temperature for 5–10 minutes.

    • Validation Checkpoint: The solution must be a brilliant, optically clear yellow. If any micro-particulates scatter light (check by holding against a dark background with a flashlight), your DMSO has absorbed water.

  • Storage: Aliquot the clear solution into single-use amber microcentrifuge tubes (the dansyl group is light-sensitive). Store at -80°C for up to 6 months, or -20°C for 1 month[3].

Protocol B: Preparation of ≥ 2.08 mg/mL Aqueous Working Solution via Cyclodextrin Encapsulation

Use this protocol when downstream applications (like cell assays or in vivo injections) cannot tolerate high organic solvent concentrations.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in standard physiological saline (0.9% NaCl). Stir until completely transparent. This vehicle can be stored at 4°C for up to one week[3].

  • Thermal Equilibration: Bring both the 20% SBE-β-CD vehicle and the Dansyl-L-leucine DMSO stock (from Protocol A) to room temperature.

  • Encapsulation Mixing: To prepare 1 mL of working solution:

    • Pipette 900 μL of the 20% SBE-β-CD saline vehicle into a clean tube.

    • Place the tube on a vortex mixer set to a medium-high speed.

    • Dropwise, add 100 μL of the 20.8 mg/mL DMSO stock solution directly into the vortexing liquid.

    • Mechanistic Note: Dropwise addition during vortexing prevents localized high concentrations of DMSO, allowing the cyclodextrin cavities to immediately encapsulate the Dansyl-L-leucine molecules before they can self-associate.

  • Final Equilibration: Allow the mixture to incubate at room temperature for 15 minutes to ensure thermodynamic equilibrium of the inclusion complexes.

    • Validation Checkpoint: The final solution (containing 10% DMSO and 2.08 mg/mL Dansyl-L-leucine) must be completely clear. If turbidity occurs, the addition was too rapid, or the SBE-β-CD concentration was insufficient for your specific buffer's ionic strength.

References

  • Dansyl amino acid binding to human serum albumin. Ovid. Available at: [Link]

  • Selectivity enhancement in capillary electrokinetic separations via chiral and molecular recognition. University of Groningen. Available at:[Link]

  • A Chromatographic Approach to Analyze Dansyl Amino Acid–HP-β-CD Association. Oxford Academic. Available at:[Link]

  • Leucine. Wikipedia. Available at:[Link]

Sources

Optimization

I. Mechanistic Overview: The Role of pH in Dansyl Fluorescence

Welcome to the Technical Support & Assay Validation Center for Dansyl-L-leucine. This knowledge base is engineered for researchers and drug development professionals utilizing dansylated amino acids in fluorometric assay...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Assay Validation Center for Dansyl-L-leucine. This knowledge base is engineered for researchers and drug development professionals utilizing dansylated amino acids in fluorometric assays, HPLC detection, and protein binding studies.

Below, you will find a mechanistic breakdown of pH-dependent fluorescence, diagnostic FAQs, a troubleshooting guide, and self-validating experimental protocols.

Dansyl-L-leucine incorporates the 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) fluorophore. Its fluorescence is highly dependent on the protonation state of its tertiary dimethylamino group[1]. The calculated pKa of this tertiary amino group in the dansyl label is approximately 5.11 ± 0.06[2].

When the pH drops below this pKa, the dimethylamino group becomes protonated. This protonation ties up the nitrogen's lone pair of electrons, fundamentally disrupting the Intramolecular Charge Transfer (ICT) from the electron-donating amine to the electron-withdrawing sulfonyl group, resulting in severe fluorescence quenching[3].

G N1 Dansyl-L-leucine (Aqueous Solution) N2 Acidic pH (< 4.0) N1->N2 Add H⁺ N3 Basic/Neutral pH (> 6.0) N1->N3 Remove H⁺ N4 Dimethylamino Group Protonated N2->N4 N5 Dimethylamino Group Deprotonated N3->N5 N6 ICT Disrupted N4->N6 Blocks lone pair N7 ICT Active N5->N7 Frees lone pair N8 Fluorescence Quenched N6->N8 N9 Strong Fluorescence N7->N9

Mechanism of pH-dependent Intramolecular Charge Transfer (ICT) in Dansyl-L-leucine.

II. Quantitative Data: pH State Matrix

To predict the behavior of Dansyl-L-leucine in your specific assay buffer, refer to the thermodynamic and spectral states summarized below:

ParameterAcidic Environment (pH < 4.0)Neutral/Basic Environment (pH 6.0 - 9.0)
Dimethylamino State Protonated (-NH(CH3)2⁺)Deprotonated (-N(CH3)2)
Carboxyl State (Leucine) Partially ProtonatedDeprotonated (-COO⁻)
ICT Mechanism Disrupted (Blocked lone pair)Active (Electron transfer enabled)
Fluorescence Quantum Yield Very Low (Quenched)Moderate to High[4]
Emission Maximum (λem) Blue-shifted / Undetectable~ 520 - 559 nm[5]
Excitation Maximum (λex) ~ 335 - 340 nm~ 335 - 340 nm[3]

III. Diagnostic FAQs

Q: Why does my Dansyl-L-leucine signal completely disappear during reverse-phase HPLC gradients using 0.1% TFA? A: Trifluoroacetic acid (TFA) lowers the mobile phase pH to ~2.0. At this highly acidic pH, the dimethylamino group of the dansyl moiety (pKa ~5.11) is fully protonated[2]. This protonation blocks the ICT state, quenching the fluorescence. Solution: If fluorescence detection is required post-column, utilize a post-column basification makeup flow (e.g., using a carbonate buffer at pH 9.0) before the eluate reaches the fluorimetric detector.

Q: Does the carboxyl group of the L-leucine moiety affect the fluorescence quenching? A: No. The carboxyl group of L-leucine has a pKa of ~2.3. While its protonation state alters the molecule's overall hydrophobicity and electrophoretic mobility, it does not directly participate in the fluorophore's conjugated pi-system. The primary driver of fluorescence quenching is strictly the tertiary amine protonation[2].

Q: Can solvent polarity mask the pH effect? A: Yes. Dansyl derivatives are highly solvatochromic[4]. In non-polar environments (e.g., when bound to the hydrophobic pockets of human serum albumin), the emission maximum blue-shifts and the quantum yield increases dramatically. If your assay involves mixed aqueous-organic solvents, the apparent pKa of the dimethylamino group will shift, requiring empirical re-validation of the optimal pH.

IV. Troubleshooting Guide

Issue 1: Erratic or Non-Linear Fluorescence Intensity Across Samples
  • Mechanistic Cause: Minor fluctuations in sample pH around the pKa (pH 4.5 - 5.5) cause massive shifts in the ratio of protonated (dark) to deprotonated (bright) fluorophores.

  • Self-Validating Solution: Buffer the system at least 1.5 pH units above the pKa (i.e., pH > 6.6) to ensure >95% of the Dansyl-L-leucine is in the deprotonated, fluorescent state. Validate by spiking a sample with 0.1 M NaOH; if fluorescence jumps significantly, your initial buffer capacity was insufficient.

Issue 2: Sudden Drop in Signal at Extreme Alkaline pH (pH > 11)
  • Mechanistic Cause: While high pH favors the deprotonated fluorescent state, extreme alkaline conditions (pH > 11) can induce structural degradation or secondary photochemical reactions, especially under intense UV excitation.

  • Self-Validating Solution: Perform a reversibility check. Drop the pH back to 8.0 using HCl. If the fluorescence does not recover to match a fresh pH 8.0 control, the fluorophore has undergone irreversible alkaline hydrolysis. Keep assays between pH 7.0 and 9.5.

V. Self-Validating Experimental Protocol: pH-Dependent Fluorescence Titration

To accurately determine the working pH range and apparent pKa of Dansyl-L-leucine in your specific assay solvent, follow this methodology.

Causality of Buffer Choice: We utilize a Britton-Robinson universal buffer because it maintains a constant ionic strength across a broad pH range (2.0 to 12.0). This isolates pH as the sole independent variable, preventing ionic strength fluctuations from artificially altering the fluorophore's solvation shell.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve Dansyl-L-leucine in LC-MS grade Methanol to create a 10 mM stock solution. Note: Methanol is used to prevent premature hydrolysis and ensure complete dissolution before aqueous introduction.

  • Buffer Series Generation: Prepare a Britton-Robinson buffer (0.04 M boric acid, 0.04 M phosphoric acid, and 0.04 M acetic acid). Aliquot into 15 tubes and titrate with 0.2 M NaOH to create a pH gradient from 2.0 to 9.0 in 0.5 pH increments.

  • Sample Dilution: Spike the 10 mM stock into each buffer aliquot to achieve a final Dansyl-L-leucine concentration of 10 µM. Ensure the final methanol concentration is ≤ 0.1% (v/v) to prevent solvent-induced solvatochromic artifacts.

  • Incubation: Allow samples to equilibrate in the dark at 25°C for 15 minutes.

  • Self-Validation (Absorbance Check): Measure the UV-Vis absorption spectrum (250–450 nm) of each sample.

    • Validation Checkpoint: You must observe an isosbestic point. This confirms that the total concentration of the fluorophore is constant and that the system consists of a strict two-state acid-base equilibrium without degradation or precipitation.

  • Fluorescence Measurement: Excite the samples at 335 nm[3] and record the emission spectra from 400 nm to 650 nm.

  • Data Synthesis: Plot the peak emission intensity (typically ~520 nm) against the measured pH. Fit the curve to a sigmoidal Boltzmann equation to extract the exact apparent pKa for your specific assay conditions.

VI. References

  • Isoelectric focusing of dansylated amino acids in immobilized pH gradients R Discovery (researcher.life) URL: [Link]

  • 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives ResearchGate URL: [Link]

  • Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes MDPI URL:[Link]

Sources

Troubleshooting

Technical Support Center: Dansyl-L-leucine Stability &amp; Troubleshooting

Welcome to the Technical Support Center for amino acid derivatization and analysis. As a Senior Application Scientist, I have designed this guide to address the complex chemical dynamics surrounding Dansyl-L-leucine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino acid derivatization and analysis. As a Senior Application Scientist, I have designed this guide to address the complex chemical dynamics surrounding Dansyl-L-leucine .

While the sulfonamide bond of dansylated amino acids is fundamentally robust, researchers frequently encounter "hydrolysis" issues during basic workflows. These issues typically manifest in two distinct ways: the rapid base-catalyzed hydrolysis of the derivatization reagent (Dansyl chloride) before it can react, and the long-term degradation or racemization of the Dansyl-L-leucine product under harsh alkaline storage or photolytic conditions.

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure the integrity of your chiral amino acid assays.

Mechanistic Insights: The Dual Nature of Alkaline Hydrolysis

To troubleshoot effectively, we must first separate the reactivity of the precursor from the stability of the product.

The Precursor (Dansyl Chloride): The derivatization of L-leucine requires an alkaline environment (pH 9.5–10.0) to deprotonate the primary amine, transforming it into a potent nucleophile[1]. However, the sulfonyl chloride group is highly electrophilic. In this basic environment, hydroxide ions ( OH− ) actively compete with the L-leucine amine. If the pH exceeds 10.0, the rate of reagent hydrolysis accelerates exponentially, converting Dansyl chloride into the highly fluorescent, non-reactive byproduct Dansyl sulfonic acid (Dns-OH)[2].

The Product (Dansyl-L-leucine): Once formed, the sulfonamide bond in Dansyl-L-leucine is highly resistant to standard alkaline and acid hydrolysis[3],[4]. This stability is exactly why dansylation is the gold standard for N-terminal sequencing. However, "stability" is relative. Under extreme basic conditions (pH > 12) combined with thermal stress, or under UV irradiation in the presence of trace metals, the sulfonamide bond can undergo photolytic or nucleophilic cleavage[5]. Furthermore, prolonged exposure to strong bases risks the abstraction of the alpha-proton of the leucine moiety, leading to racemization (conversion to Dansyl-D-leucine).

Mechanism DnsCl Dansyl Chloride (Electrophile) DnsLeu Dansyl-L-leucine (Stable Sulfonamide) DnsCl->DnsLeu Amine Attack (pH 9.5-10.0) DnsOH Dansyl Sulfonic Acid (Hydrolyzed Byproduct) DnsCl->DnsOH OH⁻ Attack (Hydrolysis >pH 10) Leu L-Leucine (Nucleophile) Leu->DnsLeu

Reaction pathway showing target dansylation versus base-catalyzed reagent hydrolysis.

Troubleshooting Guides & FAQs

Q1: I am recovering very low yields of Dansyl-L-leucine, but my chromatogram shows a massive fluorescent peak. What is happening?

Causality: You are observing the base-catalyzed hydrolysis of your reagent. The massive peak is Dansyl sulfonic acid (Dns-OH). If your buffer pH is too high (>10.0) or if you prepared your Dansyl chloride stock in a hygroscopic solvent like DMSO (which degrades the reagent)[6], the water/hydroxide outcompetes the L-leucine. Solution: Strictly control your sodium carbonate/bicarbonate buffer to pH 9.5–9.8[2]. Always prepare fresh Dansyl chloride in anhydrous acetone or acetonitrile immediately before use.

Q2: Is the sulfonamide bond of Dansyl-L-leucine susceptible to cleavage during basic extraction?

Causality: Under standard extraction conditions (pH 8–10), the sulfonamide bond is completely stable[4]. However, if you are using harsh bases (e.g., 1M NaOH) for prolonged periods, or if the sample is exposed to intense UV light during basic workup, the bond can undergo photolytic cleavage, yielding 5-dimethylaminonaphthalene-1-sulfinic acid and free L-leucine[5]. Solution: Perform extractions at a moderate pH (neutralize to pH 7.0 if possible before long-term storage) and protect the samples from ambient light using amber vials.

Q3: My chiral HPLC shows a mixture of Dansyl-L-leucine and Dansyl-D-leucine, but I started with pure L-leucine. Did the product hydrolyze?

Causality: This is not hydrolysis; it is base-catalyzed racemization. The highly electron-withdrawing nature of the dansyl group increases the acidity of the alpha-proton on the leucine residue. Prolonged incubation in basic buffers (pH > 9.5) at elevated temperatures (e.g., >60°C) allows hydroxide ions to abstract this proton, creating a planar enolate intermediate that re-protonates randomly, destroying chiral purity. Solution: Limit the derivatization incubation time to exactly 60 minutes at 37°C–40°C, and immediately quench and neutralize the reaction.

Self-Validating Experimental Protocol

To prevent both the hydrolysis of the reagent and the degradation/racemization of Dansyl-L-leucine, follow this self-validating workflow. The inclusion of a specific quenching step ensures that the reaction is definitively stopped, serving as an internal control against over-incubation.

Optimized Dansylation and Stabilization Workflow

Step 1: Buffer and Reagent Preparation

  • Prepare a 100 mM Sodium Carbonate/Bicarbonate buffer. Adjust the pH to exactly 9.8 using 0.1 M HCl or NaOH. Validation: Verify pH with a calibrated micro-electrode at room temperature.

  • Dissolve L-leucine in the buffer to a final concentration of 1 mM.

  • Prepare a fresh 20 mM solution of Dansyl chloride (Dns-Cl) in anhydrous acetone. Do not use DMSO [6].

Step 2: Derivatization Reaction

  • Mix the L-leucine solution and the Dns-Cl acetone solution in a 1:1 (v/v) ratio in an amber microcentrifuge tube[2].

  • Incubate at 37°C for exactly 60 minutes in the dark. Causality: 37°C provides enough kinetic energy for the amine nucleophilic attack while minimizing the thermodynamic pathway to alpha-proton abstraction (racemization).

Step 3: Active Quenching (Critical Step)

  • Add 10 µL of 10% methylamine (or ethylamine) per 1 mL of reaction mixture.

  • Incubate for 5 minutes. Causality: The primary amine rapidly consumes any unreacted Dns-Cl, preventing it from hydrolyzing into the interfering Dns-OH byproduct during subsequent steps.

Step 4: Neutralization and Storage

  • Add 0.1 M Acetic Acid dropwise until the solution reaches pH 7.0. Causality: Neutralizing the solution eliminates the risk of base-catalyzed sulfonamide cleavage and halts any potential racemization.

  • Store the stabilized Dansyl-L-leucine at -20°C in amber vials.

Protocol Step1 1. Buffer Preparation (pH 9.5-9.8 Carbonate) Step2 2. Derivatization (Dns-Cl in Acetone, 37°C) Step1->Step2 Step3 3. Quenching (Add Primary Amine) Step2->Step3 Step4 4. Neutralization (Adjust pH to 7.0) Step3->Step4 Step5 5. Storage (-20°C, Dark) Step4->Step5

Self-validating workflow for the synthesis and stabilization of Dansyl-L-leucine.

Quantitative Data Summary

The following table summarizes the critical parameters that dictate the balance between successful derivatization and the onset of hydrolysis or degradation.

ParameterOptimal RangeRisk of Exceeding RangeRisk of Falling Below Range
Buffer pH 9.5 – 9.8Rapid hydrolysis of Dns-Cl to Dns-OH; Racemization of L-leucine.Incomplete deprotonation of L-leucine amine; Low yield.
Temperature 37°C – 40°CThermal cleavage of sulfonamide bond; Accelerated racemization.Sluggish reaction kinetics; Incomplete labeling.
Incubation Time 45 – 60 minsIncreased background noise from Dns-OH; Loss of chiral purity.Unreacted L-leucine remaining in the sample matrix.
Storage pH 6.5 – 7.5Base-catalyzed degradation over time.Acid-catalyzed precipitation of the dansylated product.
Dns-Cl Excess 10x to 100x MolarExcessive Dns-OH byproduct masking chromatographic peaks.Incomplete derivatization due to competitive water hydrolysis.

References

  • Dansyl chloride - Wikipedia Wikipedia, The Free Encyclopedia URL:[Link]

  • Dansyl chloride – Knowledge and References - Taylor & Francis Biologically Active Natural Products / A Q&A Approach to Organic Chemistry URL:[Link]

  • 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives - ResearchGate Journal of Chromatography A URL:[Link]

  • Photolysis of the sulfonamide bond of metal complexes of N-dansyl-1,4,7,10-tetraazacyclododecane in aqueous solution: a mechanistic study PubMed (National Institutes of Health) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Performance Chiral Resolution of Dansyl-Leucine Enantiomers: A Comparative Guide to Stationary Phases

Dansyl chloride derivatization is a gold-standard technique for enhancing the detectability and hydrophobicity of amino acids. However, distinguishing the enantiomers of Dansyl-leucine (Dansyl-D-leucine and Dansyl-L-leuc...

Author: BenchChem Technical Support Team. Date: March 2026

Dansyl chloride derivatization is a gold-standard technique for enhancing the detectability and hydrophobicity of amino acids. However, distinguishing the enantiomers of Dansyl-leucine (Dansyl-D-leucine and Dansyl-L-leucine) requires highly selective Chiral Stationary Phases (CSPs) due to the structural similarities of the racemate. This guide provides a critical comparison of modern CSPs—ranging from cyclodextrin-based columns to macrocyclic antibiotics—and details the thermodynamic mechanisms and experimental protocols necessary for robust baseline resolution.

Mechanistic Insights: The Thermodynamics of Chiral Recognition

The separation of Dansyl-leucine enantiomers is primarily an enthalpy-driven process[1]. The chiral selector must discriminate between the D- and L- configurations through a combination of steric hindrance, hydrogen bonding, and hydrophobic inclusion.

  • Cyclodextrin (CD) Inclusion : β -CD cavities accommodate the bulky aromatic naphthyl ring of the dansyl group, while the leucine side chain interacts with the rim hydroxyls. Modified CDs (e.g., diureido-bridged) exhibit synergistic inclusion, drastically increasing the resolution capabilities compared to native phases[2].

  • Hydrogen Bonding Asymmetry : Molecular modeling studies on amino acid-based selectors reveal a distinct thermodynamic disparity. Dansyl-L-leucine forms three strong intermolecular hydrogen bonds with the chiral selector ( ΔGbinding​=−21.89 kJ/mol), whereas Dansyl-D-leucine forms only two ( ΔGbinding​=−14.58 kJ/mol)[3]. This energy difference is the fundamental driver of their differential retention.

  • The Ion-Pair Complication : A critical pitfall in method development is the presence of the cyclohexylammonium counter-ion (often present in commercial Dansyl-leucine salts). In standard methanol/water mobile phases, this counter-ion forms an ion pair with the amino acid, leading to irreversible on-column conversion and superimposed peaks at low temperatures[1]. Increasing the ionic strength of the buffer forces the solute into the free anionic state, restoring sharp, distinct peaks[1].

Mechanism Dansyl Dansyl-D,L-Leucine Racemate CD β-Cyclodextrin CSP (Inclusion Complex) Dansyl->CD Hydrophobic Insertion Macro Macrocyclic Antibiotic CSP (e.g., Teicoplanin) Dansyl->Macro Steric & Ionic Interactions L_CD Dansyl-L-Leucine Stronger Inclusion (Higher Retention) CD->L_CD D_CD Dansyl-D-Leucine Weaker Inclusion (Lower Retention) CD->D_CD L_Mac Dansyl-L-Leucine 3 H-Bonds (Stronger Binding) Macro->L_Mac D_Mac Dansyl-D-Leucine 2 H-Bonds (Weaker Binding) Macro->D_Mac

Fig 1. Thermodynamic pathways of chiral recognition for Dansyl-leucine enantiomers.

Comparative Performance of Chiral Columns

Selecting the right column depends on the required resolution ( Rs​ ), analysis time, and mobile phase compatibility. The table below synthesizes quantitative performance data across leading stationary phases.

Chiral Stationary Phase (CSP)Separation MechanismMax Resolution ( Rs​ )Optimal Mobile PhaseReference
Native β -Cyclodextrin Hydrophobic Inclusion~1.2 - 1.5Methanol/Water (80:20)[1]
Diureido-Bridged β -CD (UBCDP) Synergistic Inclusion4.35Polar Organic / Reversed-Phase[2]
Cationic Native CD (Bilayer) Inclusion + Electrostatic6.97Buffered Aqueous (pH 6.5)[4]
Teicoplanin / Vancomycin Steric, Ionic, H-BondingBaseline (>2.0)Methanol/Buffer[5]
Poly(SULV) Micelle (CE) Micellar PartitioningBaselineCapillary Electrophoresis[3]
Experimental Methodology: Self-Validating HPLC Protocol

To achieve reliable, baseline separation of Dansyl-D,L-leucine, the following workflow utilizes a modified cyclodextrin column. The protocol is specifically optimized to provide the ionic strength required to suppress ion-pairing artifacts[1].

Materials & Reagents:

  • Column: Diureido-bridged β -cyclodextrin (UBCDP) or equivalent high-resolution CD column (250 mm × 4.6 mm, 5 μm).

  • Mobile Phase: 1.0% Triethylammonium acetate (TEAA) buffer (pH 5.0) / Methanol (80:20, v/v)[6].

  • Analytes: Dansyl-D,L-leucine cyclohexylammonium salt (Prepared at 1 mg/mL in methanol).

Step-by-Step Workflow:

  • Buffer Preparation & pH Adjustment: Prepare the 1.0% TEAA buffer in ultrapure water. Adjust to exactly pH 5.0 using glacial acetic acid.

    • Causality: A pH of 5.0 ensures the dansyl-leucine carboxylic acid group is ionized while maintaining the stability of the silica-bonded phase. More importantly, the high ionic strength of the TEAA buffer breaks the cyclohexylammonium ion pair, preventing peak superposition[1].

  • Column Equilibration: Flush the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 column volumes until a stable baseline is achieved.

  • Temperature Control: Set the column oven to 25°C.

    • Causality: Because the separation is enthalpy-controlled, lower temperatures generally enhance enantioselectivity. However, dropping the temperature too low can broaden peaks due to slower mass transfer. 25°C offers an optimal thermodynamic balance[1][5].

  • Injection & Detection: Inject 10 μL of the sample. Monitor the eluent via fluorescence detection (Excitation: 340 nm, Emission: 530 nm) for maximum sensitivity.

  • System Validation: Calculate the resolution ( Rs​ ). A value ≥1.5 indicates baseline separation. If Rs​<1.5 , incrementally decrease the methanol concentration by 2-5% to increase retention time and prolong inclusion complexation.

Workflow Prep Sample Prep: Dansyl Derivatization & Salt Dissociation Equil Column Equilibration: 1.0% TEAA (pH 5.0) / MeOH Prep->Equil Inject Injection: 10 μL at 25°C Equil->Inject Detect Fluorescence Detection: Ex 340nm / Em 530nm Inject->Detect

Fig 2. Optimized HPLC experimental workflow for baseline resolution of Dansyl-leucine.

Conclusion

The baseline resolution of Dansyl-D-leucine and Dansyl-L-leucine is highly dependent on the stationary phase's ability to exploit subtle thermodynamic differences in hydrogen bonding and inclusion geometry[3]. While native β -CD columns provide adequate separation, advanced stationary phases like diureido-bridged β -CDs or macrocyclic antibiotics offer vastly superior resolution factors (up to 6.97)[2][4]. Proper mobile phase optimization, specifically regarding ionic strength, is non-negotiable for overcoming counter-ion interference and ensuring a self-validating analytical method[1].

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Dansyl-L-Leucine

Introduction Direct liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of aliphatic amino acids like L-leucine presents significant analytical challenges. Underivatized L-leucine lacks a strong chromophor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Direct liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of aliphatic amino acids like L-leucine presents significant analytical challenges. Underivatized L-leucine lacks a strong chromophore, exhibits poor retention on standard reversed-phase liquid chromatography (RPLC) columns, and suffers from low ionization efficiency in positive electrospray ionization (ESI+) due to its low proton affinity[1][2].

To overcome these limitations, pre-column derivatization is routinely employed. Among the available chemistries, Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride, DNS-Cl) stands out as a gold standard for amine derivatization. This guide explores the mechanistic fragmentation of Dansyl-L-leucine, compares its analytical performance against alternative reagents, and provides a self-validating protocol for robust quantification.

The Mechanistic Basis of Dansyl-L-Leucine Fragmentation

When L-leucine is derivatized with DNS-Cl, its primary amine undergoes a nucleophilic attack on the sulfonyl group of DNS-Cl, forming a stable sulfonamide bond. The resulting Dansyl-L-leucine molecule (exact mass m/z 364.14, protonated [M+H]+ at m/z 365.15) incorporates the highly hydrophobic and easily protonated dimethylaminonaphthalene moiety[2].

During Collision-Induced Dissociation (CID) in a tandem mass spectrometer, Dansyl-L-leucine exhibits a highly predictable and diagnostically useful fragmentation cascade[3]:

  • Formation of the Dansyl Cation (m/z 234.06): The initial cleavage occurs at the relatively labile S-N sulfonamide bond. This extrudes the leucine moiety as a neutral loss, leaving the positively charged dansyl cation.

  • Formation of the Dimethylaminonaphthalene Cation (m/z 170.09): As collision energy increases, the dansyl cation undergoes a subsequent neutral loss of sulfur dioxide (SO₂, 64 Da).

Causality in Experimental Choice: Why do we specifically monitor the m/z 170 fragment in quantitative assays? The extensive pi-conjugation of the naphthalene ring acts as an electron sink, stabilizing the positive charge. This makes the m/z 170 ion the dominant base peak (often carrying >80% of the product ion current), providing an exceptionally sensitive transition for Multiple Reaction Monitoring (MRM) assays[3][4].

Pathway P1 Dansyl-L-Leucine [M+H]+ m/z 365.15 P2 Dansyl Cation m/z 234.06 P1->P2 Cleavage of S-N bond P4 Neutral Loss (Leucine moiety) P1->P4 P3 5-Dimethylaminonaphthalene Cation m/z 170.09 P2->P3 Loss of SO2 P5 Neutral Loss (SO2, 64 Da) P2->P5

Caption: CID fragmentation pathway of Dansyl-L-leucine yielding diagnostic m/z 234 and 170 product ions.

Comparative Performance: Dansyl vs. Alternative Derivatization Strategies

How does Dansyl-Cl compare to other common derivatization agents like Fmoc-Cl (9-fluorenylmethyl chloroformate) or Dabsyl-Cl?

A systematic comparison reveals that while no single method is universally superior for all metabolomic coverage, Dansyl-Cl provides the highest ESI+ ionization efficiency for aliphatic amino acids[1]. The addition of the dansyl group shifts the detection mass window above 250 Da, avoiding low-mass background noise commonly present in complex biological matrices[2].

Table 1: Performance Comparison of Derivatization Methods for L-Leucine LC-MS/MS
MethodPrecursor Ion [M+H]+Diagnostic MS/MS FragmentsESI+ Ionization EfficiencyRPLC RetentionTypical LOD
Dansyl-Cl m/z 365.15m/z 170, 234Very High (10–1000x enhancement)ExcellentLow fmol
Fmoc-Cl m/z 354.17m/z 179HighGood (requires acidic pH)Low fmol
Dabsyl-Cl m/z 420.18m/z 252ModerateGoodMid fmol
Underivatized m/z 132.10m/z 86Low (poor proton affinity)Poor (requires HILIC)pmol

Data synthesized from comparative LC-MS/MS amine-derivatization studies[1][2].

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and eliminate quantitative errors caused by matrix effects or ion suppression, this protocol employs Differential Isotope Labeling (DIL) . By derivatizing the experimental sample with ¹²C-Dansyl-Cl and a reference standard with ¹³C-Dansyl-Cl, the two can be mixed and co-eluted. Any matrix suppression will affect both isotopologues equally, making the system self-validating[2].

Step-by-Step Workflow:
  • Sample Preparation: Extract L-leucine from the biological matrix using cold methanol/water (80:20, v/v) to precipitate proteins. Centrifuge at 14,000 × g for 10 min.

  • Buffer Adjustment (Causality Check): Resuspend the dried extract in 50 µL of 0.5 M sodium carbonate buffer (pH 9.5).

    • Why pH 9.5? The primary amine of L-leucine (pKa ~9.6) must be deprotonated to act as a nucleophile. If the pH is too low, the amine remains protonated; if too high, the DNS-Cl rapidly hydrolyzes into sulfonic acid, destroying the reaction yield[5].

  • Derivatization: Add 50 µL of ¹²C-Dansyl-Cl solution (20 mg/mL in acetonitrile) to the sample. To the reference standard, add ¹³C-Dansyl-Cl.

  • Incubation: Heat the mixture at 40°C for 45 minutes.

    • Why 40°C? This temperature accelerates the reaction kinetics to completion without causing thermal degradation of the amino acid side chains[2].

  • Quenching: Add 10 µL of 250 mM methylamine to consume unreacted DNS-Cl, preventing column fouling.

  • Pooling and LC-MS/MS: Mix the ¹²C-labeled sample and ¹³C-labeled reference in a 1:1 ratio. Inject onto a C18 RPLC column coupled to a triple quadrupole mass spectrometer.

Caption: LC-MS/MS workflow for Dansyl-L-leucine from derivatization to MRM detection.

Conclusion and Best Practices

Dansyl derivatization remains a cornerstone technique for the LC-MS/MS analysis of L-leucine. While alternatives like Fmoc-Cl offer distinct advantages under highly acidic chromatographic conditions[1], the unparalleled ESI+ signal enhancement and the highly specific m/z 170 product ion make Dansyl-Cl the optimal choice for achieving sub-femtomole limits of detection[2][3]. For maximum rigor in drug development and metabolomics, always pair this chemistry with differential isotope labeling to create a self-validating quantitative assay.

Sources

Validation

validation of analytical methods for Dansyl-L-leucine detection

An in-depth technical analysis for researchers, analytical chemists, and drug development professionals. The Mechanistic Imperative for Dansylation L-leucine, an essential branched-chain amino acid, presents a notorious...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, analytical chemists, and drug development professionals.

The Mechanistic Imperative for Dansylation

L-leucine, an essential branched-chain amino acid, presents a notorious analytical challenge: it is highly polar, lacks a strong UV-absorbing chromophore, and possesses no native fluorescence[1][2]. Consequently, native L-leucine exhibits poor retention on standard reverse-phase (RP) liquid chromatography columns and yields weak detection signals[1][3].

To engineer a solution, analytical scientists employ pre-column chemical derivatization using 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride or Dns-Cl) [1][4]. This reaction covalently attaches a bulky, hydrophobic dansyl group to the primary amine of L-leucine. Mechanistically, this transformation achieves two critical objectives:

  • Optical Activation: It introduces a highly fluorescent moiety, enabling sensitive High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)[2].

  • Ionization Enhancement: It adds a tertiary amine that acts as a potent proton acceptor, drastically boosting ionization efficiency in positive-mode electrospray ionization (ESI+) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][4].

Modality Comparison: HPLC-FLD vs. LC-MS/MS

Selecting the appropriate analytical modality requires balancing sensitivity requirements against matrix complexity and throughput needs. Below is an objective performance comparison for Dansyl-L-leucine detection.

Analytical ParameterHPLC-FLDLC-MS/MS (Stable Isotope Dilution)
Primary Detection Mechanism Fluorescence Emission (Ex: 328 nm, Em: 530 nm)ESI+ MRM (Mass-to-charge ratio transitions)
Limit of Detection (LOD) Low picomole (pmol) rangeSub-femtomole (fmol) range
Linear Dynamic Range 2–3 orders of magnitude3–4 orders of magnitude
Matrix Effect Susceptibility Moderate (requires strict baseline resolution)Low (mitigated by Dansyl-d6 internal standard)
Throughput (Run Time) ~20–30 minutes per sample~5–10 minutes per sample
Equipment & Maintenance Cost Low to ModerateHigh

Experimental Workflows: A Self-Validating System

A robust analytical protocol is not merely a sequence of steps; it is a self-validating system where every chemical choice is driven by causality.

Protocol 1: Pre-Column Derivatization of L-Leucine
  • Causality Check: The derivatization reaction is strictly pH-dependent. The primary amine of L-leucine must be deprotonated to act as a nucleophile. However, if the pH is too high, hydroxide ions will rapidly hydrolyze Dns-Cl into non-reactive, non-fluorescent dansyl acid[2][5].

Step-by-Step Procedure:

  • Buffering: Dissolve the L-leucine sample in 0.1 M sodium carbonate buffer adjusted precisely to pH 9.5–10.0[1][2].

  • Reagent Addition: Add an excess of Dansyl chloride (10 mg/mL prepared in anhydrous acetonitrile). An excess is thermodynamically required to drive the reaction to 100% completion[4][5].

  • Incubation: Incubate the mixture at 40°C for 60 minutes in the dark, as dansyl derivatives are susceptible to photodegradation[1][2].

  • Reaction Quenching (Critical): Add 10 µL of 10% ethylamine or methylamine hydrochloride. Why? Unreacted Dns-Cl will slowly degrade the newly formed Dansyl-L-leucine over time. The amine quencher rapidly consumes the excess Dns-Cl, forming a chromatographically distinct peak (e.g., Dansyl-ethylamine) that does not interfere with L-leucine quantification[5].

Protocol 2: Instrumental Analysis Setup

For LC-MS/MS:

  • Internal Standard: Spike the initial sample with Dansyl Chloride-d6 derivatized L-leucine. This stable isotope dilution is the gold standard for quantitative mass spectrometry, perfectly compensating for matrix suppression in the ESI source[4].

  • Separation: Use a C18 Reverse-Phase column (e.g., 150 mm x 2.1 mm, 1.7 µm).

  • Detection: Operate in ESI+ Multiple Reaction Monitoring (MRM) mode. The tertiary amine of the dansyl group ensures maximum protonation[1][4].

For HPLC-FLD:

  • Separation: Use a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Employ a gradient of Water, Methanol, and Glacial Acetic Acid[2].

  • Detection: Set the fluorescence detector to an excitation wavelength of 328 nm and an emission wavelength of 530 nm[2].

Analytical Workflow & Validation Architecture

G A Sample Preparation (L-leucine Extraction) B Alkaline Buffering (pH 9.5 - 10.0) A->B C Dansylation Reaction (Dns-Cl, 60 min, 40°C) B->C Prevents amine protonation D Reaction Quenching (Amine Addition) C->D Excess Dns-Cl removal E Analytical Separation (RP-HPLC C18) D->E Stable Dansyl-L-leucine F HPLC-FLD Detection (Ex: 328nm, Em: 530nm) E->F G LC-MS/MS Detection (ESI+, MRM Mode) E->G H ICH Q2(R2) Validation Lifecycle & QbD Approach F->H G->H

Workflow for Dansyl-L-leucine derivatization, separation, and ICH Q2(R2) method validation.

ICH Q2(R2) Method Validation Framework

The updated ICH Q2(R2) guideline (effective June 2024) marks a paradigm shift, moving away from isolated testing events toward a continuous Quality-by-Design (QbD) and lifecycle approach (aligned with ICH Q14)[6][7][8]. When validating a Dansyl-L-leucine assay, the following parameters are mandatory:

  • Specificity (Selectivity): The method must unambiguously differentiate Dansyl-L-leucine from endogenous matrix components and isobaric isomers (e.g., Dansyl-L-isoleucine). Because L-leucine and L-isoleucine share the same mass and MRM transitions, LC-MS/MS specificity relies entirely on achieving baseline chromatographic resolution prior to ionization[6][7].

  • Accuracy: Validated by spiking known concentrations of L-leucine into the biological or pharmaceutical matrix. Under ICH Q2(R2), the use of a deuterated internal standard (Dansyl-d6) is highly recommended to ensure recovery rates consistently fall within the acceptable 85–115% range, neutralizing matrix effects[4][7].

  • Precision: Evaluated across Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst). For pharmaceutical release testing, the Relative Standard Deviation (RSD) should typically be <2%, though complex bioanalytical matrices may justify wider limits[6][9].

  • Robustness: Analysts must deliberately introduce minor variations in critical parameters—such as shifting the buffer pH from 9.5 to 9.2, or altering the column temperature by ±2°C—to prove the method's resilience and reliability in routine quality control environments[7][10].

References

  • Source: nih.
  • Source: bsu.
  • Validation of Analytical Procedures Q2(R2)
  • Validation of Analytical Procedure Q2(R2)
  • Source: google.com (Google Patents)
  • 1.2.5.
  • ICH Q2(R2)
  • ICH Q2(R2)
  • Source: benchchem.

Sources

Comparative

Analytical Reference Standards for Amino Acid Quantification: A Comparative Guide to Dansyl-L-Leucine Cyclohexylammonium Salt

Executive Summary & The Role of Dansyl-L-Leucine CHA In the realm of proteomics and pharmaceutical analysis, the accurate quantification of aliphatic amino acids like L-leucine relies heavily on pre-column derivatization...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Role of Dansyl-L-Leucine CHA

In the realm of proteomics and pharmaceutical analysis, the accurate quantification of aliphatic amino acids like L-leucine relies heavily on pre-column derivatization and High-Performance Liquid Chromatography (HPLC). While derivatizing native L-leucine with dansyl chloride (DnCl) is a robust and classical method, calibrating the HPLC system requires an authentic, highly pure standard of the final derivatized product.1[1] is engineered specifically for this purpose. It serves as an indispensable reference standard, providing a stable, quantifiable baseline against which unknown biological samples can be accurately measured.

Mechanistic Causality: Why Dansylation and the CHA Salt?

As an application scientist, it is critical to understand why specific chemical forms are chosen over native alternatives.

  • The Derivatization Mechanism: Native L-leucine lacks a strong chromophore or fluorophore. Dansyl chloride reacts with the primary amine of L-leucine under alkaline conditions (pH 9.5–10.0) to form a highly stable sulfonamide bond[2]. This imparts a strong fluorescent tag to the molecule, drastically lowering the Limit of Detection (LOD)[3].

  • The Causality of the Cyclohexylammonium (CHA) Salt: The integrity of a standard curve dictates the accuracy of the entire assay. Free dansyl amino acids are often amorphous and hygroscopic; they absorb atmospheric moisture, which alters their effective molecular weight and leads to systemic inaccuracies during gravimetric preparation. By pairing the dansylated amino acid with cyclohexylamine, the resulting CHA salt (MW: 463.63 g/mol ) forms a highly stable, crystalline lattice[1]. This thermodynamic stability ensures absolute stoichiometric precision during weighing and prevents titer drift during long-term storage.

Objective Comparison: Dansyl-L-Leucine vs. Alternative Standards

When selecting a reference standard framework for leucine quantification, analysts must weigh derivative stability against reaction kinetics. The following table objectively compares the Dansyl method against 4[4], 9-Fluorenylmethyl chloroformate (FMOC)[5], and6[6].

Table 1: Quantitative Performance Comparison of HPLC Derivatization Standards
Feature / Standard FrameworkDansyl-L-Leucine (CHA Salt)OPA-L-LeucineFMOC-L-LeucineAQC-L-Leucine
Target Amines 1° and 2° amines[4]1° amines only[5]1° and 2° amines[5]1° and 2° amines[4]
Derivative Stability High (Weeks to Months) [4]Low (< 1 hour)[4]High (Up to 13 days)[5]High (Up to 1 week)[4]
Reaction Kinetics Slow (35-60 min, requires heat)[2][5]Rapid (< 1 min, RT)[5]Rapid (RT)[5]Moderate (10 min, 55°C)
Fluorescence (Ex/Em) 340 nm / 510 nm[3]340 nm / 455 nm[4]265 nm / 310 nm[5]250 nm / 395 nm[6]
LOD (Typical) 0.3 - 75.0 ng/mL[3]Low picomoleLow picomoleSub-picomole
Handling Advantage Crystalline salt ensures precise weighingHigh sensitivityReacts with secondary aminesHighly stable derivatives
Primary Limitation Slower derivatization timeRequires automated in-line injectionReagent hydrolysis interference[5]High reagent cost

Analytical Insight: While OPA provides rapid kinetics, its extreme instability mandates automated, immediate pre-column injection. Dansyl-L-leucine CHA, conversely, allows for batch processing and prolonged autosampler queuing without signal degradation, making it superior for high-throughput, manual-prep laboratories[3][4].

Experimental Protocol: Self-Validating HPLC Calibration Workflow

To ensure trustworthiness, the following methodology establishes a self-validating system for quantifying L-leucine using the Dansyl-L-leucine CHA reference standard. Every step includes a built-in validation check to confirm the integrity of the assay before proceeding.

Step 1: Preparation of the Reference Standard Stock
  • Gravimetric Preparation: Accurately weigh 4.64 mg of Dansyl-L-leucine cyclohexylammonium salt (equivalent to 10 µmol)[1].

  • Dissolution: Dissolve in 10.0 mL of HPLC-grade methanol to create a 1.0 mM primary stock.

    • Causality: Methanol ensures complete solvation of the hydrophobic cyclohexylammonium ion pair while maintaining compatibility with reversed-phase mobile phases.

  • Working Standards: Serially dilute the stock with 50% methanol/water to generate a 5-point calibration curve (e.g., 1, 5, 10, 50, 100 µM).

Step 2: Sample Derivatization (Native L-Leucine)
  • Buffering: Mix 50 µL of the unknown biological sample with 150 µL of sodium carbonate buffer (0.1 M, pH 9.5).

  • Reagent Addition: Add 100 µL of Dansyl chloride solution (10 mg/mL in acetone).

    • Causality: A >100-fold molar excess of DnCl drives the reaction to quantitative completion[2].

  • Incubation: Incubate in the dark at 40°C for 60 minutes.

    • Causality: Heat overcomes the slow reaction kinetics of sulfonyl chlorides, while darkness prevents photolytic degradation of the fluorophore[3][5].

  • Quenching: Quench with 10 µL of 10% methylamine to consume excess DnCl.

Step 3: HPLC-Fluorescence Analysis & System Suitability
  • Column: C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) or 7[7].

  • Mobile Phase: Gradient of Acetate Buffer (pH 4.5) and Acetonitrile.

  • Detection: Fluorescence (λex = 340 nm, λem = 510 nm)[3].

  • Self-Validation Criteria (Must Pass Before Data Release):

    • Pre-Check: Blank matrix injection must show no interfering peaks at the leucine retention time.

    • Linearity: The standard curve generated from the CHA salt must yield an R2≥0.999 .

    • Precision: Six replicate injections of the 50 µM standard must show a Relative Standard Deviation (RSD) < 2.0% for peak area.

    • Recovery: A known concentration of the CHA standard spiked into a blank matrix must yield a recovery between 95-105%.

Visualization: Derivatization and Calibration Workflow

G A Unknown Sample: Native L-Leucine B Derivatization: Dansyl Chloride (pH 9.5, Dark, 40°C, 60 min) A->B Reaction C Dansylated Analyte (Unknown Concentration) B->C G HPLC-Fluorescence Detection (Ex: 340 nm, Em: 510 nm) C->G Injection D Reference Standard: Dansyl-L-Leu CHA Salt E Serial Dilution (Known Molarity) D->E Gravimetric Prep F Calibration Curve Generation E->F F->G Injection H Data Analysis: Absolute Quantification G->H

Parallel workflow of sample dansylation vs. direct calibration using Dansyl-L-Leu CHA salt.

References

  • Santa Cruz Biotechnology (SCBT). Dansyl-L-leucine cyclohexylammonium salt | CAS 42954-58-5.
  • ResearchGate. Differences Between Biogenic Amine Detection by HPLC Methods Using OPA and Dansyl Derivates.
  • BenchChem. A Comparative Guide to HPLC Method Validation: OPA Derivatization vs. Alternatives.
  • Creative Proteomics. Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • Asian Journal of Chemistry. Zwitterionic Ion Chromatography of Dansyl Amino Acids.
  • BenchChem. Protocol for Dansylation of Peptides with Dansyl-L-leucine.
  • BenchChem. A Comparative Guide to HPLC Methods for Amino Acid Analysis: 2-Aminoquinoline (AQC) vs. Alternatives.

Sources

Validation

comparative stability of Dansyl-L-leucine vs Dabsyl-L-leucine

Comparative Stability and Performance Guide: Dansyl-L-leucine vs. Dabsyl-L-leucine in HPLC Analysis As a Senior Application Scientist, I frequently encounter analytical bottlenecks in amino acid quantification.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability and Performance Guide: Dansyl-L-leucine vs. Dabsyl-L-leucine in HPLC Analysis

As a Senior Application Scientist, I frequently encounter analytical bottlenecks in amino acid quantification. Because aliphatic amino acids like L-leucine lack a strong natural chromophore or fluorophore, pre-column derivatization is a mandatory strategy for high-sensitivity High-Performance Liquid Chromatography (HPLC).

Two of the most prominent derivatization reagents are Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and Dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride). While both reagents target primary and secondary amines to form sulfonamide bonds, their distinct chemical backbones dictate entirely different stability profiles, handling requirements, and detection modalities.

This guide provides an objective, data-driven comparison of Dansyl-L-leucine and Dabsyl-L-leucine, focusing on their comparative stability and practical laboratory workflows.

Mechanistic Overview: The Causality of Stability

The fundamental difference in stability between Dansyl and Dabsyl derivatives lies in their molecular architecture and how they dissipate absorbed energy.

  • Dabsyl-L-leucine (The Stability Champion): Dabsyl chloride introduces an extended conjugated azo dye system (dimethylaminoazobenzene) to the L-leucine molecule. This extensive delocalization provides immense thermodynamic stability. The resulting Dabsyl-L-leucine derivative is exceptionally robust, remaining stable for up to a month at room temperature[1][2]. Furthermore, because it absorbs strongly in the visible range (~436–465 nm), its detection bypasses the high-energy UV spectrum, minimizing both matrix interference and UV-induced degradation[3].

  • Dansyl-L-leucine (The Sensitivity Champion): Dansyl chloride attaches a naphthalene-based fluorophore to L-leucine. While this enables ultra-sensitive fluorescence detection (excitation ~324 nm, emission ~559 nm) down to the femtomole range[4], it introduces a critical vulnerability: photodegradation . In the excited state, the sulfonamide bond is susceptible to photo-induced electron transfer from the carboxylate group, leading to unwanted side reactions such as deamination and structural cleavage[5]. Additionally, unreacted Dansyl chloride readily hydrolyzes into dansyl-sulfonic acid, which can interfere with chromatographic resolution if not properly quenched[6].

Mechanism L_Leu L-Leucine (Primary Amine) Dansyl_Cl Dansyl Chloride (Fluorogenic) L_Leu->Dansyl_Cl pH 9.5-10.0 Dabsyl_Cl Dabsyl Chloride (Chromogenic) L_Leu->Dabsyl_Cl pH 8.5-9.5, Heat Dansyl_Leu Dansyl-L-leucine (Fluorescent, UV-Active) Dansyl_Cl->Dansyl_Leu Sulfonamide Bond Dabsyl_Leu Dabsyl-L-leucine (Visible-Active, Colored) Dabsyl_Cl->Dabsyl_Leu Sulfonamide Bond Degradation Photodegradation (Requires Dark Storage) Dansyl_Leu->Degradation Light Exposure Stable Highly Stable (>1 Month at RT) Dabsyl_Leu->Stable Extended Conjugation

Caption: Logical pathway of L-leucine derivatization with Dansyl and Dabsyl chlorides and their stability outcomes.

Quantitative Data Presentation

The selection of a derivatization agent is a calculated trade-off between the need for absolute sensitivity and the practical requirement for batch-processing stability.

Table 1: Comparative Performance and Stability Profile

ParameterDansyl-L-leucineDabsyl-L-leucine
Derivatizing Agent Dansyl Chloride (DNS-Cl)Dabsyl Chloride (DABS-Cl)
Detection Mode Fluorescence / UVVisible (UV-Vis)
Optimal Wavelength Ex: ~324 nm, Em: ~559 nmVis: ~436 - 465 nm
Derivative Stability Moderate (Highly Photolabile)Exceptional (>1 month at RT)
Limit of Detection (LOD) < 10 pmol (Femtomole range possible)~10 pmol
Primary Degradation Photo-induced electron transferHighly resistant to degradation
Matrix Interference Moderate (UV-absorbing compounds)Low (Visible range detection)

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the steps: pH control ensures the amine is deprotonated (nucleophilic), while quenching steps prevent reagent-induced artifacts.

Protocol A: Robust Dabsylation of L-Leucine

Designed for high-throughput stability and complex matrices.

  • Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer, adjusted to pH 9.0. Causality: L-leucine's amine group (pKa ~9.6) must be partially deprotonated to act as a nucleophile.

  • Reagent Preparation: Dissolve Dabsyl-Cl in HPLC-grade acetone to a concentration of 4 nmol/µL (prepare fresh or store frozen)[3].

  • Reaction: Mix 50 µL of the L-leucine sample with 100 µL of the Dabsyl-Cl solution in a tightly sealed vial.

  • Thermal Incubation: Heat the mixture at 70°C for 12–15 minutes[2]. Causality: The bulky Dabsyl group requires thermal kinetic energy to overcome steric hindrance during sulfonamide formation.

  • Quenching & Validation: Cool to room temperature and dilute with 440 µL of mobile phase (e.g., 50 mM sodium acetate/acetonitrile).

    • Self-Validation Check: The solution should exhibit a distinct, stable yellow/orange hue. The derivative can now be left on the autosampler at room temperature for weeks without degradation[1].

Protocol B: High-Sensitivity Dansylation of L-Leucine

Designed for trace analysis requiring strict environmental control.

  • Buffer Preparation: Prepare a 0.2 M sodium bicarbonate buffer, adjusted to pH 9.5–10.0[3].

  • Reagent Preparation: Dissolve Dansyl-Cl in anhydrous acetonitrile (5 mg/mL).

  • Reaction (Strictly Dark): Mix 20 µL of the L-leucine sample with 20 µL of the Dansyl-Cl solution.

  • Incubation: Incubate at 37°C for 1–2 hours. Causality: Lower temperature prevents thermal degradation of the photolabile intermediate, but requires a longer reaction time.Crucial: The vial must be wrapped in aluminum foil to prevent photo-induced electron transfer[5][6].

  • Quenching & Validation: Add 10 µL of a primary amine (e.g., methylamine) to quench excess Dansyl-Cl, preventing continuous hydrolysis into interfering dansyl-sulfonic acid.

    • Self-Validation Check: Run a reagent blank. If a massive peak co-elutes near the L-leucine retention time, quenching failed, and dansyl-sulfonic acid is interfering. Analyze samples immediately; do not store at room temperature.

Workflow Start Sample Preparation (L-Leucine in Buffer) Split1 Start->Split1 Dansyl_Path Dansylation Protocol Split1->Dansyl_Path Dabsyl_Path Dabsylation Protocol Split1->Dabsyl_Path Dansyl_Step1 Add Dansyl-Cl in ACN (pH 9.5-10.0) Dansyl_Path->Dansyl_Step1 Dabsyl_Step1 Add Dabsyl-Cl in Acetone (pH 8.5-9.5) Dabsyl_Path->Dabsyl_Step1 Dansyl_Step2 Incubate at 37°C (1-2 hrs, STRICTLY DARK) Dansyl_Step1->Dansyl_Step2 Dansyl_Step3 Quench & Analyze ASAP (Fluorescence Detection) Dansyl_Step2->Dansyl_Step3 Dabsyl_Step2 Incubate at 70°C (12-15 mins) Dabsyl_Step1->Dabsyl_Step2 Dabsyl_Step3 Dilute & Store/Analyze (Vis Detection at 465 nm) Dabsyl_Step2->Dabsyl_Step3

Caption: Step-by-step experimental workflow comparing Dansylation and Dabsylation of L-leucine.

Conclusion & Selection Matrix

For drug development professionals and analytical chemists, the choice between these two reagents dictates the laboratory workflow:

  • Choose Dabsyl Chloride when processing large batches of samples (e.g., pharmacokinetics, food science) where autosampler stability is paramount. Its visible-range detection and month-long stability make it the most robust choice for complex matrices.

  • Choose Dansyl Chloride strictly when sample volume is severely limited and ultra-trace sensitivity (femtomole range) is required. Analysts must be prepared to implement strict light-protection protocols and immediate analysis workflows to mitigate its inherent photolability.

References

  • Takeuchi, T. (2005). HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. [Link]

  • Modern methods of food analysis (Derivatization with dansyl chloride). Sapientia. [Link]

  • The Photochemistry of N-Arylsulfonyl Amino Acids and Peptides. Open Research Online. [Link]

Sources

Comparative

assessing optical rotation values for Dansyl-L-leucine quality control

Assessing Enantiomeric Purity of Dansyl-L-Leucine: A Comparative Quality Control Guide Introduction Dansyl-L-leucine is a fluorescently labeled amino acid derivative extensively utilized in peptide sequencing, biochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing Enantiomeric Purity of Dansyl-L-Leucine: A Comparative Quality Control Guide

Introduction

Dansyl-L-leucine is a fluorescently labeled amino acid derivative extensively utilized in peptide sequencing, biochemical assays, and as a highly specific fluorescent probe for drug binding site 2 on . Because the stereochemistry of amino acids governs their biological activity, verifying the enantiomeric purity of Dansyl-L-leucine is a non-negotiable quality control (QC) step. The presence of the D-enantiomer can severely confound binding assays and pharmacokinetic models.

This guide evaluates three orthogonal analytical strategies for assessing the enantiomeric purity of Dansyl-L-leucine: Polarimetry (Optical Rotation), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents.

Polarimetry: The Traditional Optical Rotation Standard

The Causality of the Method: Polarimetry relies on the intrinsic property of chiral molecules to rotate plane-polarized light. The specific rotation, [α]D​ , serves as a macroscopic readout of the bulk enantiomeric excess (ee). For Dansyl-L-leucine, the specific rotation is highly dependent on the solvent and concentration due to solvent-solute hydrogen bonding and dipole interactions. Literature establishes the specific rotation of N-dansyl-L-leucine at [α]D​=−37.7∘ (c=0.1, methanol)[1], while other conditions yield2[2].

Self-Validating Experimental Protocol:

  • System Calibration: Blank the polarimeter using the exact batch of high-purity solvent (e.g., HPLC-grade methanol) used for sample preparation. Validate the optical path accuracy with a certified quartz control plate to ensure the system is self-calibrated before measurement.

  • Sample Preparation: Accurately weigh Dansyl-L-leucine (e.g., 10.0 mg) using a microbalance. Dissolve completely in exactly 10.0 mL of methanol to achieve a concentration of c=0.1 g/100 mL.

  • Temperature Equilibration: Inject the solution into a 100 mm polarimeter cell equipped with a Peltier temperature controller. Equilibrate to exactly 25.0 °C, as thermal fluctuations alter fluid density and molecular conformation, skewing the rotation angle.

  • Measurement: Record the observed rotation ( α ) at the sodium D-line (589 nm).

  • Calculation: Compute specific rotation using [α]D25​=c×lα​ , where l is the path length in decimeters. Compare against the reference value of 1[1].

Chiral HPLC: High-Resolution Trace Analysis

The Causality of the Method: While polarimetry is effective for bulk purity, it lacks the sensitivity to detect trace (<1%) enantiomeric impurities. Chiral HPLC overcomes this by utilizing Chiral Stationary Phases (CSPs), such as immobilized Human Serum Albumin (HSA) or3[3]. Separation occurs due to the transient formation of diastereomeric complexes between the CSP and the enantiomers. The L- and D-enantiomers exhibit different Gibbs free energies of binding ( ΔG ) based on steric bulkiness and polarizability, leading to distinct retention times[4].

Self-Validating Experimental Protocol:

  • Column Conditioning: Flush an HSA column with the mobile phase (e.g., 100 mM sodium phosphate buffer, pH 6.0) until the baseline stabilizes.

  • System Suitability Test (SST): Inject a racemic mixture of Dansyl-D,L-leucine. Adjust flow rate (e.g., 0.5 mL/min) and temperature (e.g., 20°C) until baseline resolution ( Rs​≥1.5 ) between the D- and L-enantiomers is achieved. This step validates the column's chiral recognition capacity prior to testing the actual sample[4].

  • Sample Injection: Inject 10 µL of the Dansyl-L-leucine QC sample (1 mg/mL).

  • Detection & Quantification: Monitor the eluent using fluorescence detection (excitation ~340 nm, emission ~520 nm) for maximum sensitivity. Calculate the enantiomeric excess by integrating the peak areas: %ee=AreaL​+AreaD​AreaL​−AreaD​​×100 .

Proton NMR with Chiral Solvating Agents

The Causality of the Method: NMR spectroscopy inherently cannot distinguish enantiomers in an achiral environment. However, adding a chiral solvating agent, such as β -cyclodextrin, creates a temporary diastereomeric inclusion complex where the dansyl moiety is included in the cyclodextrin cavity[1]. The chiral environment induces chemical shift non-equivalence ( Δδ ) between the L- and D-enantiomers, allowing direct integration of the split signals to calculate enantiomeric excess.

Self-Validating Experimental Protocol:

  • Sample Preparation: Dissolve 5 mg of Dansyl-L-leucine in 0.5 mL of D2​O .

  • Host Addition: Add 1-2 molar equivalents of high-purity 1 to the NMR tube[1].

  • Acquisition: Acquire a high-resolution 1H -NMR spectrum (e.g., 500 MHz) at 25 °C.

  • Analysis: Identify the split signals in the naphthyl region (around 7.0 - 8.5 ppm) or the leucine methyl doublets[1]. Integrate the distinct peaks corresponding to the L- and D-enantiomers to determine the molar ratio.

Comparative Data Analysis

Analytical MethodPrimary OutputSensitivity (LOD)Sample RequirementAnalysis TimeBest Use Case
Polarimetry Specific Rotation ( [α]D​ )Low (Bulk purity >95%)10 - 50 mg< 5 minsRoutine bulk batch release[2]
Chiral HPLC Retention Time ( tR​ ), Peak AreaHigh (< 0.1% impurity)< 1 mg15 - 30 minsTrace impurity profiling, stability testing[5]
1H-NMR + β -CD Chemical Shift ( δ ), IntegrationModerate (~1-2% impurity)5 - 10 mg10 - 20 minsStructural verification & absolute configuration[1]

Decision Workflow for QC Strategy

QC_Workflow Start Dansyl-L-leucine Enantiomeric QC Decision Primary Analytical Goal? Start->Decision Bulk Routine Bulk Release (>95% Purity) Decision->Bulk Fast QC Trace Trace D-Enantiomer Quantification (<1%) Decision->Trace High Sensitivity Struct Absolute Configuration & Structural Verification Decision->Struct Mechanistic Pol Polarimetry (Optical Rotation) Bulk->Pol HPLC Chiral HPLC (e.g., HSA Column) Trace->HPLC NMR 1H-NMR with β-Cyclodextrin Struct->NMR

Decision matrix for selecting the optimal Dansyl-L-leucine enantiomeric quality control method.

References

1.[4] Title: Peculiarities of Dansyl Amino Acid Enantioselectivity Using Human Serum Albumin as a Chiral Selector Source: oup.com URL:

2.[3] Title: Enantiomeric separation of dansyl amino acids using macrocyclic antibiotics as chiral mobile phase additives by narrow-bore high-performance liquid chromatography Source: nih.gov URL:

3.[2] Title: Dansyl-L-leucine | 1100-22-7 | Benchchem Source: benchchem.com URL:

4.[1] Title: NMR Studies of Conformations of N-Dansyl-l-leucine-Appended and N-Dansyl-d-leucine-Appended β-Cyclodextrin as Fluorescent Indicators for Molecular Recognition Source: acs.org URL:

5. Title: Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin Source: nih.gov URL:

6.[5] Title: Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide Source: benchchem.com URL:

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy Analysis of Dansyl-L-leucine Salt

This guide provides an in-depth technical comparison and experimental protocol for the infrared (IR) spectroscopy analysis of Dansyl-L-leucine salt. Designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and experimental protocol for the infrared (IR) spectroscopy analysis of Dansyl-L-leucine salt. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction: The Role of IR Spectroscopy in Characterizing Modified Amino Acids

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule.[1][2] By measuring the absorption of infrared radiation at specific wavenumbers, a unique spectral "fingerprint" of the compound is generated. For modified amino acids like Dansyl-L-leucine, IR spectroscopy is invaluable for confirming the successful attachment of the dansyl group to the L-leucine moiety and for characterizing the salt's overall structure.

Dansyl-L-leucine is a fluorescently labeled amino acid derivative. The dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) is attached to the nitrogen atom of L-leucine. The "salt" form indicates that the carboxylic acid group of L-leucine is deprotonated (carboxylate), and a counter-ion is present, or the amine on the dansyl group is protonated. This guide will focus on the analysis of the solid-state form of this compound.

Experimental Design: Acquiring a High-Quality IR Spectrum

The choice of sampling technique is critical for obtaining a reliable IR spectrum of a solid sample. Two primary methods are commonly employed: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).

Comparison of Sampling Techniques:

FeatureKBr Pellet MethodATR-FTIR Method
Principle The sample is finely ground and dispersed in a KBr matrix, which is then pressed into a transparent pellet. The IR beam passes through the pellet.The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond, ZnSe). The IR beam undergoes total internal reflection, with an evanescent wave penetrating a few micrometers into the sample.[3]
Sample Preparation More labor-intensive; requires careful grinding and pressing to avoid moisture contamination and scattering.[4][5]Minimal sample preparation; the solid can often be analyzed directly.[2][6]
Sample Amount Typically requires 1-2 mg of sample mixed with ~200-300 mg of KBr.[7]Requires only a small amount of sample to cover the ATR crystal.
Data Quality Can produce high-quality spectra with good signal-to-noise, but susceptible to issues from particle size and moisture.[7]Generally provides reproducible results with less susceptibility to particle size effects.
Throughput Slower due to the pellet preparation process.Faster, making it suitable for high-throughput screening.

For this guide, we will detail the KBr pellet method , as it often yields higher spectral resolution for pure, crystalline solids when performed correctly. However, ATR-FTIR remains a viable and often more convenient alternative.

Experimental Workflow: KBr Pellet Preparation

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Step-by-Step Protocol for KBr Pellet Preparation
  • Material and Equipment Preparation:

    • Dry spectroscopy-grade KBr powder in an oven at 110°C overnight and store it in a desiccator.[5] This is crucial as water has strong IR absorption bands around 3400 cm⁻¹ (broad) and 1630 cm⁻¹, which can obscure sample peaks.[4]

    • Thoroughly clean and dry an agate mortar and pestle, and the die set for the hydraulic press. Gentle heating can help remove adsorbed moisture.[4]

  • Sample Grinding and Mixing:

    • Place approximately 1-2 mg of Dansyl-L-leucine salt into the agate mortar.

    • Grind the sample to a very fine powder. The particle size should ideally be less than the wavelength of the IR radiation to minimize scattering.

    • Add approximately 200-300 mg of the dried KBr powder to the mortar.[7] The optimal sample concentration is typically 0.2-1% by weight.

    • Gently but thoroughly mix the sample and KBr with the pestle to ensure a homogeneous dispersion.

  • Pellet Pressing:

    • Transfer the mixture to the collar of the pellet die.

    • Place the die in a hydraulic press.

    • Apply a vacuum to the die to remove entrapped air, which can cause the pellet to be opaque.

    • Gradually apply pressure up to 7-10 tons and hold for 1-2 minutes.[8]

    • Carefully release the pressure and vacuum, and then extract the transparent or translucent pellet from the die.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Spectral Analysis and Comparison

The IR spectrum of Dansyl-L-leucine salt will exhibit characteristic absorption bands corresponding to its constituent functional groups. A comparative analysis with the spectra of its precursors, L-leucine and dansyl chloride, is essential for a comprehensive interpretation.

Expected IR Absorption Bands for Dansyl-L-leucine Salt
Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected Appearance
~3300-3100N-H (Sulfonamide)StretchingMedium, sharp peak
~3050-3000C-H (Aromatic)StretchingWeak to medium peaks
~2960-2850C-H (Aliphatic - Leucine side chain)StretchingStrong, sharp peaks
~1600-1580C=O (Carboxylate)Asymmetric StretchingStrong peak
~1590, ~1490, ~1450C=C (Aromatic)StretchingMedium to strong, sharp peaks
~1400C=O (Carboxylate)Symmetric StretchingMedium to strong peak
~1320-1310SO₂ (Sulfonamide)Asymmetric StretchingStrong peak[9]
~1155-1143SO₂ (Sulfonamide)Symmetric StretchingStrong peak[9]
~910S-N (Sulfonamide)StretchingMedium peak[9]
Comparative Spectral Analysis

To confirm the identity and purity of Dansyl-L-leucine salt, its spectrum should be compared with those of L-leucine and dansyl chloride.

  • Dansyl-L-leucine vs. L-leucine:

    • The spectrum of Dansyl-L-leucine will show the strong characteristic peaks of the sulfonamide group (SO₂ stretching around 1320 cm⁻¹ and 1150 cm⁻¹) and the aromatic C=C and C-H stretching bands from the naphthalene ring, which are absent in the spectrum of L-leucine.[9][10][11]

    • In L-leucine, which exists as a zwitterion in its solid state, a broad absorption due to the N⁺H₃ stretching is typically observed between 3100-2600 cm⁻¹. This will be replaced by the sharper N-H stretch of the secondary sulfonamide in Dansyl-L-leucine.

    • The carboxylate (COO⁻) stretching bands will be present in both, though their positions may shift slightly due to changes in the crystalline environment.

  • Dansyl-L-leucine vs. Dansyl Chloride:

    • The most significant difference will be the absence of the highly reactive sulfonyl chloride (S-Cl) group in the product. The IR spectrum of dansyl chloride will have a characteristic absorption for the S-Cl bond.[12][13]

    • The spectrum of Dansyl-L-leucine will feature the prominent bands of the leucine moiety, including the strong aliphatic C-H stretching and the carboxylate absorptions, which are not present in the dansyl chloride spectrum.

Trustworthiness and Self-Validation

The protocol's trustworthiness is established through a self-validating system:

  • Background Correction: Acquiring a background spectrum immediately before the sample measurement accounts for atmospheric H₂O and CO₂, as well as any instrumental artifacts.

  • Comparison with Precursors: The comparison with the IR spectra of the starting materials (L-leucine and dansyl chloride) provides definitive evidence of the chemical transformation. The disappearance of key reactant peaks (e.g., the S-Cl bond) and the appearance of characteristic product peaks (e.g., the N-H of the sulfonamide) validate the reaction's success.

  • Reproducibility: For critical applications, preparing and analyzing two or three independent KBr pellets from the same sample batch can confirm the reproducibility of the spectrum and ensure that no artifacts were introduced during a single preparation.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of Dansyl-L-leucine salt. By following a meticulous experimental protocol, such as the KBr pellet method detailed here, a high-quality, reproducible spectrum can be obtained. A thorough analysis, grounded in a comparative approach with its precursors, allows for the unambiguous identification of the key functional groups, thereby confirming the structure of the dansylated amino acid salt. This guide provides the necessary framework for researchers to confidently apply IR spectroscopy in their work with this and similar compounds.

References

  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available from: [Link]

  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 1-8. Available from: [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. FT-IR Sample Preparation. Available from: [Link]

  • PIKE Technologies. Perfect Pellet Making. Available from: [Link]

  • Quantum Design Europe. Good to know about KBr pellets. Available from: [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Available from: [Link]

  • The Royal Society of Chemistry. (2020). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link]

  • ResearchGate. (2022). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... [Image]. Available from: [Link]

  • PubChem. Dansyl chloride. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. FTIR spectrum of L-leucine in its original form. [Image]. Available from: [Link]

  • ResearchGate. Chemical structures of (a) Poly-(sodium Undecyl-(L)-Leucine-Valine)... [Image]. Available from: [Link]

  • NIST. Leucine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

  • Mesley, R. J. (1971). Infrared identification of sulphonamides using attenuated total reflection. Journal of Pharmacy and Pharmacology, 23(12), 956-962. Available from: [Link]

  • SpectraBase. Dansyl chloride - Optional[MS (GC)] - Spectrum. Available from: [Link]

  • Kumar, S., & Rai, A. K. (2011). Vibrational and Electronic Spectra of Valine and Leucine Molecules. Elixir Vib. Spec., 39, 4996-4999. Available from: [Link]

  • ResearchGate. FTIR-spectrum of (a) sulfanilamide loaded (b) sulfanilamide and AgNP's loaded nanofibers. [Image]. Available from: [Link]

  • SpectraBase. L-leucine, ethyl ester, hydrochloride - Optional[FTIR] - Spectrum. Available from: [Link]

  • ResearchGate. Mechanism of reaction of dansyl chloride with carboxylic acid functional group. Available from: [Link]

  • AA Blocks. Dansyl-L-leucine. Available from: [Link]

  • ResearchGate. Infrared absorption spectrum of the amino acid DL-leucine. Available from: [Link]

  • Maji, M., & Deka, M. (2025). Construction of dansylated (fluorescent) amino acid motifs via C(sp3)–H arylation. Organic & Biomolecular Chemistry. Available from: [Link]

  • Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Journal of Chemical Education, 85(3), 438. Available from: [Link]

  • EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR). Available from: [Link]

  • MDPI. (2024). Application of ATR-FTIR Spectroscopy for Analysis of Salt Stress in Brussels Sprouts. Available from: [Link]

  • Coury, C. D., & Dillner, A. M. (2009). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. Atmospheric Environment, 43(4), 840-848. Available from: [Link]

  • Mettler-Toledo. (2014, October 14). Organic Chemistry Research Using FTIR Spectroscopy [Video]. YouTube. Available from: [Link]

  • Scribd. l-leucine. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational &amp; Disposal Guide: Dansyl-L-leucine Cyclohexylammonium Salt

As a preferred source for laboratory safety and chemical handling, this guide provides drug development professionals and analytical scientists with authoritative, step-by-step procedures for the handling, experimental u...

Author: BenchChem Technical Support Team. Date: March 2026

As a preferred source for laboratory safety and chemical handling, this guide provides drug development professionals and analytical scientists with authoritative, step-by-step procedures for the handling, experimental utilization, and disposal of Dansyl-L-leucine cyclohexylammonium salt.

Operational Context & Chemical Profile

Dansyl-L-leucine cyclohexylammonium salt is a highly sensitive fluorogenic amino acid derivative utilized extensively in proteomics research and High-Performance Liquid Chromatography (HPLC) for the identification and quantification of amino acids[1].

Causality in Chemical Design: The compound is supplied as a cyclohexylammonium salt rather than a free acid. The free sulfonic/carboxylic acids of dansyl derivatives can be hygroscopic and chemically unstable over time. The amine salt formulation enhances crystalline stability, standardizes the molecular weight for precise quantitative calibration, and significantly improves solubility in the organic mobile phases required for chromatography.

Physicochemical & Hazard Properties
PropertyValueOperational Implication
Chemical Name Dansyl-L-leucine cyclohexylammonium saltDefines structural behavior (fluorophore + amine salt).
CAS Number 42954-58-5Primary identifier for inventory and SDS tracking.
Molecular Formula C₁₈H₂₄N₂O₄S · C₆H₁₃NContains nitrogen and sulfur; dictates incineration needs.
Molecular Weight 463.63 g/mol Critical for accurate standard curve preparation.
Appearance White to off-white powderFine powder poses an inhalation and contamination risk.
Solubility Acetonitrile (MeCN), MethanolRequires flammable organic solvents for dissolution.
Hazard Class Not fully investigatedMust be treated as hazardous organic chemical waste[2].

Experimental Workflow: Standard Preparation & Analysis

To ensure self-validating precision and safety, follow this standardized methodology for preparing Dansyl-L-leucine standards for HPLC analysis.

Step-by-Step Methodology:

  • Thermal Equilibration: Allow the sealed vial of Dansyl-L-leucine cyclohexylammonium salt to reach room temperature inside a desiccator.

    • Causality: Opening a cold vial introduces atmospheric moisture, which degrades the fluorophore and causes inaccurate microbalance weighing.

  • Gravimetric Measurement: Accurately weigh 1.0 mg of the powder using an analytical microbalance. Use anti-static weighing boats to prevent the fine powder from dispersing.

  • Primary Dissolution: Dissolve the powder in 1.0 mL of HPLC-grade Acetonitrile (MeCN) to yield a 1 mg/mL stock solution.

    • Causality: MeCN ensures complete dissociation of the cyclohexylammonium salt while remaining compatible with standard reversed-phase HPLC mobile phases[3].

  • Serial Dilution: Dilute the stock solution using a mobile phase mixture (e.g., Water/MeCN buffered with 0.1% Phosphoric acid) to your working concentrations (typically 10–100 µg/mL).

  • Chromatographic Analysis: Inject the standards into the HPLC system utilizing a UV-Vis or Fluorescence detector.

Workflow & Waste Segregation Logic

The following diagram illustrates the logical relationship between the experimental workflow and the required waste segregation pathways.

Workflow Prep Standard Preparation (Dissolve in MeCN) HPLC HPLC Analysis (MeCN / H3PO4) Prep->HPLC Injection SolidW Solid Waste (Vials, Tips, PPE) Prep->SolidW Consumables LiqW Liquid Waste (Organic Effluent) HPLC->LiqW Effluent Incinerator Licensed Incineration (EPA Compliant) SolidW->Incinerator Segregation LiqW->Incinerator RCRA D001

Experimental workflow and waste segregation logic for Dansyl-L-leucine salt.

Proper Disposal Procedures

While the pure Dansyl-L-leucine cyclohexylammonium salt is not explicitly listed as a highly toxic substance, its toxicological properties are not fully investigated, and it must never be emptied into drains[2]. Furthermore, its use in analytical chemistry inherently mixes it with regulated hazardous solvents.

Step-by-Step Waste Management Protocol:

  • Solid Waste Segregation:

    • Collect all empty reagent vials, contaminated weighing boats, and pipette tips.

    • Place them into a designated, puncture-resistant solid chemical waste container.

    • Causality: Segregating solid waste from liquid waste prevents unexpected chemical reactions and drastically reduces the volumetric cost of hazardous liquid waste disposal.

  • Liquid Waste Accumulation (HPLC Effluent):

    • Route the HPLC system effluent directly into a clearly labeled "Flammable Liquid Waste" carboy.

    • Ensure the container is made of High-Density Polyethylene (HDPE), which is compatible with both MeCN and dilute phosphoric acid buffers[3].

    • Causality: Storing acidic organic waste in incompatible containers (like certain low-grade plastics or metals) can lead to container degradation, leaks, and laboratory fires.

  • Regulatory Labeling & EPA Classification:

    • Label the liquid waste container with its exact constituents: e.g., "Acetonitrile (40%), Water (59%), Phosphoric Acid (<1%), Dansyl-L-leucine cyclohexylammonium salt (Trace)."

    • Assign the EPA Hazardous Waste Code D001 (Ignitable) due to the high concentration of flammable Acetonitrile[4].

  • Final Disposal Execution:

    • Transfer sealed, properly labeled containers to your facility's central hazardous waste accumulation area.

    • Entrust final disposal to a licensed environmental waste contractor for high-temperature incineration, which safely destroys the fluorophore and the amine salt without environmental release[2].

Spill Response & Emergency Protocols

In the event of a powder spill during standard preparation, immediate and correct action is required to prevent widespread laboratory contamination.

  • Causality: Dansyl-L-leucine is a fine, lightweight powder. Using a dry brush or broom will aerosolize the particles, leading to dangerous inhalation exposure and contaminating surrounding analytical equipment with a highly sensitive fluorescent dye.

  • Protocol:

    • Don appropriate Personal Protective Equipment (PPE): nitrile gloves, safety goggles, and a lab coat[2].

    • Dampen a laboratory spill pad with water or a mild solvent (e.g., 70% ethanol) to suppress dust generation.

    • Gently wipe the spill from the outside perimeter moving inward.

    • Place all contaminated wipes and gloves into the solid hazardous waste container.

    • Wash the affected surface thoroughly with soap and water to remove any residual fluorophore[2].

References

  • [3] Title: HPLC Method for Dansyl Amino Acids on Newcrom R1 | Source: SIELC Technologies | URL: [Link]

  • [4] Title: Consolidated List of Chemicals Subject to EPCRA, CERCLA and Section 112(r) | Source: Environmental Protection Agency (EPA) | URL: [Link]

Sources

Handling

Personal protective equipment for handling Dansyl-L-leucine cyclohexylammonium salt

As a Senior Application Scientist, I frequently oversee the integration of fluorescent probes into high-throughput analytical workflows and protein binding assays. Dansyl-L-leucine cyclohexylammonium salt is a pre-deriva...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of fluorescent probes into high-throughput analytical workflows and protein binding assays. Dansyl-L-leucine cyclohexylammonium salt is a pre-derivatized, highly fluorescent amino acid standard utilized extensively in reverse-phase high-performance liquid chromatography (HPLC)[1].

While this stable salt bypasses the volatile, moisture-sensitive, and highly corrosive reactivity of its precursor, dansyl chloride[2][3], it presents its own unique handling challenges. Its fine particulate nature, extreme lipophilicity, and the presence of the cyclohexylammonium counterion require stringent safety and logistical planning.

This guide provides the definitive operational, safety, and disposal protocols required to maintain both scientific integrity and personnel safety.

Chemical Hazard Profile & Mechanistic Causality

To establish a self-validating safety culture, we must first understand why specific hazards exist at the molecular level.

  • Lipophilicity and Skin Penetration: The bulky 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) group significantly increases the hydrophobicity of the L-leucine moiety[1]. This lipophilicity enhances the molecule's ability to partition into the lipid bilayer of the stratum corneum, making unprotected skin contact a primary route for severe irritation and potential systemic absorption.

  • Particulate Aerosolization: As a lyophilized salt, the compound exists as a fine, lightweight powder. Its low mass and high surface area drastically increase the risk of aerosolization during weighing, posing an acute respiratory hazard[4].

  • Counterion Toxicity: The cyclohexylammonium salt form enhances the compound's stability and solubility profile but carries inherent irritant properties. Inhalation or mucosal contact with the dust can lead to localized inflammation.

Mandatory Personal Protective Equipment (PPE) Matrix

PPE must not be viewed as a mere checklist, but as a barrier system engineered to counteract the specific physicochemical risks identified above[5].

PPE CategorySpecificationCausal Justification
Hand Protection Nitrile gloves (minimum 4 mil thickness)Prevents lipophilic skin penetration; provides necessary chemical resistance against the organic solvents used during dissolution[2].
Eye Protection Chemical splash goggles (EN 166 / ANSI Z87.1)Protects against accidental aerosolized dust exposure or solvent splashes during reconstitution[5].
Body Protection Flame-retardant lab coat, fully buttonedShields street clothing from fine particulate contamination and minimizes static charge buildup.
Respiratory Class II Chemical Fume Hood (or N95/FFP2 mask)Mitigates the inhalation risk of micro-particulates during the manipulation of the dry salt[4].

Operational Plan & Safe Handling Workflow

The following protocol ensures high-fidelity sample preparation while strictly minimizing exposure.

Step-by-Step Methodology: Reconstitution and Aliquoting

  • Environmental Preparation: Activate the chemical fume hood and verify an inward face velocity of 0.4–0.6 m/s. Wipe down the analytical balance with 70% ethanol to prevent cross-contamination.

  • PPE Verification: Don all required PPE (nitrile gloves, goggles, lab coat) before handling the primary reagent container.

  • Weighing Protocol: Using an anti-static micro-spatula, carefully weigh the desired mass of Dansyl-L-leucine cyclohexylammonium salt. Expert Tip: To avoid aerosolization, never drop the powder from a height; lower the spatula into the weigh boat and gently tap to dispense.

  • Dissolution: Transfer the solid to a borosilicate glass vial. Add the appropriate volume of anhydrous solvent (e.g., methanol or acetonitrile). The dansyl moiety exhibits weak fluorescence in aqueous environments but highly sensitive, strong fluorescence in organic solvents[1]. Cap the vial and vortex gently until fully dissolved.

  • Storage: Aliquot the stock solution into amber microcentrifuge tubes to protect the highly light-sensitive dansyl fluorophore from photobleaching. Store securely at -20°C[6].

Workflow Step1 1. PPE Donning (Gloves, Goggles, Coat) Step2 2. Weighing (Fume Hood) Step1->Step2 Verify Airflow Step3 3. Dissolution (Organic Solvent) Step2->Step3 Minimize Dust Step4 4. Aliquot & Storage (-20°C, Dark) Step3->Step4 Protect from Light

Safe handling and preparation workflow for Dansyl-L-leucine solutions.

Experimental Integration: HPLC Fluorescence Detection

Once safely reconstituted, Dansyl-L-leucine is typically utilized as a quantitative standard in amino acid analysis.

Step-by-Step Methodology: HPLC Analysis

  • Mobile Phase Preparation: Prepare a gradient mobile phase system (e.g., Water/0.1% TFA and Acetonitrile/0.1% TFA). Degas thoroughly via sonication or vacuum filtration.

  • Sample Dilution: Dilute the stock solution of Dansyl-L-leucine to the working concentration (typically in the picomole to nanomole range) using the initial mobile phase[1].

  • Injection: Inject 10-20 µL of the sample onto a C18 Reverse-Phase column. The hydrophobic nature of the dansyl group ensures strong column retention and excellent peak resolution[1].

  • Detection: Configure the inline fluorescence detector with an excitation wavelength of ~340 nm and an emission wavelength of ~520 nm to capture the blue-green emission[7].

HPLC Prep Sample Dilution (Mobile Phase) Inject HPLC Injection (C18 Column) Prep->Inject 10-20 µL Detect Fluorescence Detection (Ex:340nm / Em:520nm) Inject->Detect Elution Waste Hazardous Waste Collection Detect->Waste Effluent

HPLC analytical workflow for Dansyl-L-leucine with waste management.

Emergency Response & Spill Management

A self-validating safety protocol must proactively account for operational deviations.

  • Dry Spill (Powder): Do not sweep, as this will aerosolize the irritant. Use a HEPA-filtered vacuum or gently cover the spill with damp paper towels to suppress dust, then carefully scoop the material into a hazardous waste container[2][4].

  • Wet Spill (Solvent Solution): Absorb the liquid with inert materials (e.g., vermiculite, diatomite, or sand)[8]. Do not use combustible materials like sawdust. Clean the affected area with soap and water after removing the absorbent.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected dermal area with copious amounts of water for at least 15 minutes[4]. Seek medical attention if irritation, redness, or scaling persists.

Waste Disposal Protocol

Dansyl-L-leucine cyclohexylammonium salt and its derivatives must be strictly treated as hazardous chemical waste. Environmental release is prohibited[4].

  • Solid Waste: Dispose of empty primary vials, contaminated weigh boats, spatulas, and spill cleanup materials in a designated, robust solid hazardous waste bin.

  • Liquid Waste: Collect all organic solvent solutions and HPLC effluent in a clearly labeled, halogen-free organic waste carboy. (Note: If chlorinated solvents were utilized during your specific extraction process, these must be diverted to a separate halogenated waste stream). Never dispose of dansyl derivatives or their solvent vehicles down the sink[4][8].

References

  • Cole-Parmer. "Material Safety Data Sheet - Dansyl chloride". Cole-Parmer.[Link]

  • Harper College. "Dansyl Chloride.pdf - Safety Data Sheet". Harper College.[Link]

  • Fisher Scientific. "SAFETY DATA SHEET - Dansyl chloride". Fisher Scientific.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dansyl-L-leucine cyclohexylammonium salt
Reactant of Route 2
Dansyl-L-leucine cyclohexylammonium salt
© Copyright 2026 BenchChem. All Rights Reserved.